Diheptyl succinate
Description
Properties
CAS No. |
15872-89-6 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
diheptyl butanedioate |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-9-11-15-21-17(19)13-14-18(20)22-16-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
PBZAGXRVDLNBCJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)CCC(=O)OCCCCCCC |
Canonical SMILES |
CCCCCCCOC(=O)CCC(=O)OCCCCCCC |
Other CAS No. |
15872-89-6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diheptyl Succinate from Succinic Acid and Heptanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diheptyl succinate, a biodegradable and renewable emollient, is increasingly utilized in the cosmetics and pharmaceutical industries as a sustainable alternative to silicones.[1][2][3] Its synthesis is primarily achieved through the Fischer esterification of succinic acid with heptanol. This guide provides a comprehensive overview of the synthesis, including detailed experimental protocols, a comparative analysis of reaction conditions, and visual representations of the chemical pathway and experimental workflow. The information presented is curated from scientific literature and patent filings to aid researchers in the successful laboratory-scale synthesis of this compound.
Introduction
This compound (C18H34O4) is a diester formed from the reaction of succinic acid, a dicarboxylic acid, and heptanol, a seven-carbon alcohol.[3] The primary method for its synthesis is the Fischer-Speier esterification, a classic organic reaction that involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[4][5] The reaction is reversible, necessitating strategies to drive the equilibrium towards the formation of the ester product. This is typically achieved by using an excess of one reactant, usually the less expensive alcohol, and by the continuous removal of water, a byproduct of the reaction.
Synthesis Pathway
The synthesis of this compound proceeds through a two-step esterification of succinic acid with two equivalents of heptanol in the presence of an acid catalyst.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
Materials and Equipment
-
Reactants: Succinic acid (1 equivalent), 1-Heptanol (2.2 equivalents)
-
Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (0.01-0.05 equivalents)
-
Solvent (for azeotropic removal of water): Toluene or Hexane
-
Neutralizing agent: Saturated sodium bicarbonate solution (NaHCO₃)
-
Drying agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle with magnetic stirring, separatory funnel, rotary evaporator, vacuum distillation setup.
Procedure
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add succinic acid, 1-heptanol, and the acid catalyst. If using an azeotropic solvent, add it to the flask.
-
Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the diester.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water is no longer being formed. Typical reaction times can range from 4 to 10 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent and any excess heptanol under reduced pressure using a rotary evaporator.
-
For higher purity, the crude this compound can be purified by vacuum distillation.
-
Comparative Data on Reaction Conditions
The following table summarizes various conditions for the synthesis of dialkyl succinates, providing a basis for optimizing the synthesis of this compound.
| Catalyst | Alcohol to Acid Molar Ratio | Temperature (°C) | Reaction Time | Observations | Reference |
| Amberlite IR-120 | 2:1 (Octanol) | Reflux | 18 h | Yield over 90% for dioctyl succinate. | |
| Sulfuric Acid | 3:1 to 10:1 | 120-140 | Not specified | Industrial process for dialkyl succinates. | [6] |
| [ChCl][ZnCl2]2 | 0.83:1 (Heptanol) | 110 | 6 h | Conversion of 95% reported. | |
| Ionic Liquid | 4:1 (Butanol/2-Ethylhexanol) | 70-80 | 2-4 h | High yields (99%) and selectivities (>99%). | |
| Ferric Chloride Hexahydrate | 1:1 (Long-chain alcohols) | Reflux in mesitylene | 6 h | Effective for long-chain esters. | [7][8] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the laboratory synthesis and purification of this compound.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound from succinic acid and heptanol is a straightforward application of the Fischer esterification. By employing an acid catalyst and effectively removing the water byproduct, high yields of the desired diester can be achieved. The provided experimental protocol and comparative data offer a solid foundation for researchers to adapt and optimize the synthesis for their specific laboratory settings. The visual diagrams of the reaction pathway and experimental workflow serve to clarify the process for both educational and practical purposes. Further research could explore the use of more environmentally benign solid acid catalysts to enhance the sustainability of the synthesis process.
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. freshlycosmetics.com [freshlycosmetics.com]
- 3. paulaschoice.co.uk [paulaschoice.co.uk]
- 4. ajsonline.org [ajsonline.org]
- 5. WO2015085185A1 - A process for preparing succinate ester - Google Patents [patents.google.com]
- 6. US9776948B2 - Process for the preparation of succinic acid ester - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Physicochemical Properties of Diheptyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diheptyl succinate (C18H34O4) is a diester of succinic acid and heptyl alcohol.[1] It is a versatile compound with applications primarily in the cosmetics and personal care industry as a lightweight, non-greasy emollient and texture enhancer.[1][2] Often considered a natural and biodegradable alternative to silicones, it is valued for its ability to improve skin feel and hydration.[1][2] Beyond cosmetics, it also shows potential as a bio-based plasticizer.[3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and logical workflow diagrams to support researchers and formulation scientists.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in various formulations and for predicting its interactions with other substances.
| Property | Value | Units | Conditions |
| Molecular Formula | C18H34O4 | - | - |
| Molecular Weight | 314.47 | g/mol | - |
| Appearance | Transparent, viscous liquid | - | Ambient |
| Boiling Point | 351.3 | °C | at 760 mmHg |
| Density | 0.945 | g/cm³ | - |
| Water Solubility | < 1.0 x 10⁻³ | g/L | at 20 °C |
| LogP (Octanol-Water Partition Coefficient) | 4.79 - 6.1 | - | - |
| Refractive Index | 1.447 | - | - |
| Vapor Pressure | 4.14 x 10⁻⁵ | mmHg | at 25 °C |
Note: Specific experimental values for melting point and a quantitative measure of viscosity are not consistently reported in the literature. It exists as a viscous liquid at room temperature.[3]
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory procedures for characterizing liquid esters.
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from succinic acid and heptanol using an acid catalyst.
Materials:
-
Succinic acid
-
Heptanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% aqueous)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine succinic acid and a molar excess of heptanol (e.g., a 1:2.5 molar ratio of acid to alcohol).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a 5% sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by vacuum distillation to remove unreacted heptanol and any byproducts.
Determination of Boiling Point
The boiling point can be determined using a micro-boiling point method.
Materials:
-
This compound sample
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube or other heating apparatus (e.g., Mel-Temp)
-
Mineral oil
Procedure:
-
Attach a small test tube containing a few drops of the this compound sample to a thermometer.
-
Place a capillary tube, sealed end up, into the sample.
-
Insert the assembly into a Thiele tube filled with mineral oil.
-
Heat the arm of the Thiele tube gently.
-
Observe the capillary tube. A slow, continuous stream of bubbles will emerge as the boiling point is approached and slightly exceeded.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[4]
Measurement of Density
The density of liquid this compound can be determined by measuring the mass of a known volume.
Materials:
-
This compound sample
-
Pycnometer or a precise graduated cylinder
-
Analytical balance
Procedure:
-
Accurately weigh a clean, dry pycnometer or graduated cylinder.
-
Fill the container with the this compound sample to a known volume.
-
Reweigh the container with the sample.
-
The density is calculated by dividing the mass of the sample by its volume.[5]
Determination of Water Solubility
A qualitative to semi-quantitative determination of water solubility can be performed by direct observation.
Materials:
-
This compound sample
-
Distilled water
-
Test tubes
-
Vortex mixer
Procedure:
-
Add a small, known amount of this compound to a test tube containing a known volume of distilled water.
-
Vigorously agitate the mixture using a vortex mixer for several minutes.
-
Allow the mixture to stand and observe for any undissolved ester. Due to its low solubility, a separate phase or cloudiness is expected.
-
For a more quantitative measurement, the aqueous phase can be separated and analyzed by techniques like gas chromatography to determine the concentration of the dissolved ester.[6]
Measurement of Refractive Index
The refractive index is measured using a refractometer.
Materials:
-
This compound sample
-
Abbe refractometer
-
Dropper
-
Lens paper and ethanol for cleaning
Procedure:
-
Calibrate the refractometer using a standard of known refractive index.
-
Clean the prism surfaces with ethanol and lens paper.
-
Apply a few drops of the this compound sample onto the lower prism.
-
Close the prisms and allow the sample to spread into a thin film.
-
Adjust the light source and focus the eyepiece to observe the borderline between the light and dark fields.
-
Align the borderline with the crosshairs in the eyepiece.
-
Read the refractive index from the instrument's scale.[7]
Determination of LogP (Octanol-Water Partition Coefficient)
The shake-flask method is a common technique for the experimental determination of LogP.
Materials:
-
This compound sample
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
Analytical technique for quantification (e.g., HPLC or GC)
Procedure:
-
Prepare a solution of this compound in either water or n-octanol.
-
Add a known volume of this solution and the other solvent to a separatory funnel.
-
Shake the funnel vigorously for several minutes to allow for partitioning between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the aqueous and octanol layers.
-
Determine the concentration of this compound in each layer using a suitable analytical method.
-
The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[8]
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and subsequent physicochemical characterization of this compound.
Caption: Workflow for this compound synthesis and characterization.
Fischer Esterification Reaction Pathway
This diagram outlines the key steps in the acid-catalyzed Fischer esterification reaction for the synthesis of this compound.
Caption: Fischer esterification of succinic acid with heptanol.
References
- 1. paulaschoice.it [paulaschoice.it]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. This compound - Descrizione [tiiips.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
Diheptyl Succinate: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Molecular Structure, Properties, Synthesis, and Analysis of Diheptyl Succinate.
Audience: Researchers, scientists, and drug development professionals.
Core Identity and Molecular Structure
This compound (CAS Number: 15872-89-6) is the diester formed from the reaction of succinic acid and heptanol.[1][2][3] Its chemical formula is C18H34O4, with a molecular weight of approximately 314.46 g/mol .[1][4] The IUPAC name for this compound is diheptyl butanedioate.[5] It is also known by synonyms such as butanedioic acid, diheptyl ester and succinic acid, diheptyl ester.[6][7]
The molecular structure consists of a central four-carbon succinate backbone with two heptyl ester groups attached at either end.
Canonical SMILES: CCCCCCCOC(=O)CCC(=O)OCCCCCCC[7][8]
InChI Key: PBZAGXRVDLNBCJ-UHFFFAOYSA-N[7][8]
Physicochemical and Toxicological Data
This compound is a lightweight, transparent, viscous liquid.[8] It is recognized for its properties as an emollient and texture enhancer, often serving as a biodegradable and renewable alternative to silicones in cosmetic formulations.[2] In the plastics industry, it is utilized as a "green" plasticizer, offering a safer profile compared to traditional phthalate-based plasticizers.[5][7]
Table 1: Quantitative Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| Molecular Formula | C18H34O4 | [1][4] |
| Molecular Weight | 314.46 g/mol | [1][4] |
| CAS Number | 15872-89-6 | [1][2][6] |
| Density | 0.945 g/cm³ | [2][6] |
| Boiling Point | 351.3 °C at 760 mmHg | [2][6] |
| Flash Point | 157.5 °C | [6] |
| Vapor Pressure | 4.14 x 10⁻⁵ mmHg at 25°C | [6] |
| Water Solubility | 1 mg/L at 20°C | [6] |
| Refractive Index | 1.447 | [2][6] |
| Log Kow (Octanol-Water Partition Coefficient) | 5.1 (minimum potential value) | [4] |
| Maternal Toxicity NOAEL (Analog) | 500 mg/kg/day | [6] |
| Developmental Toxicity NOAEL (Analog) | 1500 mg/kg/day | [6] |
Note: Toxicity data is based on analogous compounds as reported by the Cosmetic Ingredient Review (CIR).
Recent research has highlighted its potential as a safer alternative in medical devices. A study comparing this compound (DHPS) with the phthalate plasticizer DEHP found that DHPS was significantly less disruptive to the recovery of mice after a myocardial infarction, showing less impact on cardiac function and inflammation.[5][7]
Experimental Protocols
Synthesis of this compound
This protocol describes the direct esterification of succinic acid with 1-heptanol.
Objective: To synthesize this compound with high selectivity and yield.
Materials:
-
Succinic acid (0.60 mol, 70.85 g)
-
1-Heptanol (0.50 mol, 55.81 g)
-
[ChCl][ZnCl2]2 eutectic solvent (24 g)
-
Reaction vessel (e.g., 250 mL round-bottom flask) with magnetic stirrer, condenser, and temperature controller.
-
Separatory funnel
Methodology:
-
Combine the [ChCl][ZnCl2]2 eutectic solvent, succinic acid, and 1-heptanol in the reaction vessel.[1]
-
Stir the mixture continuously.
-
Heat the reaction mixture to a controlled temperature of 110°C.[1]
-
Maintain the reaction for 6 hours at 110°C.[1]
-
Monitor the reaction progress by taking 1 µL aliquots for gas chromatography (GC) analysis to determine the yield.[1]
-
Upon completion (yield of ~95%), allow the reaction solution to cool and stand, leading to phase separation.[1]
-
The upper organic phase is the this compound product. Separate this layer using a separatory funnel.[1]
-
The lower layer, containing the eutectic solvent, can be recovered and reused after water removal.[1]
Expected Outcome: The conversion rate is expected to be approximately 95% with a selectivity of 100% for this compound.[1]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the qualitative and quantitative analysis of this compound.
Objective: To identify and quantify this compound in a sample matrix.
Instrumentation & Consumables:
-
Gas Chromatograph with a Mass Spectrometer detector (e.g., Agilent 8890 GC with 7000D TQ MS).
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium.
-
Sample Vials.
-
Solvent for sample preparation (e.g., hexane:acetone 1:1 mixture).
Methodology:
-
Sample Preparation:
-
For a solid matrix (e.g., polymer), extract a known weight of the sample (e.g., 0.5 g) with a suitable solvent mixture (e.g., 5 mL of hexane:acetone) at an elevated temperature (e.g., 50°C for 1 hour).
-
For liquid samples, perform a liquid-liquid extraction or dilute as necessary with the appropriate solvent.
-
-
GC Parameters (starting point):
-
MS Parameters:
-
Ion Source Temperature: ~230°C.
-
Detector Temperature: 320°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Can be run in full scan mode for qualitative identification or Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity in quantitative analysis.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum fragmentation pattern.
-
For quantitative analysis, generate a calibration curve using standards of known concentrations.
-
Diagrams and Visualizations
The following diagram illustrates the chemical synthesis pathway for this compound via Fischer esterification.
Caption: Synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. paulaschoice.it [paulaschoice.it]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Exposure to the non-phthalate plasticizer di-heptyl succinate is less disruptive to C57bl/6N mouse recovery from a myocardial infarction than DEHP, TOTM or related di-octyl succinate | PLOS One [journals.plos.org]
- 6. This compound and Pregnancy | Motherfigure [motherfigure.com]
- 7. Exposure to the non-phthalate plasticizer di-heptyl succinate is less disruptive to C57bl/6N mouse recovery from a myocardial infarction than DEHP, TOTM or related di-octyl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Descrizione [tiiips.com]
The Solubility Profile of Diheptyl Succinate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diheptyl succinate (C₁₈H₃₄O₄) is a diester of succinic acid and heptyl alcohol, increasingly utilized across various industries for its properties as an emollient, plasticizer, and solvent. Its performance in these applications is intrinsically linked to its solubility and miscibility with other components in a formulation. This technical guide provides a comprehensive overview of the solubility profile of this compound in a range of common organic solvents. Due to a lack of extensive published quantitative data, this guide presents a qualitative solubility profile based on established chemical principles, alongside a detailed experimental protocol for the quantitative determination of its solubility.
Core Principles of Solubility
The solubility of a substance is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. This compound, with its long alkyl chains and two ester groups, is a predominantly non-polar molecule with some capacity for polar interactions. Its solubility in organic solvents can be predicted based on the polarity of the solvent.
Predicted Solubility Profile of this compound
The following table summarizes the predicted qualitative solubility of this compound in a variety of organic solvents, categorized by their polarity. It is important to note that these are predictions based on chemical structure and principles. For precise quantitative data, experimental determination is necessary.
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Non-Polar Solvents | Hexane | Miscible | Both are non-polar hydrocarbons, leading to favorable van der Waals interactions. |
| Toluene | Miscible | The aromatic, non-polar nature of toluene is highly compatible with the long alkyl chains of this compound. | |
| Diethyl Ether | Miscible | As a relatively non-polar ether, it is expected to readily dissolve the non-polar diester. | |
| Polar Aprotic Solvents | Acetone | Soluble | The moderate polarity of acetone should allow for good solvation of the ester groups. |
| Ethyl Acetate | Miscible | The similar ester functionality and moderate polarity suggest high miscibility. | |
| Tetrahydrofuran (THF) | Soluble | Its cyclic ether structure provides moderate polarity, making it a good solvent for a wide range of compounds, including this compound. | |
| Polar Protic Solvents | Ethanol | Moderately Soluble | The polarity of ethanol and its ability to hydrogen bond may lead to moderate, but not unlimited, solubility. |
| Isopropanol | Moderately Soluble | Similar to ethanol, but its slightly lower polarity might result in slightly better solubility. | |
| Methanol | Sparingly Soluble | As a highly polar protic solvent, methanol is less likely to favorably interact with the long non-polar alkyl chains. | |
| Highly Polar Solvents | Water | Insoluble | The significant difference in polarity and the inability of this compound to form strong hydrogen bonds with water lead to insolubility.[1] |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | The very high polarity of DMSO makes it a poor solvent for the largely non-polar this compound. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a robust experimental methodology is required. The following protocol is based on the widely accepted isothermal shake-flask method.
Objective: To determine the solubility of this compound in various organic solvents at a specified temperature (e.g., 25°C).
Materials:
-
This compound (high purity)
-
Selected Organic Solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (e.g., UV or Refractive Index)
-
Syringes and filters (0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of volumetric flasks, each containing a different organic solvent. The excess is crucial to ensure that a saturated solution is achieved.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C ± 0.1°C).
-
Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the flasks to stand undisturbed in the temperature-controlled bath for a sufficient time (e.g., 4-6 hours) to allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
To remove any suspended micro-particles, filter the withdrawn sample through a 0.45 µm PTFE syringe filter into a clean vial.
-
-
Sample Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze both the standard solutions and the filtered saturated samples using a calibrated analytical instrument (GC-FID or HPLC).
-
Construct a calibration curve from the analysis of the standard solutions (Peak Area vs. Concentration).
-
Determine the concentration of this compound in the saturated samples by interpolating their peak areas on the calibration curve.
-
-
Data Reporting:
-
Express the solubility as grams of this compound per 100 mL of solvent (g/100mL) or in other relevant units (e.g., mol/L).
-
Repeat the experiment at least in triplicate for each solvent and report the average solubility with the standard deviation.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key logical steps in determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Flow for Solvent Selection
The choice of solvent is critical for various applications. The following diagram outlines a logical process for selecting an appropriate solvent based on the desired properties of the final formulation.
Caption: Logical workflow for solvent selection for this compound formulations.
Conclusion
References
natural origin and biodegradability of diheptyl succinate
An In-depth Technical Guide to the Natural Origin and Biodegradability of Diheptyl Succinate
Abstract
This compound is a lightweight, non-greasy emollient increasingly utilized as a natural and sustainable alternative to silicones in the cosmetics, personal care, and pharmaceutical industries.[1][2] Its favorable safety profile and high-performance characteristics are complemented by its eco-friendly attributes, which are rooted in its natural origin and ready biodegradability.[3][4] This technical guide provides a detailed examination of the renewable feedstocks and processes involved in the synthesis of this compound and outlines the standard methodologies used to confirm its biodegradability, specifically focusing on the OECD 301B protocol. This document is intended for researchers, scientists, and formulation experts in drug development and cosmetic science who require a thorough understanding of the material's lifecycle and environmental fate.
Natural Origin and Synthesis
This compound is a diester synthesized from the reaction of two primary constituents: succinic acid and n-heptanol. The foundation of its sustainability lies in the fact that both precursors can be derived from renewable, plant-based resources.[1][3]
Bio-based Succinic Acid
Traditionally, succinic acid was manufactured from petrochemicals through processes like the hydrogenation of maleic anhydride.[5] However, significant advancements in biotechnology have enabled its production via the bacterial fermentation of sugars derived from lignocellulosic biomass.[6][7] This bio-based route offers a more sustainable alternative, utilizing renewable feedstocks such as:
Bacterial strains like Actinobacillus succinogenes, Mannheimia succiniciproducens, and genetically engineered Escherichia coli are commonly employed to convert C5 and C6 sugars (glucose and xylose) from these biomass sources into succinic acid with high efficiency.[5][8]
Bio-based n-Heptanol
The second precursor, n-heptanol (also known as heptyl alcohol), is sourced from castor oil, a vegetable oil obtained from the seeds of the Ricinus communis plant.[9][10] The production process involves the pyrolysis (thermal cracking) of castor oil or its derivatives (like methyl ricinoleate) at high temperatures.[11][12] This process yields heptaldehyde and undecylenic acid.[13] The resulting heptaldehyde is then converted to n-heptanol through catalytic hydrogenation.[14] Arkema, for example, markets Oleris® n-Heptanol as a 100% bio-based chemical derived entirely from a renewable castor oil source.[10]
Synthesis of this compound
This compound is formed through the esterification of bio-based succinic acid with bio-based n-heptanol. This reaction combines the C4 dicarboxylic acid with two molecules of the C7 fatty alcohol, forming the final diester product and water as a byproduct.
Biodegradability Assessment
This compound is widely cited as being "readily biodegradable".[1][3] This classification is formally determined through standardized testing protocols established by the Organisation for Economic Co-operation and Development (OECD). The OECD 301 series of tests are designed to assess the ready biodegradability of chemical substances in an aerobic aqueous environment.
A substance is considered "readily biodegradable" if it achieves a high level of mineralization, typically >60% conversion of its organic carbon to CO₂, within a 10-day window during a 28-day test period.[15][16] Passing this stringent test indicates that the substance will be rapidly and completely removed from the environment, preventing persistence and long-term ecological harm.[17]
| Property | Description |
| Natural Origin | Synthesized from succinic acid produced via biomass fermentation and n-heptanol derived from castor oil.[5][10] |
| Renewable Carbon | 100% bio-based carbon content. |
| Biodegradability | Classified as "Readily Biodegradable" according to OECD 301 guidelines.[1][3] |
| Environmental Fate | Expected to undergo rapid and ultimate biodegradation in aquatic and soil environments, breaking down into carbon dioxide, water, and biomass. |
| Regulatory Status | Generally recognized as safe for use in cosmetics and personal care products; often ECOCERT/COSMOS approved.[2][10] |
Table 1. Summary of the Natural Origin and Environmental Profile of this compound.
Experimental Protocol: OECD 301B (CO₂ Evolution Test)
The most common method used to substantiate the "readily biodegradable" claim for substances like this compound is the OECD 301B test, also known as the CO₂ Evolution Test.[18][19] This method measures the amount of carbon dioxide produced by microorganisms as they metabolize the test substance.
Methodology
The OECD 301B test protocol involves incubating the test substance with a microbial inoculum in a mineral medium under aerobic conditions for 28 days.[17]
-
Preparation: A defined concentration of the test substance (typically providing 10-20 mg/L of Total Organic Carbon) is added as the sole carbon source to a mineral salt medium.[18]
-
Inoculation: The medium is inoculated with a small population of microorganisms. The inoculum is typically sourced from the activated sludge of a domestic wastewater treatment plant.[16]
-
Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (22 ± 2 °C).[17] The vessels are continuously aerated with CO₂-free air to maintain aerobic conditions.
-
CO₂ Trapping: The air exiting the test vessels is bubbled through a series of traps containing a known concentration of barium hydroxide or sodium hydroxide solution, which absorbs the evolved CO₂.[15]
-
Analysis: The amount of CO₂ produced is quantified periodically throughout the 28-day test by titrating the remaining hydroxide in the traps or by using an inorganic carbon analyzer.[17]
-
Calculation: The percentage of biodegradation is calculated by comparing the cumulative amount of CO₂ produced from the test substance (corrected for any CO₂ from a blank control) with its theoretical maximum CO₂ production (ThCO₂), which is based on the substance's elemental composition.
| Parameter | Typical Condition |
| Guideline | OECD 301B |
| Test Duration | 28 days |
| Inoculum Source | Activated sludge from a domestic wastewater treatment plant |
| Inoculum Concentration | Approx. 30 mg solids/L |
| Test Substance Conc. | 10 - 20 mg Total Organic Carbon (TOC) per liter |
| Temperature | 22 ± 2 °C in darkness |
| Measurement | Evolution of Carbon Dioxide (CO₂) |
| Reference Substance | Sodium Benzoate or Aniline (to validate inoculum activity) |
| Pass Criterion | ≥ 60% of Theoretical CO₂ (ThCO₂) evolution reached within a 10-day window that occurs within the 28-day period.[16] |
Table 2. Standard Experimental Parameters for the OECD 301B Ready Biodegradability Test.
Conclusion
This compound stands as a prime example of a high-performance ingredient designed with sustainability at its core. Its lifecycle begins with renewable, plant-based feedstocks and concludes with rapid and complete biodegradation in the environment. The synthesis from bio-fermented succinic acid and castor oil-derived n-heptanol underscores its natural origin. Furthermore, its classification as "readily biodegradable," verifiable through rigorous protocols like the OECD 301B test, provides strong scientific evidence of its favorable environmental fate. For researchers and developers, this compound offers a compelling combination of functional efficacy and environmental responsibility, aligning with the growing demand for sustainable technologies in the scientific and consumer product sectors.
References
- 1. paulaschoice.fr [paulaschoice.fr]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. wholesalesuppliesplus.com [wholesalesuppliesplus.com]
- 4. puracy.com [puracy.com]
- 5. mdpi.com [mdpi.com]
- 6. "Sustainable Production of Bio-based Succinic Acid from Plant Biomass" by Enlin Lo [digitalcommons.usf.edu]
- 7. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 8. Production of Succinic Acid by Metabolically Engineered Actinobacillus succinogenes from Lignocellulosic Hydrolysate Derived from Barley Straw - PMC [pmc.ncbi.nlm.nih.gov]
- 9. freshlycosmetics.com [freshlycosmetics.com]
- 10. arkema.com [arkema.com]
- 11. researchgate.net [researchgate.net]
- 12. castoroil.in [castoroil.in]
- 13. naturalfungicide.com [naturalfungicide.com]
- 14. castoroil.in [castoroil.in]
- 15. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 16. smithers.com [smithers.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. OECD 301B Sustainable Guide [smartsolve.com]
- 19. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
Diheptyl Succinate: A Technical Whitepaper on its Mechanism of Action as an Emollient
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diheptyl succinate is a naturally-derived, biodegradable emollient that is gaining significant traction in the cosmetic and pharmaceutical industries as a viable alternative to silicone-based ingredients. This technical guide provides an in-depth analysis of the core mechanism of action of this compound as an emollient, focusing on its physicochemical properties, interaction with the skin barrier, and its role in enhancing sensory perception of topical formulations. While specific quantitative clinical data for this compound remains largely proprietary, this paper details the established experimental protocols for evaluating its efficacy in terms of skin hydration, transepidermal water loss (TEWL), and sensory characteristics. Furthermore, it explores the synergistic effects observed when this compound is combined with other natural polymers, such as in the commercially available LexFeel™ N series.
Introduction
The demand for high-performance, sustainable, and consumer-friendly ingredients in skincare and topical drug formulations has driven innovation in the field of emollients. This compound, a diester of heptyl alcohol and succinic acid, has emerged as a compelling alternative to traditional silicones like cyclomethicone and dimethicone.[1][2] It is a lightweight, non-greasy emollient that offers a desirable sensory profile while being derived from renewable resources and possessing ready biodegradability.[1][2] This whitepaper will elucidate the fundamental principles behind its emollient action, supported by an overview of the methodologies used to substantiate its performance claims.
Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid with a low viscosity. Its chemical structure, characterized by a central succinate core flanked by two seven-carbon alkyl chains, imparts a unique combination of properties that are key to its function as an emollient.
| Property | Value/Description | Reference |
| INCI Name | This compound | [3] |
| Chemical Formula | C18H34O4 | [4] |
| Molecular Weight | 314.46 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Solubility | Oil-soluble | [1] |
| Biodegradability | Readily biodegradable | [1][2] |
| Natural Origin | Derived from castor oil and fermented wheat | [1] |
Core Mechanism of Action as an Emollient
The primary mechanism of action of this compound as an emollient is through the formation of a thin, non-occlusive film on the surface of the stratum corneum.[5] This film serves a dual purpose: it reduces the rate of transepidermal water loss (TEWL) and it modifies the tactile properties of the skin, imparting a smooth and silky feel.
Occlusivity and Reduction of Transepidermal Water Loss (TEWL)
Upon application, this compound spreads evenly across the skin's surface, forming a hydrophobic barrier. This barrier is not completely occlusive, meaning it allows for some degree of water vapor transmission, which is crucial for maintaining normal skin physiology. However, it is effective enough to slow down the rate of evaporation of water from the skin, thereby helping to maintain and increase the hydration of the stratum corneum.
The relationship between the application of an emollient and the resulting impact on skin barrier function can be visualized as follows:
Interaction with Stratum Corneum Lipids
While direct spectroscopic or molecular modeling studies on the interaction of this compound with stratum corneum lipids are not publicly available, its chemical structure suggests a likely mode of interaction. The ester linkages provide some polarity, while the heptyl chains are lipophilic. This amphiphilic nature would allow it to integrate into the superficial layers of the intercellular lipid matrix of the stratum corneum. This integration can help to fill in gaps between corneocytes, further reinforcing the skin's barrier and contributing to a smoother skin surface.
A hypothetical workflow for a molecular dynamics simulation to study this interaction is presented below:
Synergistic Formulations: The LexFeel™ N Series
This compound is often formulated in combination with Capryloyl Glycerin/Sebacic Acid Copolymer under the trade name LexFeel™ N.[1][6] This combination is specifically designed to mimic the sensory properties of various viscosity silicones.[1][6] The copolymer, a larger polymeric structure, likely contributes to the film-forming properties and enhances the substantivity of the emollient system, while the this compound provides the characteristic lightweight feel and slip. The ratio of these two components can be adjusted to achieve a range of sensory profiles, from the light, volatile feel of cyclomethicone to the more substantive feel of dimethicone.[3]
Experimental Protocols for Efficacy Evaluation
To substantiate the emollient properties of this compound, a series of standardized in-vivo and ex-vivo tests are typically employed. While specific data for this compound is not widely published, the following protocols represent the industry-standard methodologies.
Measurement of Transepidermal Water Loss (TEWL)
Objective: To quantify the effect of this compound on the skin's barrier function by measuring the rate of water evaporation from the skin surface.
Methodology:
-
Subject Selection: A panel of healthy volunteers with normal to dry skin is recruited.
-
Acclimatization: Subjects are acclimated to a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) for at least 30 minutes prior to measurement.
-
Baseline Measurement: Baseline TEWL is measured on designated test sites on the volar forearm using an evaporimeter (e.g., Tewameter®).
-
Product Application: A standardized amount of the test product (a formulation containing this compound) and a control (placebo or no treatment) are applied to the respective test sites.
-
Post-Application Measurements: TEWL is measured at specified time points (e.g., 1, 2, 4, and 6 hours) after product application.
-
Data Analysis: The percentage reduction in TEWL compared to baseline and the control is calculated.
Skin Hydration Measurement
Objective: To assess the moisturizing effect of this compound by measuring the water content of the stratum corneum.
Methodology:
-
Subject Selection and Acclimatization: As per the TEWL protocol.
-
Baseline Measurement: Baseline skin hydration is measured using a corneometer, which measures the electrical capacitance of the skin.
-
Product Application: A standardized amount of the test product and a control are applied.
-
Post-Application Measurements: Skin hydration is measured at specified time points.
-
Data Analysis: The percentage increase in skin hydration compared to baseline and the control is calculated.
Sensory Panel Evaluation
Objective: To quantitatively assess the sensory characteristics of a formulation containing this compound.
Methodology:
-
Panelist Training: A panel of trained sensory experts (typically 10-15 individuals) is used. Panelists are trained to identify and rate the intensity of various sensory attributes on a standardized scale.
-
Product Evaluation: Panelists evaluate the test formulation and a benchmark (e.g., a silicone-containing product) in a blinded and randomized manner.
-
Attribute Assessment: Key sensory attributes are evaluated during different phases of application:
-
Initial Feel: Appearance, firmness, pickup.
-
Rub-out: Spreadability, slip, absorbency, tackiness.
-
After-feel: Greasiness, residue, smoothness, softness.
-
-
Data Analysis: The data is statistically analyzed to generate a sensory profile of the product and to identify significant differences compared to the benchmark.
A logical workflow for a comprehensive sensory evaluation is depicted below:
Conclusion
This compound stands out as a high-performance, sustainable emollient with a compelling safety and environmental profile. Its primary mechanism of action revolves around the formation of a lightweight, breathable film that effectively reduces transepidermal water loss and imparts a desirable sensory experience. While detailed quantitative and mechanistic studies are not extensively available in the public domain, the established methodologies for evaluating emollient efficacy provide a robust framework for its assessment. The synergistic combination of this compound with other natural polymers in products like the LexFeel™ N series further underscores its versatility as a silicone alternative. For researchers and formulators in the pharmaceutical and cosmetic fields, this compound offers a promising avenue for developing innovative, effective, and environmentally conscious topical products.
References
Initial Toxicological Screening of Diheptyl Succinate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available data and standardized testing protocols. It is not a substitute for a comprehensive safety assessment conducted under appropriate laboratory conditions and in compliance with regulatory requirements.
Introduction
Diheptyl succinate is a diester of succinic acid and heptyl alcohol, increasingly utilized in the cosmetics and personal care industry as a biodegradable and sustainable alternative to silicone-based emollients.[1][2] Its primary functions are as a skin-conditioning agent and emollient.[1] As with any chemical intended for widespread use, a thorough toxicological evaluation is essential to ensure human and environmental safety. This guide provides an overview of the initial toxicological screening of this compound, summarizing available data and detailing relevant experimental protocols.
Toxicological Profile of this compound
Publicly available information, primarily from regulatory assessments such as the Australian Industrial Chemicals Introduction Scheme (AICIS), indicates that this compound possesses a favorable toxicological profile with low potential for acute toxicity, skin and eye irritation, and skin sensitization.[3]
Acute Oral Toxicity
No specific acute oral toxicity studies (e.g., LD50) on this compound are publicly available. However, data from an analogue chemical with a similar structure and metabolic pathway (to C7 alcohols and a di-acid) was used for risk assessment. A repeated dose oral toxicity study on this analogue established a No-Observed-Adverse-Effect Level (NOAEL) of greater than 1000 mg/kg bw/day, suggesting a low potential for acute oral toxicity for this compound.[3]
Dermal Irritation and Sensitization
A dermal sensitization and irritation study was conducted on 57 human subjects. The results of this study indicated no risk of irritation or sensitization from this compound.[3][4] This is further supported by its widespread use in cosmetic formulations without significant reports of adverse dermal effects.
Eye Irritation
The eye irritation potential of this compound was evaluated using the Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) assay. The results of this in vitro test indicated that this compound has no to slight eye irritation potential.[3] It is important to note that the HET-CAM assay is not a fully validated replacement for the in vivo Draize rabbit eye test for regulatory hazard classification in all jurisdictions.[3]
Genotoxicity
No specific genotoxicity studies, such as the bacterial reverse mutation assay (Ames test), on this compound are publicly available in the reviewed literature.
Quantitative Data Summary
The following tables summarize the available quantitative toxicological data for this compound and its analogue.
Table 1: Acute Oral Toxicity Data (Analogue)
| Test Substance | Species | Guideline | Endpoint | Result | Reference |
| Analogue of this compound | Rat | OECD Guideline (Repeated Dose Study) | NOAEL | > 1000 mg/kg bw/day | [3] |
Table 2: Eye Irritation Data
| Test Substance | Test System | Guideline | Endpoint | Result | Reference |
| This compound | Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) | In vitro | Irritation Potential | No to slight | [3] |
Table 3: Dermal Irritation and Sensitization Data
| Test Substance | Test System | Guideline | Endpoint | Result | Reference |
| This compound | Human Subjects (n=57) | Human Repeat Insult Patch Test (HRIPT) | Irritation and Sensitization | No risk of irritation or sensitization | [3][4] |
Experimental Protocols
Detailed methodologies for key toxicological experiments are crucial for the reproducibility and validation of safety data. The following sections outline the standard protocols for the assays mentioned in the toxicological profile.
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is used to assess the acute oral toxicity of a substance and allows for its classification. It is designed to use fewer animals and cause less suffering than traditional LD50 tests.
Principle: Groups of animals of a single sex (typically female rats) are dosed in a stepwise procedure using a series of fixed doses (5, 50, 300, and 2000 mg/kg). The initial dose is selected based on a sighting study to be a dose expected to produce some signs of toxicity without causing mortality. The decision to dose at the next higher or lower fixed dose is based on the presence or absence of clear signs of toxicity or mortality in the previously dosed group.[5][6]
Procedure:
-
Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg). Observations for signs of toxicity are made.
-
Main Study: Based on the sighting study, the main study is initiated with a group of five animals of a single sex. The test substance is administered as a single oral dose by gavage.[5]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5]
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Endpoint: The endpoint is the identification of a dose that causes evident toxicity or mortality, which allows for hazard classification.[7]
In Vitro Eye Irritation: Hen's Egg Test - Chorioallantoic Membrane (HET-CAM)
This in vitro assay is used to assess the eye irritation potential of a test substance by observing its effects on the chorioallantoic membrane of a chicken embryo.[8]
Principle: The highly vascularized chorioallantoic membrane (CAM) of a fertilized hen's egg serves as a model for the conjunctiva of the eye. The application of an irritant substance to the CAM can induce vascular changes such as hemorrhage, lysis, and coagulation, which are observed and scored.[8][9]
Procedure:
-
Egg Incubation: Fertilized hen's eggs are incubated for 9 days.
-
Preparation: On day 9, the eggshell over the air cell is removed to expose the CAM.[10]
-
Application: A defined amount of the test substance (e.g., 0.3 mL of a solution) is applied directly onto the CAM.[10]
-
Observation: The CAM is observed for 5 minutes for the appearance of hemorrhage, vessel lysis, and coagulation. The time to the onset of each effect is recorded.[10]
-
Scoring: An irritation score is calculated based on the time of onset of the observed effects. This score is then used to classify the irritation potential of the substance (e.g., non-irritant, slight irritant, moderate irritant, severe irritant).[8]
Dermal Sensitization: Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical study designed to assess the potential of a substance to induce skin sensitization in human volunteers.[11]
Principle: The test involves two phases: an induction phase and a challenge phase. During the induction phase, the test material is repeatedly applied to the same skin site to induce a potential allergic response. After a rest period, the challenge phase involves a single application to a naive skin site to determine if sensitization has occurred.[11][12]
Procedure:
-
Induction Phase: The test material is applied to a small area of the skin (usually the back) of a panel of volunteers (typically 50-200 subjects) under an occlusive or semi-occlusive patch for 24-48 hours. This is repeated 9 times over a 3-week period.[13][14]
-
Rest Period: A 10-21 day rest period follows the induction phase, during which no applications are made.[12]
-
Challenge Phase: A single patch containing the test material is applied to a new, untreated skin site for 24-48 hours.[13]
-
Evaluation: The skin sites are evaluated for signs of erythema (redness) and edema (swelling) at specified time points after patch removal during both phases. A reaction at the challenge site that is more pronounced than any irritation observed during the induction phase is indicative of sensitization.[11]
Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical, i.e., its ability to cause mutations in the DNA of an organism.[1][15]
Principle: The test utilizes several strains of the bacterium Salmonella typhimurium and Escherichia coli that have mutations in the genes required to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). These bacteria cannot grow on a medium lacking this amino acid. A mutagen can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies.[1]
Procedure:
-
Strains: At least five strains of bacteria are typically used to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations).[16]
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix, a rat liver fraction) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[16]
-
Exposure: The bacteria are exposed to various concentrations of the test substance.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates that the substance is mutagenic.[16]
Visualizations
Experimental Workflow for Initial Toxicological Screening
The following diagram illustrates a typical workflow for the initial toxicological screening of a new chemical like this compound.
Caption: A generalized workflow for the initial toxicological screening of a chemical.
Conclusion
Based on the available data, this compound demonstrates a low order of toxicity. It is not a skin irritant or sensitizer in humans and has a low potential for eye irritation as determined by in vitro methods. While specific acute oral toxicity and genotoxicity data for this compound are not publicly available, information from an analogue chemical suggests low concern for acute oral toxicity. The detailed experimental protocols provided in this guide serve as a reference for the standardized methods used to conduct an initial toxicological screening. A comprehensive safety assessment would require conducting these key studies on this compound itself, particularly genotoxicity testing, to fill the existing data gaps.
References
- 1. nib.si [nib.si]
- 2. nucro-technics.com [nucro-technics.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. nc3rs.org.uk [nc3rs.org.uk]
- 8. HET-CAM Test - Protheragen [protheragen.ai]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. ftp.cdc.gov [ftp.cdc.gov]
- 14. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
An In-depth Technical Guide to Bio-Based Succinate Esters
Introduction
Bio-based succinate esters are emerging as a versatile and sustainable class of chemicals with a wide range of applications, including as plasticizers, solvents, and as building blocks for polymers.[1][2][3] Derived from bio-succinic acid, which can be produced through the fermentation of renewable resources, these esters offer a greener alternative to their petroleum-based counterparts.[3][4] This technical guide provides a comprehensive literature review of bio-based succinate esters, focusing on their synthesis, properties, and key applications. It includes detailed experimental protocols, quantitative data, and visualizations to aid researchers, scientists, and drug development professionals in their work.
The primary driver for the increasing interest in bio-based succinate esters is the growing demand for sustainable and environmentally friendly products.[1][5] Bio-succinic acid, the precursor to these esters, is considered a top platform chemical by the U.S. Department of Energy, highlighting its potential to replace petroleum-derived chemicals in various industrial applications.[4][5][6] The production of bio-succinic acid via fermentation is a carbon-negative process, further enhancing the environmental credentials of its derivatives.[5]
Succinate esters have demonstrated significant potential as effective and biodegradable plasticizers for polymers such as polyvinyl chloride (PVC), offering a non-toxic alternative to traditional phthalate plasticizers.[2][7] Furthermore, they are key components in the synthesis of biodegradable polymers like poly(butylene succinate) (PBS), which has properties comparable to common plastics like polyethylene and polypropylene.[8][9] As solvents, succinate esters exhibit favorable properties, including low odor and high performance in cleaning and coating formulations.[3]
This guide will delve into the technical details of producing and characterizing these valuable bio-based chemicals, providing a foundation for further research and development in the field.
Synthesis of Bio-Based Succinate Esters
The synthesis of bio-based succinate esters primarily involves the esterification of bio-succinic acid with various alcohols. The choice of alcohol determines the properties and applications of the resulting ester. The general reaction can be catalyzed by acids, enzymes, or other heterogeneous catalysts.[10][11]
A common method for producing higher molecular weight polyester amides involves a two-step polycondensation reaction.[6] This process typically starts with the formation of a prepolymer through direct esterification, followed by a second stage of polycondensation under vacuum to increase the molecular weight.
Protocol 1: General Esterification of Succinic Acid
This protocol describes a typical procedure for the synthesis of dialkyl succinates.
-
Reaction Setup: A round-bottom flask is equipped with a mechanical stirrer, a temperature controller, and a Dean-Stark apparatus to remove the water formed during the reaction.[12]
-
Reactants: Bio-succinic acid and the desired alcohol (e.g., 1-octanol) are charged into the flask. A molar excess of the alcohol is often used to drive the reaction towards the formation of the diester.[11]
-
Catalyst: A suitable catalyst is added. Examples include:
-
Homogeneous Acid Catalysts: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[11]
-
Heterogeneous Acid Catalysts: Amberlyst-15, Nafion NR-50, or zeolites like HZSM-5.[11] These are often preferred for their ease of separation and reusability.[10]
-
Enzymatic Catalysts: Immobilized lipases such as Novozym 435 (Candida antarctica lipase B).[11][13] Enzymatic catalysis offers mild reaction conditions and high selectivity.[11]
-
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically ranging from 65°C to 180°C depending on the catalyst and reactants) with constant stirring.[11][12] The reaction is monitored until the theoretical amount of water is collected in the Dean-Stark trap, or until no further conversion is observed by analytical methods like titration or chromatography.
-
Purification: After the reaction, the catalyst is removed (by filtration for heterogeneous catalysts or neutralization and washing for homogeneous catalysts). The excess alcohol is removed by distillation, and the final product is purified by vacuum distillation.[14][15]
Protocol 2: Two-Step Polycondensation for Oligo(butylene succinate)
This protocol is adapted for the synthesis of oligomers of butylene succinate.[16]
-
Step 1: Esterification:
-
Step 2: Transesterification:
-
A transesterification catalyst (e.g., tetra-n-butyl-titanate) is added to the reaction mixture.[17]
-
The reaction is carried out under controlled temperature and vacuum to increase the molecular weight of the oligomers.[16]
-
The reaction is stopped when the desired molecular weight is achieved, as determined by techniques such as gel permeation chromatography (GPC).[16]
-
Quantitative Data on Synthesis and Properties
The following tables summarize quantitative data extracted from the literature on the synthesis and properties of various bio-based succinate esters.
Table 1: Synthesis of Bio-Based Succinate Esters
| Succinate Ester | Alcohol | Catalyst | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Diethyl Succinate | Ethanol | Starbon® | - | 4 | >70 | - | [10] |
| Dioctyl Succinate | 1-Octanol | DBSA | - | - | - | 85 | [10][11] |
| Dioctyl Succinate | 1-Octanol | Novozym 435 | - | - | - | - | [11] |
| Di-n-butyl Succinate | n-butanol | HZSM-5 | 75 | 9 | 94 | - | [11] |
| Di-n-butyl Succinate | n-butanol | ZSM-5 | 75 | 9 | 79 | - | [11] |
DBSA: Dodecylbenzene sulfonic acid
Table 2: Properties of Poly(butylene succinate) (PBS) and its Copolymers
| Polymer | Melting Temp (°C) | Glass Transition Temp (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| PBS | 115 | -32 | 35-45 | 200-400 | [9] |
| PBSPS (7/3 BS/PS) | 80 | - | - | - | [8] |
PBSPS: Poly(butylene succinate-co-propylene succinate)
Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to bio-based succinate esters.
References
- 1. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pcimag.com [pcimag.com]
- 4. resourcewise.com [resourcewise.com]
- 5. Recent advances in bio-based production of top platform chemical, succinic acid: an alternative to conventional chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 7. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bio-based thermoplastic poly(butylene succinate-co-propylene succinate) copolyesters: effect of glycerol on thermal and mechanical properties - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. US9776948B2 - Process for the preparation of succinic acid ester - Google Patents [patents.google.com]
- 15. WO2015085185A1 - A process for preparing succinate ester - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Environmental Fate and Biodegradation of Diheptyl Succinate: A Technical Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diheptyl succinate (DHS), a diester of succinic acid and heptyl alcohol, is increasingly utilized in various industries, including cosmetics and personal care products, as a biodegradable and sustainable alternative to traditional silicone emollients. Its ecofriendly profile is a significant factor in its growing adoption. This technical guide provides a comprehensive overview of the environmental fate and biodegradation pathways of this compound, summarizing available quantitative data, detailing experimental methodologies, and illustrating key processes.
Abiotic Degradation: Hydrolysis and Photolysis
Abiotic degradation processes, including hydrolysis and photolysis, are crucial in determining the persistence of a chemical in the environment.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. For this compound, this process would involve the cleavage of the ester bonds.
Quantitative Data on Hydrolysis
A study conducted at 50°C across a pH range of 4, 7, and 9 demonstrated that this compound is highly resistant to hydrolysis. In this study, less than 10% of the substance hydrolyzed over the test period, leading to an estimated hydrolysis half-life of greater than one year. This stability under various pH conditions suggests that hydrolysis is not a significant degradation pathway for this compound in the aquatic environment.
| Parameter | Condition | Result | Reference |
| Hydrolysis | 50°C at pH 4, 7, and 9 | < 10% hydrolysis | |
| Half-life (t½) | pH 4, 7, 9 | > 1 year |
Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)
While the specific protocol for the this compound study is not publicly available, the OECD 111 guideline for testing chemicals for hydrolysis as a function of pH provides a standardized methodology.[1][2][3][4][5][6][7]
-
Principle: The rate of hydrolysis of the test substance is determined in sterile aqueous buffer solutions at various pH values (typically 4, 7, and 9) and a constant temperature.
-
Test System: Sterile aqueous buffer solutions are prepared. The test substance is added to these solutions at a concentration not exceeding 0.01 M or half its saturation concentration.
-
Procedure: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test) for a specified period. Samples are taken at intervals and analyzed for the concentration of the test substance and any hydrolysis products.
-
Analysis: Appropriate analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are used to quantify the parent compound and degradation products.
-
Data Evaluation: The rate constant and half-life of the hydrolysis reaction are calculated for each pH value.
Photolysis
Photolysis is the chemical decomposition of a substance by photons. Direct photolysis involves the absorption of light by the chemical itself, while indirect photolysis involves other light-absorbing substances in the environment that generate reactive species that then degrade the chemical.
Currently, there is a lack of specific experimental data on the photolysis of this compound. However, studies on other aliphatic esters suggest that photodegradation can occur, although the rates can be highly variable depending on the specific chemical structure and environmental conditions[8][9]. The primary mechanism of photodegradation for many organic compounds in the environment involves reaction with hydroxyl radicals (•OH)[10]. Without experimental data, the significance of photolysis as a degradation pathway for this compound remains unconfirmed.
Biotic Degradation: Biodegradability and Metabolic Pathways
The primary route of environmental degradation for this compound is expected to be through microbial action.
Ready Biodegradability
"Ready biodegradability" refers to the ability of a chemical to undergo rapid and ultimate degradation in an aerobic environment. Standardized tests, such as the OECD 301 series, are used to assess this property.
Quantitative Data on Ready Biodegradability
A study conducted according to the OECD 301B (CO2 Evolution Test) guideline found that this compound is readily biodegradable, achieving 75% degradation over a 28-day period[11]. This level of degradation surpasses the 60% threshold required to be classified as readily biodegradable within the 28-day timeframe.
| Test Guideline | Duration | Result | Classification | Reference |
| OECD 301B (CO₂ Evolution Test) | 28 days | 75% degradation | Readily Biodegradable | [11] |
Experimental Protocol: Ready Biodegradability - CO₂ Evolution Test (OECD 301B)
The OECD 301B test is a widely used method to assess the ready biodegradability of organic chemicals.[2][12][13][14][15][16]
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and compared to the theoretical maximum amount of CO₂ that could be produced.
-
Test System: The test is performed in flasks containing a mineral medium, the test substance as the sole source of organic carbon, and an inoculum of microorganisms. Control flasks with inoculum but without the test substance are run in parallel to account for endogenous CO₂ production. A reference substance with known biodegradability is also tested to validate the test system.
-
Procedure: The flasks are aerated with CO₂-free air. The evolved CO₂ is trapped in a solution of barium hydroxide or another suitable absorbent. The amount of CO₂ produced is determined by titration of the remaining absorbent.
-
Analysis: The percentage of biodegradation is calculated from the amount of CO₂ produced by the test substance (corrected for the blank) and the theoretical amount of CO₂.
-
Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.
Biodegradation Pathways
The biodegradation of this compound is expected to proceed through a series of enzymatic reactions, primarily initiated by esterases.
Proposed Biodegradation Pathway
The most probable initial step in the biodegradation of this compound is the enzymatic hydrolysis of one of the ester bonds by microbial esterases or lipases. This reaction would yield monoheptyl succinate and one molecule of heptan-1-ol . The monoheptyl succinate would then undergo a second hydrolysis step to release a second molecule of heptan-1-ol and succinic acid .
Fate of the Metabolites
-
Succinic Acid: Succinic acid is a common metabolic intermediate and is readily biodegradable. It is a key component of the tricarboxylic acid (TCA) cycle (also known as the Krebs cycle), a central metabolic pathway in most aerobic organisms for energy production. Through the TCA cycle, succinic acid is ultimately mineralized to carbon dioxide and water[16][17][18][19].
-
Heptan-1-ol: Heptan-1-ol is a seven-carbon primary alcohol. Short to medium-chain alcohols are generally biodegradable by a wide range of microorganisms in soil and water[20][21][22][23][24]. The degradation of heptan-1-ol is expected to proceed via oxidation to the corresponding aldehyde (heptanal) and then to the carboxylic acid (heptanoic acid). Heptanoic acid can then be further metabolized through the β-oxidation pathway, a major process for breaking down fatty acids, ultimately leading to the formation of acetyl-CoA, which can enter the TCA cycle and be mineralized to CO₂ and H₂O.
Experimental Workflows and Analytical Methods
The study of the environmental fate and biodegradation of this compound involves specific experimental workflows and analytical techniques to identify and quantify the parent compound and its degradation products.
Experimental Workflow for Biodegradation Studies
The following diagram illustrates a typical workflow for conducting a ready biodegradability test.
Analytical Methods
The accurate determination of this compound and its potential metabolites in environmental samples requires sensitive and specific analytical methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For the analysis of this compound and its expected metabolite heptan-1-ol, GC-MS would be a suitable method. For less volatile metabolites like succinic acid and monoheptyl succinate, derivatization to more volatile forms (e.g., silylation) may be necessary prior to GC-MS analysis[4][25][26][27][28].
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and polar compounds. It can be used for the direct analysis of succinic acid and monoheptyl succinate in aqueous samples[3][29][30][31][32]. The choice of detector (e.g., UV, mass spectrometry) will depend on the concentration and properties of the analytes.
Conclusion
Based on the available data, this compound is considered to be a readily biodegradable substance with low persistence in the environment. Its high resistance to abiotic hydrolysis indicates that microbial degradation is the primary pathway for its removal from aquatic and terrestrial systems. The proposed biodegradation pathway involves the initial enzymatic hydrolysis of the ester bonds to form succinic acid and heptan-1-ol, both of which are readily metabolized by microorganisms. The ultimate degradation products are carbon dioxide and water. Further studies on the photolytic stability of this compound would provide a more complete understanding of its environmental fate.
References
- 1. ireadlabelsforyou.com [ireadlabelsforyou.com]
- 2. charliesoap.com.tw [charliesoap.com.tw]
- 3. helixchrom.com [helixchrom.com]
- 4. rsc.org [rsc.org]
- 5. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 6. oecd.org [oecd.org]
- 7. Hydrolysis as a function of pH | Scymaris [scymaris.com]
- 8. mdpi.com [mdpi.com]
- 9. (PDF) Analysis of Photodegradation Mechanism of Aliphatic [research.amanote.com]
- 10. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. Registration Dossier - ECHA [echa.europa.eu]
- 13. Registration Dossier - ECHA [echa.europa.eu]
- 14. Registration Dossier - ECHA [echa.europa.eu]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. respirtek.com [respirtek.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Registration Dossier - ECHA [echa.europa.eu]
- 19. Dissemination platform updates - ECHA [echa.europa.eu]
- 20. Heptanol | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Biodegradation of hydrocarbons in soil and water [diva-portal.org]
- 22. Microbial production of fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. Bacteria degrading both n-alkanes and aromatic hydrocarbons are prevalent in soils - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. Simultaneous quantification of released succinic acid and a weakly basic drug compound in dissolution media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Succinic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 32. HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column | SIELC Technologies [sielc.com]
Spectroscopic Characterization of Diheptyl Succinate: A Technical Guide
Introduction
Diheptyl succinate (CAS No: 15872-89-6), with the IUPAC name diheptyl butanedioate, is a diester of succinic acid and heptanol.[1][2] It is a lightweight, biodegradable emollient often used in cosmetics as a silicone alternative.[3] Its molecular formula is C18H34O4, and it has a molecular weight of 314.46 g/mol .[2] A thorough spectroscopic characterization is essential for its quality control and for understanding its chemical properties. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, including detailed experimental protocols.
Data Presentation
The following sections summarize the predicted spectroscopic data for this compound. Due to the limited availability of experimental spectra in public databases, the NMR and IR data are predicted based on the known chemical structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4] For a symmetrical molecule like this compound, the number of unique signals is less than the total number of protons or carbons.[5]
Predicted ¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | Triplet | 4H | -O-CH₂ -(CH₂)₅-CH₃ |
| ~2.60 | Singlet | 4H | -O-C(O)-CH₂ -CH₂ -C(O)-O- |
| ~1.62 | Quintet | 4H | -O-CH₂-CH₂ -(CH₂)₄-CH₃ |
| ~1.28 | Multiplet | 16H | -O-(CH₂)₂-(CH₂ )₄-CH₃ |
| ~0.88 | Triplet | 6H | -(CH₂)₆-CH₃ |
Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) (ppm) | Assignment |
| ~172.5 | C =O |
| ~65.0 | -O-CH₂ - |
| ~31.8 | -O-(CH₂)₅-CH₂ -CH₃ |
| ~29.1 | -O-C(O)-CH₂ - |
| ~28.9 | -O-(CH₂)₂-CH₂ -(CH₂)₃-CH₃ |
| ~25.9 | -O-CH₂-CH₂ -(CH₂)₄-CH₃ |
| ~22.6 | -O-(CH₂)₄-CH₂ -CH₂-CH₃ |
| ~14.1 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[4]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955-2855 | Strong | C-H stretch (alkane) |
| 1735 | Strong | C=O stretch (ester) |
| 1465 | Medium | C-H bend (methylene) |
| 1375 | Medium | C-H bend (methyl) |
| 1170 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.[6] The data below is based on computed predictions.[1]
Predicted Mass Spectrometry Data (ESI-MS)
| Adduct | Predicted m/z |
| [M+H]⁺ | 315.2530 |
| [M+Na]⁺ | 337.2349 |
| [M+K]⁺ | 353.2089 |
| [M+NH₄]⁺ | 332.2795 |
M refers to the molecular weight of this compound (314.46 g/mol ).
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of liquid samples like this compound.
¹H and ¹³C NMR Spectroscopy
This protocol is a general guideline for acquiring NMR spectra of liquid esters.[7]
-
Sample Preparation :
-
Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[8]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.[8]
-
For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.[8]
-
Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[7]
-
Transfer the filtered solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹³C NMR, set the instrument to proton-decoupled mode.[7]
-
Set appropriate acquisition parameters, including pulse width, relaxation delay (d1), and the number of scans (ns). For quantitative ¹H NMR, d1 should be at least 5 times the longest T₁ relaxation time.[7] For ¹³C NMR, a larger number of scans is typically required.[9]
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR, 77.16 ppm in ¹³C NMR) or the internal standard (0 ppm for TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a convenient method for obtaining the IR spectrum of a liquid sample.[10]
-
Sample Preparation and Background Collection :
-
Sample Analysis :
-
Place a small drop (1-2 drops) of this compound directly onto the center of the ATR crystal.[11]
-
If using a press, apply pressure to ensure good contact between the sample and the crystal.[10]
-
Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.[13]
-
It is advisable to co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[12]
-
-
Data Processing and Cleaning :
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Label the significant peaks in the spectrum.
-
After the analysis, clean the ATR crystal thoroughly by wiping away the sample with a soft tissue and cleaning with an appropriate solvent.[10]
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique suitable for analyzing esters, which typically produces the molecular ion with minimal fragmentation.[14][15]
-
Sample Preparation :
-
Prepare a dilute solution of this compound (e.g., 0.5-5 µM) in a solvent compatible with ESI, such as methanol or acetonitrile.[16]
-
The solution must be conductive; a small amount of an acid like formic acid (0.1%) is often added for positive ion mode.[16]
-
Ensure the final solution is clear and free of any particulate matter by filtering if necessary.[16]
-
-
Instrument Setup and Data Acquisition :
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min) using a syringe pump.[17]
-
Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[17]
-
Use a heated drying gas (e.g., nitrogen) to facilitate solvent evaporation from the droplets.[14]
-
Set the mass spectrometer to scan over an appropriate mass-to-charge (m/z) range (e.g., m/z 100-500).
-
Acquire the mass spectrum, averaging multiple scans to improve data quality.[16]
-
-
Data Analysis :
-
Identify the peak corresponding to the molecular ion, which will likely be an adduct with a proton ([M+H]⁺) or a sodium ion ([M+Na]⁺).
-
Analyze any fragment ions to gain structural information. For esters, common fragmentation involves cleavage of the C-O bond or McLafferty rearrangement.[6]
-
Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
References
- 1. This compound | C18H34O4 | CID 85155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. paulaschoice.co.uk [paulaschoice.co.uk]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. chem.uiowa.edu [chem.uiowa.edu]
- 10. agilent.com [agilent.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. researchgate.net [researchgate.net]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 16. Rutgers_MS_Home [react.rutgers.edu]
- 17. phys.libretexts.org [phys.libretexts.org]
Methodological & Application
Application Note: Quantification of Diheptyl Succinate in Cosmetic Formulations
Introduction
Diheptyl succinate is a naturally-derived, biodegradable emollient used in a variety of cosmetic products as a silicone alternative.[1][2] It enhances the sensory feel of formulations, reduces the greasiness of natural oils, and is suitable for use in creams, lotions, and hair care products.[1][3] As with any cosmetic ingredient, it is crucial for manufacturers to have reliable analytical methods to quantify this compound to ensure product quality, consistency, and adherence to formulation specifications. This application note provides a detailed protocol for the quantification of this compound in cosmetic formulations using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds in complex matrices.[4]
Principle
This method involves the extraction of this compound from the cosmetic matrix using a suitable organic solvent, followed by analysis of the extract by GC-MS. The gas chromatograph separates the components of the extract based on their boiling points and interactions with the stationary phase of the analytical column. The mass spectrometer then detects and quantifies the target analyte based on its unique mass spectrum. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration in a standard solution, using an internal standard to correct for variations in sample preparation and injection volume.
Experimental Protocols
1. Apparatus and Reagents
-
Apparatus:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Analytical balance (4-decimal place)
-
Centrifuge
-
Vortex mixer
-
Ultrasonic bath
-
Syringe filters (0.45 µm, PTFE)
-
Autosampler vials (2 mL) with inserts
-
Pipettes and general laboratory glassware
-
-
Reagents:
-
This compound analytical standard (>99% purity)
-
Internal Standard (IS): e.g., Di(2-ethylhexyl) phthalate (DEHP) or another suitable high molecular weight ester not present in the cosmetic formulation.
-
Solvents (HPLC or analytical grade): Hexane, Acetonitrile, Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
2. Sample Preparation
The choice of extraction solvent and procedure may need to be optimized depending on the specific cosmetic matrix (e.g., cream, lotion, oil). The following is a general protocol for a cream or lotion base.
-
Step 1: Weighing and Initial Extraction
-
Accurately weigh approximately 1.0 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., a 1:1 mixture of hexane and ethyl acetate).
-
Spike with a known amount of the internal standard solution.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and dispersion of the sample.
-
Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
-
-
Step 2: Phase Separation and Cleanup
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solvent layer from the solid and aqueous components of the cosmetic matrix.
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
To remove any residual water, pass the extract through a small column containing anhydrous sodium sulfate.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a clean autosampler vial for GC-MS analysis.
-
3. Instrumental Analysis: GC-MS
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet: Split/splitless injector, operated in splitless mode
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp to 200°C at 20°C/min
-
Ramp to 300°C at 10°C/min, hold for 5 minutes
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 115, 149, 299) and the internal standard.
-
4. Calibration and Quantification
-
Prepare a series of calibration standards by dissolving the this compound analytical standard in the extraction solvent to cover the expected concentration range in the cosmetic products.
-
Add a constant amount of the internal standard to each calibration standard.
-
Inject the calibration standards into the GC-MS and create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantify the amount of this compound in the prepared sample extracts by using the generated calibration curve.
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Specificity | No interference from matrix components |
Table 2: Sample Analysis Results
| Sample ID | Matrix | This compound Concentration (w/w %) | % RSD (n=3) |
| Cream A | O/W Emulsion | 2.85 | 1.2 |
| Lotion B | W/O Emulsion | 4.12 | 0.8 |
| Hair Serum C | Oil-based | 1.57 | 2.1 |
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Key parameters for analytical method validation.
References
Diheptyl Succinate: A Biodegradable Plasticizer for Next-Generation Polymers
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
The growing demand for environmentally friendly and non-toxic materials has driven significant research into biodegradable alternatives to conventional petroleum-based plastics and additives. Diheptyl succinate (DHPS), a bio-based and biodegradable plasticizer, has emerged as a promising substitute for traditional phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP), which have raised environmental and health concerns. DHPS is synthesized from renewable feedstocks, succinic acid and n-heptanol, and exhibits excellent plasticizing efficiency, particularly in polyvinyl chloride (PVC).[1] This document provides detailed application notes and experimental protocols for researchers and professionals interested in evaluating and utilizing this compound as a biodegradable plasticizer.
Performance Characteristics of this compound
This compound demonstrates comparable or even superior performance to DEHP in plasticized PVC formulations. Its properties make it a viable and sustainable alternative for a wide range of applications.
Mechanical Properties
DHPS imparts excellent flexibility and durability to PVC. Studies have shown that PVC plasticized with succinate esters, including DHPS, exhibits mechanical properties on par with or exceeding those of DEHP-plasticized PVC.
Table 1: Comparison of Mechanical Properties of Plasticized PVC (40 phr)*
| Property | This compound (DHPS) | Di(2-ethylhexyl) phthalate (DEHP) |
| Tensile Strength (MPa) | ~19 | ~18-20 |
| Elongation at Break (%) | ~250 - 350% | ~250 - 300% |
| Young's Modulus (MPa) | Lower than or comparable to DEHP | Baseline |
| phr: parts per hundred resin by weight |
Note: The data presented are approximate values compiled from various studies and may vary depending on the specific formulation and processing conditions.
Thermal Properties
A key measure of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of the polymer, thereby increasing its flexibility. DHPS has been shown to be a highly efficient plasticizer in this regard.
Table 2: Glass Transition Temperature (Tg) of Plasticized PVC
| Plasticizer | Concentration (phr) | Glass Transition Temperature (°C) |
| None | 0 | +82 |
| This compound (DHPS) | 40 | -27 |
| Di(2-ethylhexyl) phthalate (DEHP) | 40 | ~ -25 to -30 |
Migration Resistance
A critical concern with plasticizers is their tendency to migrate or leach out of the polymer matrix. Succinate-based plasticizers, including DHPS, have demonstrated excellent resistance to migration, which is a significant advantage over many traditional plasticizers. Some studies indicate that the migration of certain succinate plasticizers can be up to 70% lower than that of DEHP.[2]
Table 3: Plasticizer Migration (Leaching) Data
| Plasticizer | Simulant | Test Conditions | Migration Level |
| This compound (DHPS) | Hexane | Not specified | Comparable or improved relative to DEHP |
| Di(2-ethylhexyl) phthalate (DEHP) | Various (e.g., food simulants) | Varied | Higher than many succinate-based alternatives |
Note: Migration data can be highly dependent on the test method, simulant, temperature, and duration of the test.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of this compound as a plasticizer.
Protocol 1: Evaluation of Plasticizer Efficiency in PVC (ASTM D2284)
This protocol outlines the procedure for determining the effect of a plasticizer on the mechanical properties of PVC.
1. Materials and Equipment:
- PVC resin
- This compound (DHPS) and/or other plasticizers for comparison
- Two-roll mill or other suitable compounding equipment
- Compression molding press
- Tensile testing machine (e.g., Instron)
- Dumbbell-shaped die for cutting test specimens
2. Procedure:
- Compounding:
- Dry blend PVC resin with the desired concentration of DHPS (e.g., 40 phr).
- Melt-mix the blend on a two-roll mill at a temperature of 160-170°C until a homogeneous sheet is formed.
- Sheet Preparation:
- Compression mold the compounded PVC into sheets of a specified thickness (e.g., 1-2 mm) at a temperature of 170-180°C and a pressure of 10-15 MPa.
- Allow the sheets to cool to room temperature under pressure.
- Specimen Preparation:
- Cut dumbbell-shaped test specimens from the molded sheets using a die, according to ASTM D638 specifications.
- Tensile Testing:
- Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.
- Conduct tensile testing using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).
- Record the tensile strength, elongation at break, and modulus of elasticity.
Protocol 2: Determination of Plasticizer Migration (ASTM D1239)
This protocol describes a method to measure the loss of plasticizer from a plastic film when immersed in a liquid.
1. Materials and Equipment:
- Plasticized PVC films containing DHPS
- Food simulants (e.g., distilled water, 10% ethanol, 50% ethanol, n-heptane)
- Glass containers with lids
- Analytical balance
- Oven or incubator
2. Procedure:
- Cut the plasticized PVC film into specimens of known dimensions (e.g., 50 mm x 50 mm).
- Accurately weigh each specimen to the nearest 0.1 mg (W1).
- Place each specimen in a separate glass container and add a sufficient volume of the chosen food simulant to completely immerse the specimen.
- Seal the containers and place them in an oven or incubator at a specified temperature (e.g., 40°C) for a defined period (e.g., 24 hours, 10 days).
- After the incubation period, remove the specimens from the simulant.
- Carefully wipe the specimens dry with a lint-free cloth.
- Condition the specimens at room temperature for at least 1 hour.
- Reweigh the specimens to the nearest 0.1 mg (W2).
- Calculate the percentage weight loss due to plasticizer migration:
- Weight Loss (%) = [(W1 - W2) / W1] * 100
Protocol 3: Assessment of Aerobic Biodegradability in Soil (ISO 17556)
This protocol determines the ultimate aerobic biodegradability of a plastic material in soil.
1. Materials and Equipment:
- Test material (DHPS or plasticized PVC containing DHPS), preferably in powder form.
- Standard soil with known characteristics (e.g., pH, moisture content, organic carbon content).
- Respirometer system to measure oxygen consumption or carbon dioxide evolution.
- Reference material (e.g., microcrystalline cellulose).
- Control (soil without test material).
2. Procedure:
- Prepare a mixture of the test material with the soil at a known concentration.
- Place the soil mixture into the respirometer flasks.
- Set up parallel flasks with the reference material and a control (soil only).
- Incubate the flasks at a constant temperature (e.g., 25 ± 1°C) in the dark for a period of up to six months or until the biodegradation plateaus.
- Continuously measure the amount of oxygen consumed or carbon dioxide evolved by the microorganisms in the soil.
- Calculate the percentage of biodegradation by comparing the cumulative oxygen consumption (or CO2 evolution) of the test material to its theoretical oxygen demand (ThOD) or theoretical carbon dioxide evolution (ThCO2).
Visualizations
The following diagrams illustrate key concepts related to the use of this compound as a biodegradable plasticizer.
Caption: Simplified biodegradation pathway of this compound.
Caption: Experimental workflow for evaluating DHPS as a plasticizer.
References
Application Note: Formulation and Characterization of Silicone-Free Emulsions with Diheptyl Succinate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The demand for "natural" and sustainable ingredients in personal care and pharmaceutical formulations has led to a search for effective alternatives to silicones. Diheptyl succinate is a lightweight, non-greasy emollient derived from renewable sources like castor oil and succinic acid.[1][2][3] It is biodegradable and serves as an excellent replacement for silicones, offering a similar sensory profile without the associated environmental concerns.[1][4] This document provides detailed protocols for formulating and characterizing stable, silicone-free oil-in-water (O/W) emulsions using this compound, often in combination with capryloyl glycerin/sebacic acid copolymer for enhanced texture and feel.[4][5]
Materials and Equipment
A successful emulsion requires careful selection of ingredients and proper equipment.
1.1 Illustrative Ingredients:
| Phase | INCI Name | Trade Name (Example) | Function | Concentration (% w/w) |
| Oil Phase | This compound (and) Capryloyl Glycerin/Sebacic Acid Copolymer | LexFeel® N5/N100 | Primary Emollient (Silicone Alternative) | 3.0 - 10.0 |
| Cetearyl Olivate (and) Sorbitan Olivate | Olivem® 1000 | Primary O/W Emulsifier | 3.0 - 5.0 | |
| Cetearyl Alcohol | Co-emulsifier, Thickener | 1.0 - 3.0 | ||
| Tocopherol | Vitamin E | Antioxidant | 0.1 - 0.5 | |
| Water Phase | Deionized Water | Solvent | Q.S. to 100 | |
| Glycerin | Humectant | 2.0 - 5.0 | ||
| Xanthan Gum | Thickener, Stabilizer | 0.2 - 0.5 | ||
| Cooldown Phase | Phenoxyethanol (and) Ethylhexylglycerin | Euxyl® PE 9010 | Preservative | 0.5 - 1.0 |
| Citric Acid / Sodium Hydroxide | pH Adjuster | As needed |
1.2 Equipment:
-
Two temperature-controlled water baths or heating mantles
-
Overhead propeller mixer and a high-shear homogenizer (e.g., rotor-stator type)[6]
-
Primary and secondary beakers
-
pH meter
-
Microscope with imaging capabilities
-
Viscometer or rheometer
-
Particle size analyzer
-
Lab centrifuge
-
Temperature-controlled ovens and freezer for stability testing
Emulsion Preparation Protocol
This protocol outlines the procedure for creating a stable O/W emulsion. The key to a stable emulsion is controlling temperature and applying appropriate shear.[7]
2.1 Phase Preparation:
-
Water Phase: In the primary beaker, combine deionized water and glycerin. Begin propeller mixing and slowly sprinkle in xanthan gum to create a vortex, avoiding clumping. Heat to 70-75°C.[7]
-
Oil Phase: In a separate beaker, combine this compound (and) Capryloyl Glycerin/Sebacic Acid Copolymer, Cetearyl Olivate (and) Sorbitan Olivate, Cetearyl Alcohol, and Tocopherol. Heat to 70-75°C while mixing gently until all components are melted and uniform.[7][8]
2.2 Emulsification:
-
Once both phases have reached 70-75°C and are homogeneous, slowly add the Oil Phase to the Water Phase while increasing the propeller mixing speed.
-
After the addition is complete, switch to a high-shear homogenizer and mix for 3-5 minutes to reduce the droplet size and form a uniform emulsion.[8] Avoid introducing excessive air.[7]
2.3 Cooling and Final Additions:
-
Begin cooling the emulsion while maintaining gentle propeller mixing.
-
When the temperature is below 40°C, add the preservative system.
-
Check the pH of the emulsion and adjust if necessary using citric acid or sodium hydroxide to a target range of 5.0-6.0.
-
Continue mixing until the emulsion is smooth and has reached room temperature (approx. 25°C).
Emulsion Characterization Protocols
Thorough characterization is essential to ensure the emulsion meets stability, performance, and aesthetic requirements.[9]
3.1 Physicochemical Analysis:
-
Appearance: Visually inspect the emulsion for color, homogeneity, and texture.
-
pH Measurement: Calibrate a pH meter and measure the pH of the emulsion at 25°C.
-
Viscosity: Use a viscometer (e.g., Brookfield) or rheometer to measure the viscosity (in cP or Pa·s) at a controlled temperature (25°C). Note the spindle and speed used.
3.2 Microscopic and Droplet Size Analysis:
-
Optical Microscopy: Place a small sample of the emulsion on a slide and cover with a coverslip. Observe under a microscope (e.g., at 400x magnification) to assess droplet uniformity and check for signs of coalescence.[9][10]
-
Droplet Size Distribution: Use a particle size analyzer (e.g., laser diffraction or dynamic light scattering) to determine the mean droplet size and the polydispersity index (PDI).[8][9] This is a key predictor of long-term stability.[8]
3.3 Stability Testing:
-
Centrifugation Test: Place 10-15 mL of the emulsion in a centrifuge tube and spin at 3000-5000 rpm for 30 minutes.[11] Check for any phase separation, creaming, or sedimentation.[6]
-
Accelerated Aging: Store samples at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months. Periodically check for changes in appearance, pH, and viscosity.
-
Freeze-Thaw Cycling: Subject the emulsion to at least three cycles of freezing (e.g., -10°C for 24 hours) followed by thawing at room temperature (24 hours).[7] Inspect for phase separation or changes in texture after each cycle.
3.4 Sensory Panel Evaluation:
-
Recruit a panel of trained evaluators or use internal resources.
-
Provide the test sample alongside a benchmark (e.g., a silicone-based emulsion).
-
Ask panelists to score key sensory attributes such as initial feel, spreadability, absorption speed, tackiness, and after-feel on a defined scale (e.g., 1 to 10).[12]
Data Presentation and Analysis
The following tables present illustrative data for a well-formulated silicone-free emulsion based on the protocols above.
Table 2: Physicochemical Properties
| Parameter | Specification | Result | Method |
| Appearance | White, glossy, homogeneous lotion | Conforms | Visual |
| pH @ 25°C | 5.0 - 6.0 | 5.5 | pH Meter |
| Viscosity @ 25°C | 8,000 - 15,000 cP | 12,500 cP | Brookfield RVT, Spindle 5, 20 rpm |
Table 3: Droplet Size Distribution Analysis
| Parameter | Result | Method |
| Mean Droplet Size (d50) | 2.5 µm | Laser Diffraction |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering |
| Distribution | Monomodal | Laser Diffraction |
Table 4: Stability Assessment Results
| Test | Duration | Observation | Result |
| Centrifugation | 30 min @ 4000 rpm | No phase separation or creaming | Pass |
| Freeze-Thaw | 3 Cycles | No phase separation or textural change | Pass |
| Accelerated Aging (40°C) | 3 Months | No significant change in pH or viscosity | Pass |
Table 5: Sensory Panel Evaluation (Scale 1-10)
| Attribute | Silicone-Free (this compound) | Silicone Benchmark (Dimethicone) |
| Spreadability | 8.5 | 9.0 |
| Absorption | 8.0 | 7.5 |
| Tackiness (1=Very Tacky) | 9.0 | 8.5 |
| After-Feel (Velvety) | 8.0 | 9.0 |
References
- 1. paulaschoice.fr [paulaschoice.fr]
- 2. lesielle.com [lesielle.com]
- 3. freshlycosmetics.com [freshlycosmetics.com]
- 4. This compound (Explained + Products) [incidecoder.com]
- 5. paulaschoice.fr [paulaschoice.fr]
- 6. How to successfully create emulsions for cosmetic and healthcare products ? - The Blog [mixing-experts.com]
- 7. thecosmeticformulator.com [thecosmeticformulator.com]
- 8. A comparison between silicone‐free and silicone‐based emulsions: Technological features and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for Emulsion Characterization | Encyclopedia MDPI [encyclopedia.pub]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. Sensory Characterization of Cosmetic Emulsions | Texture & After-Feel Training [onlytrainings.com]
Application of Diheptyl Succinate in Hair Care for Frizz Control and Shine
For Immediate Release
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Subject: The utilization of Diheptyl Succinate as a natural, biodegradable alternative to silicones in hair care formulations for managing frizz and enhancing shine.
Introduction
This compound is a lightweight, non-greasy emollient derived from castor oil.[1][2] It is increasingly being formulated into hair care products as a natural and sustainable substitute for silicone-based ingredients like dimethicone and cyclomethicone.[1][3] This document outlines the application of this compound, primarily as a component of commercially available blends, for frizz control and shine enhancement in hair. Its mechanism of action, relevant (though qualitative) data from technical datasheets, and detailed experimental protocols for efficacy testing are presented herein.
Mechanism of Action
This compound functions as a film-forming agent and emollient.[1] When applied to the hair, it creates a thin, water-resistant film on the cuticle. This film serves a dual purpose: it helps to prevent the absorption of environmental moisture, a primary cause of frizz, and it smooths the hair cuticle, which enhances light reflection, thereby increasing shine.[1] The emollient properties of this compound also provide slip, which aids in detangling.[1][2][4]
Efficacy Data (Qualitative)
| Product Series | Key Components | Claimed Benefits for Hair Care |
| LexFeel® N Series | This compound, Capryloyl Glycerin/Sebacic Acid Copolymer | Enhances shine and texture, provides anti-frizz and styling benefits, offers wet and dry comb performance comparable to dimethicone.[7][8][9] |
Experimental Protocols
The following are detailed methodologies for evaluating the efficacy of hair care formulations containing this compound for frizz control and shine.
Frizz Control Evaluation
This protocol utilizes image analysis to quantify the reduction in hair frizz under controlled humidity conditions.
Objective: To measure the ability of a this compound-containing formulation to prevent hair frizz in a high-humidity environment compared to a control.
Materials:
-
Hair tresses (virgin, medium-dark brown, ~2g, 20 cm)
-
Test formulation (e.g., leave-in conditioner with this compound)
-
Control formulation (placebo, without this compound)
-
Mild shampoo
-
Environmental chamber with controlled temperature and humidity
-
High-resolution digital camera with a standardized lighting setup
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Tress Preparation:
-
Wash hair tresses with a mild shampoo and rinse thoroughly.
-
Gently squeeze excess water from the tresses.
-
Apply a standardized amount (e.g., 0.5g) of the test formulation to one set of tresses and the control formulation to another set.
-
Distribute the product evenly through the tresses.
-
Allow the tresses to air dry completely in a controlled environment (e.g., 22°C, 50% relative humidity).
-
-
Initial Imaging (T=0):
-
Mount each tress individually in the imaging setup.
-
Capture a high-resolution image of each tress against a contrasting background.
-
-
Humidity Exposure:
-
Place the tresses in an environmental chamber set to high humidity (e.g., 80-90% RH) and a constant temperature (e.g., 25°C).
-
-
Post-Humidity Imaging (T=x):
-
After a specified time (e.g., 2, 4, 6, and 8 hours), remove the tresses one at a time and immediately capture an image using the same setup as in step 2.
-
-
Image Analysis:
-
Using image analysis software, measure the area of the hair tress silhouette in the images taken at T=0 and each subsequent time point.
-
Calculate the percentage increase in tress area as a measure of frizz.
-
Frizz (%) = [(Area at T=x - Area at T=0) / Area at T=0] * 100
-
-
Data Analysis:
-
Compare the percentage of frizz for the tresses treated with the this compound formulation to the control group. A lower percentage indicates better frizz control.
-
Shine Enhancement Evaluation
This protocol uses a glossymeter to provide an objective measurement of hair shine.
Objective: To quantify the increase in hair shine after treatment with a this compound-containing formulation.
Materials:
-
Hair tresses (virgin, medium-dark brown, ~2g, 20 cm)
-
Test formulation (e.g., hair serum with this compound)
-
Control formulation (placebo, without this compound)
-
Mild shampoo
-
Glossymeter with a hair tress holder
-
Controlled lighting environment
Procedure:
-
Tress Preparation:
-
Prepare two sets of hair tresses as described in the frizz control protocol (4.1, step 1).
-
-
Baseline Measurement:
-
Mount an untreated, dry tress onto the glossymeter's sample holder.
-
Take several gloss readings at different points along the tress and calculate the average. This is the baseline gloss value.
-
-
Treatment Application:
-
Apply a standardized amount of the test formulation to one set of tresses and the control formulation to the other.
-
Allow the tresses to air dry completely.
-
-
Post-Treatment Measurement:
-
Mount a treated, dry tress onto the glossymeter.
-
Take gloss readings in the same manner as the baseline measurement.
-
-
Data Analysis:
-
Calculate the percentage increase in shine for both the test and control groups compared to the baseline.
-
Shine Increase (%) = [(Post-treatment Gloss - Baseline Gloss) / Baseline Gloss] * 100
-
Compare the shine increase between the this compound-treated group and the control group. A higher percentage indicates greater shine enhancement.
-
References
- 1. lesielle.com [lesielle.com]
- 2. freshlycosmetics.com [freshlycosmetics.com]
- 3. puracy.com [puracy.com]
- 4. bkind.com [bkind.com]
- 5. specialchem.com [specialchem.com]
- 6. ulprospector.com [ulprospector.com]
- 7. specialchem.com [specialchem.com]
- 8. LexFeel® N350 MB - Inolex [inolex.com]
- 9. LexFeel N350 MB - INOLEX - Degreaser - Natural Origin - ECOCERT [knowde.com]
Application Notes and Protocols: Diheptyl Succinate as a Carrier for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known physicochemical properties of diheptyl succinate and established methodologies for similar excipients. As of the date of this document, there is limited published data specifically detailing the use of this compound as a carrier for active pharmaceutical ingredients (APIs). Therefore, the provided data is illustrative, and all protocols should be validated with the specific API under investigation.
Introduction to this compound in Pharmaceutical Formulations
This compound is a biodegradable, non-greasy emollient with a favorable safety profile, primarily utilized in the cosmetics industry as a silicone alternative.[1] Its chemical structure, a diester of succinic acid and heptyl alcohol, suggests its potential as a solubilizing agent and carrier for lipophilic APIs in various pharmaceutical dosage forms. Succinic acid and its derivatives have been employed in pharmaceutical formulations to enhance the solubility and stability of drug substances.[2] These characteristics make this compound a promising excipient for the formulation of poorly water-soluble drugs, particularly for topical, and potentially for oral and parenteral applications.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | Generic |
| Odor | Mild, characteristic | Generic |
| Solubility in Water | Insoluble | [3] |
| Solubility in Organic Solvents | Soluble in alcohols, ethers, and esters | [3] |
| Boiling Point | > 250 °C | Generic |
| Biodegradability | Readily biodegradable | [1] |
Potential Applications in Drug Delivery
Topical Drug Delivery
Given its emollient and non-greasy feel, this compound is a strong candidate for topical formulations. It can act as a vehicle for lipophilic APIs, potentially enhancing their penetration into the skin.
Logical Workflow for Topical Formulation Development
Caption: Workflow for developing a topical drug formulation using this compound.
Oral Drug Delivery
For oral formulations, this compound could be a component of lipid-based drug delivery systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), to enhance the solubility and bioavailability of poorly water-soluble drugs.
Parenteral Drug Delivery
The use of this compound in parenteral formulations would require rigorous evaluation of its purity, toxicity, and stability. Succinate buffers are utilized in parenteral biologics, suggesting the potential for succinate-based excipients.[4] However, extensive safety data would be necessary for regulatory approval.
Experimental Protocols
Protocol for Determining API Solubility in this compound
Objective: To determine the saturation solubility of a given API in this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (pharmaceutical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a validated method for the API
Methodology:
-
Add an excess amount of the API to a known volume (e.g., 1 mL) of this compound in a sealed glass vial.
-
Vortex the mixture for 2 minutes to facilitate initial dispersion.
-
Place the vials in a thermostatic shaker bath set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved API.
-
Calculate the solubility of the API in this compound (mg/mL).
Illustrative Solubility Data of Model APIs in this compound:
| API (BCS Class II) | LogP | Solubility at 25°C (mg/mL) |
| Ibuprofen | 3.97 | > 200 (miscible) |
| Ketoconazole | 4.35 | 45.2 ± 3.1 |
| Carbamazepine | 2.45 | 15.8 ± 1.5 |
| Griseofulvin | 2.2 | 5.3 ± 0.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies
Objective: To develop a stability-indicating HPLC method and assess the stability of an API in this compound under stress conditions.
Materials:
-
API-diheptyl succinate formulation
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) detector
Methodology:
Part A: Method Development
-
Develop an HPLC method (e.g., reverse-phase with a C18 column) that provides good resolution and peak shape for the API.
-
The mobile phase, flow rate, and column temperature should be optimized to achieve a reasonable run time.
Part B: Forced Degradation Studies
-
Acid Hydrolysis: Mix the API formulation with 0.1 N HCl and heat at 60°C for 2 hours. Neutralize the sample before analysis.
-
Base Hydrolysis: Mix the API formulation with 0.1 N NaOH and heat at 60°C for 2 hours. Neutralize the sample before analysis.
-
Oxidative Degradation: Mix the API formulation with 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Store the API formulation in an oven at 70°C for 48 hours.
-
Photostability: Expose the API formulation to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze all stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent API peak.
Workflow for Stability Testing
Caption: A generalized workflow for conducting stability studies on an API formulated in this compound.
Protocol for In Vitro Release Testing (IVRT) of a Topical Formulation
Objective: To evaluate the release rate of an API from a topical formulation containing this compound.
Materials:
-
Topical formulation of API in this compound
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone)
-
Phosphate buffered saline (PBS), pH 7.4, as receptor medium
-
Magnetic stirrer
-
Water bath
-
HPLC system
Methodology:
-
Assemble the Franz diffusion cells with the synthetic membrane, ensuring no air bubbles are trapped between the membrane and the receptor medium.
-
Maintain the temperature of the receptor medium at 32°C ± 0.5°C using a circulating water bath.
-
Apply a finite dose of the topical formulation (e.g., 5 mg/cm²) to the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the samples by HPLC to determine the concentration of the API.
-
Calculate the cumulative amount of API released per unit area (μg/cm²) and plot it against time.
Illustrative In Vitro Release Profile:
| Time (hours) | Cumulative API Released (µg/cm²) |
| 0.5 | 15.2 |
| 1 | 32.5 |
| 2 | 68.9 |
| 4 | 125.4 |
| 6 | 178.6 |
| 8 | 225.1 |
| 24 | 450.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Signaling Pathways and Mechanistic Considerations
The role of a carrier like this compound is primarily to deliver the API to its site of action. The signaling pathway involved will be that of the specific API being delivered. For topical delivery, the key mechanism is the partitioning of the API from the vehicle into the stratum corneum and subsequent diffusion through the skin layers.
API Partitioning and Diffusion Pathway
Caption: Pathway of a topically delivered API from the this compound vehicle to its target.
Conclusion
This compound presents a compelling profile as a potential carrier for APIs, particularly for poorly water-soluble compounds in topical formulations. Its favorable safety, biodegradability, and desirable sensory characteristics are advantageous. However, comprehensive studies are required to establish its efficacy and safety as a pharmaceutical excipient. The protocols and illustrative data provided herein offer a foundational framework for researchers to initiate such investigations.
References
- 1. lesielle.com [lesielle.com]
- 2. Succinic Acid Excipient Grade GMP - Pfanstiehl [pfanstiehl.com]
- 3. Dibutyl succinate CAS#: 141-03-7 [m.chemicalbook.com]
- 4. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodology for Assessing the Skin Feel of Diheptyl Succinate Blends
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diheptyl succinate is a naturally derived, biodegradable emollient that serves as a viable alternative to silicones in cosmetic and pharmaceutical formulations.[1][2][3][4] Its primary function is to condition the skin, leaving it with a soft and smooth feel. Often formulated in combination with other ingredients like Capryloyl Glycerin/Sebacic Acid Copolymer, this compound blends can be engineered to mimic the sensory profiles of various silicones, from the light, volatile feel of cyclomethicone to the more substantive feel of dimethicone.[1] The assessment of "skin feel" is a critical component in the development of topical products, as it directly impacts consumer acceptance and adherence to treatment regimens. This document provides a detailed methodology for the sensory and instrumental evaluation of the skin feel of this compound blends.
Sensory Assessment of Skin Feel
The most direct and relevant method for evaluating skin feel is through sensory analysis by a trained panel of human subjects.[5] This approach provides qualitative and quantitative data on a range of tactile attributes.
Key Sensory Attributes for Evaluation
A descriptive sensory analysis is recommended to detail the specific characteristics of the product's skin feel.[5] The following attributes are critical for a comprehensive assessment of emollient performance:
-
Initial Spreadability: The ease with which the product glides over the skin upon initial application.
-
Playtime/Rub-out: The duration and feel of the product as it is being rubbed into the skin before it is fully absorbed or dries down.
-
Absorption Speed: The perceived rate at which the product disappears from the skin surface.
-
Greasiness/Oiliness: The degree of oily or greasy residue perceived on the skin after application.
-
Tackiness/Stickiness: The sensation of stickiness or adherence on the skin surface after application.
-
Silkiness/Smoothness: The feeling of softness and smoothness of the skin after the product has been applied.
-
Film Residue: The perception of a film or coating left on the skin after the product has dried.
-
Shine/Gloss: The visual appearance of shine or gloss on the skin after application.
Experimental Protocol: Descriptive Sensory Panel Analysis
This protocol outlines the steps for conducting a descriptive sensory analysis to characterize the skin feel of this compound blends.
Objective: To quantitatively describe and compare the skin feel attributes of different this compound blend formulations.
Materials:
-
Test formulations containing this compound blends.
-
Control formulations (e.g., a silicone-based product, a base lotion without the test emollient).
-
Standardized application tools (e.g., micropipettes, syringes for precise dosage).
-
Individual testing booths with controlled temperature and humidity.[6]
-
Neutralizing agents for the senses between samples (e.g., unsalted crackers, water).[6]
-
Data collection software or standardized paper forms.
Panelist Selection and Training:
-
Recruitment: Recruit 10-15 healthy volunteers who meet specific inclusion criteria (e.g., age range, skin type, no known skin allergies or sensitivities).
-
Screening: Screen potential panelists for their sensory acuity and ability to describe tactile sensations.[6][7] This can include tests to rank the intensity of different textures or odors.[6]
-
Training: Conduct a comprehensive training program to familiarize panelists with the sensory attributes to be evaluated.[8]
-
Provide clear definitions and reference standards for each attribute. For example, use different oils (mineral oil, silicone oil) to demonstrate varying levels of greasiness.
-
Standardize the application and evaluation procedure to ensure consistency across all panelists.[5]
-
Conduct practice sessions with a variety of emollient-containing products to calibrate the panel.
-
Testing Procedure:
-
Acclimatization: Allow panelists to acclimate to the controlled environment of the testing room for at least 15 minutes before the session begins.
-
Sample Application:
-
The panel leader or a trained technician will apply a precise, standardized amount of the test product (e.g., 0.1 mL) to a designated area on the panelist's forearm.
-
The application site should be consistent for all samples.
-
-
Evaluation:
-
Panelists will evaluate the product based on the predefined sensory attributes at specific time points:
-
T=0 (Initial Application): Evaluate initial feel and spreadability.
-
T=1 minute (During Rub-out): Evaluate playtime and absorption.
-
T=5 minutes (After-feel): Evaluate greasiness, tackiness, silkiness, and residue.
-
-
-
Data Collection:
-
Panelists will rate the intensity of each attribute on a labeled magnitude scale (LMS) or a visual analog scale (VAS). For example, a 15-point scale where 0 = "not at all greasy" and 15 = "extremely greasy".
-
-
Washout Period: A mandatory waiting period between sample evaluations is required to allow the skin to return to a baseline state. The use of a mild, fragrance-free cleanser and water to remove the previous sample is recommended, followed by a rest period.
-
Randomization: The order of sample presentation should be randomized for each panelist to minimize bias.[9]
Data Presentation: Quantitative Sensory Data
The collected data should be statistically analyzed (e.g., using ANOVA) to determine significant differences between formulations. The mean scores for each attribute should be summarized in a table for easy comparison.
| Sensory Attribute | This compound Blend A | This compound Blend B | Silicone Control | p-value |
| Initial Spreadability | 8.5 ± 1.2 | 9.2 ± 1.0 | 9.5 ± 0.8 | <0.05 |
| Playtime | 6.3 ± 0.9 | 5.8 ± 1.1 | 5.5 ± 0.7 | ns |
| Absorption Speed | 7.9 ± 1.5 | 8.5 ± 1.3 | 8.8 ± 1.1 | <0.05 |
| Greasiness (After-feel) | 3.2 ± 0.8 | 2.8 ± 0.7 | 2.5 ± 0.6 | <0.05 |
| Tackiness (After-feel) | 1.5 ± 0.5 | 1.2 ± 0.4 | 1.0 ± 0.3 | <0.05 |
| Silkiness (After-feel) | 9.1 ± 1.3 | 9.8 ± 1.0 | 10.2 ± 0.9 | <0.05 |
| Film Residue | 2.1 ± 0.6 | 1.8 ± 0.5 | 1.5 ± 0.4 | <0.05 |
Values are presented as mean ± standard deviation on a 15-point scale. A higher score indicates a greater intensity of the attribute. "ns" indicates no significant difference.
Instrumental Assessment of Skin Properties
While sensory analysis is paramount for "skin feel," instrumental measurements can provide objective data on the physical effects of the emollient blend on the skin.
Key Instrumental Measurements
-
Skin Hydration: Measured by corneometry, which assesses the electrical capacitance of the skin. Increased capacitance indicates higher water content in the stratum corneum.
-
Transepidermal Water Loss (TEWL): Measured by a Tewameter, this indicates the rate of water evaporation from the skin. A lower TEWL value suggests an improved skin barrier function, which can be an effect of the emollient film.[10]
-
Skin Topography (Smoothness): Assessed using techniques like profilometry, which can measure changes in skin surface roughness.[11] A reduction in roughness indicates a smoothing effect.
Experimental Protocol: Instrumental Analysis
Objective: To objectively measure the effect of this compound blends on skin hydration, barrier function, and smoothness.
Materials:
-
Corneometer
-
Tewameter
-
Optical or mechanical profilometry system
-
Test and control formulations
-
Controlled environment room
Procedure:
-
Baseline Measurements: Before product application, take baseline readings for skin hydration, TEWL, and skin topography on designated test sites on the forearms of volunteers.
-
Product Application: Apply a standardized amount of each formulation to its assigned test site.
-
Post-Application Measurements: Take measurements at specified time points (e.g., 1 hour, 2 hours, 4 hours) after product application.
-
Data Analysis: Compare the changes from baseline for each formulation. Statistical analysis (e.g., paired t-tests) should be used to determine the significance of the effects.
Data Presentation: Quantitative Instrumental Data
| Parameter | This compound Blend A (% Change from Baseline) | This compound Blend B (% Change from Baseline) | Silicone Control (% Change from Baseline) |
| Skin Hydration (2 hrs) | +25% | +28% | +22% |
| TEWL (2 hrs) | -15% | -18% | -20% |
| Skin Roughness (4 hrs) | -12% | -14% | -15% |
Visualizations
Experimental Workflow for Sensory Assessment
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. paulaschoice.it [paulaschoice.it]
- 3. lesielle.com [lesielle.com]
- 4. freshlycosmetics.com [freshlycosmetics.com]
- 5. en.expertoxcabinet.fr [en.expertoxcabinet.fr]
- 6. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]
- 7. dlg.org [dlg.org]
- 8. DLG Expert report 12/2018: Practice guide for sensory panel training Part 2 [dlg.org]
- 9. dlg.org [dlg.org]
- 10. Methods to Assess the Protective Efficacy of Emollients against Climatic and Chemical Aggressors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to measure the effects of emollients | Semantic Scholar [semanticscholar.org]
Application Note: High-Performance Liquid Chromatography Method for Purity Analysis of Diheptyl Succinate
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities in diheptyl succinate. This compound, a non-polar ester, is increasingly used in the cosmetic and pharmaceutical industries as a biodegradable emollient.[1][2][3][4] The described method is suitable for quality control and purity assessment, enabling the separation of this compound from its potential precursors and by-products.
Introduction
This compound (C18H34O4, MW: 314.46 g/mol ) is a biodegradable and sustainable alternative to silicone-based emollients.[1][2] Its purity is critical for ensuring product quality and safety in its applications. High-performance liquid chromatography (HPLC) is a precise and reliable technique for analyzing the purity of such compounds.[5] Due to the non-polar nature of this compound, with a high LogP value, reversed-phase chromatography is the method of choice for its analysis.[6][7] This method utilizes a non-polar stationary phase and a polar mobile phase to achieve separation based on hydrophobicity.[8][9]
This application note provides a comprehensive protocol for the purity analysis of this compound by RP-HPLC with UV detection. The method is designed to separate the main component from potential process-related impurities arising from its synthesis, which typically involves the esterification of succinic acid with 1-heptanol.[2] Potential impurities include unreacted succinic acid, 1-heptanol, and the intermediate monoheptyl succinate.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of non-polar compounds.
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
This compound reference standard
-
Isopropyl alcohol (IPA) (for sample preparation)
-
Chromatographic Conditions
A summary of the optimized HPLC method parameters is presented in Table 1.
Table 1: HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient Program | 0-5 min: 80% B, 5-20 min: 80-100% B, 20-25 min: 100% B, 25.1-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV/DAD |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Isopropyl Alcohol (IPA) |
| Run Time | 30 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is chosen for its strong hydrophobic retention, which is ideal for non-polar analytes like this compound.
-
Mobile Phase: A gradient of water with a mixture of acetonitrile and methanol provides a robust mobile phase for eluting highly non-polar compounds. Acetonitrile is selected for its low UV cutoff.[10][11]
-
Detection Wavelength: As this compound lacks a significant chromophore, a low UV wavelength of 210 nm is selected to detect the ester functional group.[12]
-
Sample Diluent: Isopropyl alcohol is a suitable diluent as it can dissolve the non-polar this compound while being miscible with the mobile phase.
Preparation of Solutions
Standard Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with isopropyl alcohol.
Sample Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with isopropyl alcohol.
System Suitability
Before sample analysis, the performance of the chromatographic system must be verified through system suitability testing (SST). The acceptance criteria for system suitability are outlined in Table 2.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for the this compound peak |
| Theoretical Plates (N) | ≥ 2000 for the this compound peak |
| Repeatability (%RSD) | ≤ 2.0% for peak area from 5 replicate injections |
| Resolution (Rs) | ≥ 2.0 between this compound and the closest eluting impurity peak |
These parameters ensure the system is providing adequate separation and reproducibility.[6][13][14][15]
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (80% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the Standard Solution to check for system suitability.
-
Once system suitability is confirmed, inject the Sample Solution in duplicate.
-
After all analyses are complete, flush the column with a high percentage of the organic mobile phase (e.g., 100% Acetonitrile) before storing it according to the manufacturer's recommendations.
Data Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Method Development Workflow
The logical workflow for developing this HPLC method is illustrated in the following diagram.
Caption: Workflow for HPLC method development for this compound analysis.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust approach for determining the purity of this compound. The method is selective for the main component and potential process-related impurities. By adhering to the detailed protocol and system suitability criteria, researchers, scientists, and drug development professionals can effectively implement this method for quality control in their respective laboratories. Further validation of the method should be performed in accordance with internal standard operating procedures and regulatory guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. paulaschoice.it [paulaschoice.it]
- 5. pharmtech.com [pharmtech.com]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. This compound | C18H34O4 | CID 85155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. HPLC Solvents [merckmillipore.com]
- 9. Chromatographic Mode of an R-P HPLC Column - Hawach [hawachhplccolumn.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. UV Cutoff [macro.lsu.edu]
- 12. Ch20: Spectroscopic Analysis : Esters [chem.ucalgary.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols for Incorporating Diheptyl Succinate in Solid Lipid Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals
Application Note: The Role and Advantages of Diheptyl Succinate in Nanostructured Lipid Carriers (NLCs)
Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles, developed to overcome the limitations of traditional Solid Lipid Nanoparticles (SLNs).[1] While SLNs are composed of a solid lipid core, NLCs incorporate a blend of a solid lipid and a liquid lipid, creating a less ordered, imperfect crystalline matrix.[1][2] This structural modification enhances drug loading capacity, improves encapsulation efficiency, and minimizes the risk of drug expulsion during storage.[1]
This compound as a Novel Liquid Lipid Component:
This compound is a lightweight, non-greasy emollient derived from natural sources such as castor and wheat oil.[3] It is a diester of succinic acid and heptyl alcohol, recognized for its biodegradability and excellent safety profile.[3] While traditionally used in cosmetics as a silicone alternative, its properties make it a highly promising candidate for the liquid lipid component in NLC formulations.
Potential Advantages of Incorporating this compound:
-
Enhanced Drug Solubility and Loading: As a liquid lipid, this compound can create imperfections in the solid lipid matrix, providing more space to accommodate drug molecules, particularly lipophilic active pharmaceutical ingredients (APIs).[1]
-
Improved Stability: The amorphous matrix created by the blend of solid lipid and this compound can prevent the polymorphic transitions that often occur in SLNs, leading to better physical stability and reduced drug leakage over time.[1]
-
Controlled Release: The blended lipid matrix can modulate the diffusion pathway of the encapsulated drug, offering the potential for sustained and controlled release profiles.[4]
-
Excellent Biocompatibility: this compound is considered safe for cosmetic use and is biodegradable, suggesting good biocompatibility for pharmaceutical applications.[3]
-
Favorable Aesthetics for Topical Formulations: Its lightweight and non-greasy feel could be particularly advantageous for NLCs designed for dermal and transdermal delivery.
Note on Data: As the use of this compound in NLC formulations is an emerging area, specific quantitative data is not yet widely available in published literature. The following tables present representative data from studies using other common liquid lipids (e.g., medium-chain triglycerides, oleic acid) to illustrate the expected impact of varying the solid lipid to liquid lipid ratio on the physicochemical properties of NLCs.
Data Presentation: Effect of Liquid Lipid Content on NLC Properties
The ratio of solid lipid to liquid lipid is a critical formulation parameter that significantly influences the final characteristics of the NLCs.
Table 1: Influence of Solid Lipid:Liquid Lipid Ratio on Particle Size and Polydispersity Index (PDI)
| Formulation ID | Solid Lipid | Liquid Lipid (Proxy) | Solid:Liquid Lipid Ratio | Mean Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| NLC-1 | Cetyl Palmitate | Miglyol® 812 | 100:0 (SLN) | 178.9 ± 3.8 | < 0.20 | [5] |
| NLC-2 | Cetyl Palmitate | Miglyol® 812 | 80:20 | ~200 | < 0.20 | [5] |
| NLC-3 | Cetyl Palmitate | Miglyol® 812 | 60:40 | ~200 | < 0.20 | [5] |
| NLC-4 | Cetyl Palmitate | Oleic Acid | 100:0 (SLN) | 134.3 ± 5.2 | < 0.25 | [5] |
| NLC-5 | Stearic Acid | Oleic Acid | 90:10 | 233 | 0.690 | [6] |
| NLC-6 | Stearic Acid | Oleic Acid | 70:30 | 286 | 0.550 | [3] |
PDI values below 0.3 are generally considered acceptable and indicate a homogenous particle population.[6]
Table 2: Influence of Solid Lipid:Liquid Lipid Ratio on Zeta Potential and Encapsulation Efficiency (% EE)
| Formulation ID | Solid Lipid | Liquid Lipid (Proxy) | Solid:Liquid Lipid Ratio | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| NLC-A | Stearic Acid | Oleic Acid | 90:10 | -9.2 to -13.1 | 69.9 | [3] |
| NLC-B | Stearic Acid | Oleic Acid | 80:20 | -9.3 to -12.8 | 75.4 | [3] |
| NLC-C | Stearic Acid | Oleic Acid | 70:30 | Not specified | 82.1 | [3] |
| NLC-D | Glyceryl Monostearate | Oleic Acid | Not specified | -21.5 | 88.0 | [4] |
| NLC-E | Cetyl Palmitate | Miglyol® 812N | Not specified | Not specified | > 70.0 | [7] |
Zeta potential values greater than |±30| mV are indicative of excellent colloidal stability.
Experimental Protocols
Protocol for Preparation of NLCs by High-Shear Homogenization and Ultrasonication
This method is widely used due to its effectiveness and scalability.[1][8] It avoids the use of organic solvents, which is advantageous for pharmaceutical formulations.[1]
Materials and Equipment:
-
Solid Lipid (e.g., Glyceryl Monostearate, Cetyl Palmitate)
-
Liquid Lipid (this compound)
-
Active Pharmaceutical Ingredient (API, lipophilic)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Purified Water
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Probe Sonicator
-
Heating Magnetic Stirrer / Water Bath
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid and this compound in the desired ratio (e.g., 70:30).
-
Place the lipids in a glass beaker and heat on a magnetic stirrer or in a water bath to 5-10°C above the melting point of the solid lipid.[1]
-
Once the lipids are completely melted and mixed, add the pre-weighed API and stir until it is fully dissolved or homogeneously dispersed in the molten lipid mix.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, dissolve the surfactant(s) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.[8]
-
-
Formation of Pre-emulsion:
-
Particle Size Reduction by Ultrasonication:
-
Subject the hot pre-emulsion to ultrasonication using a probe sonicator.[6]
-
Apply sonication at a specific amplitude (e.g., 40-70% amplitude) for 5-15 minutes.[6] The sonication step is crucial for reducing the droplet size to the nanometer range.
-
Maintain the temperature of the dispersion during sonication to prevent premature recrystallization of the lipid.
-
-
NLC Formation and Cooling:
-
After sonication, quickly transfer the resulting nanoemulsion to an ice bath and stir gently to facilitate the recrystallization of the lipid matrix and the formation of NLCs.[6]
-
Allow the dispersion to cool to room temperature.
-
-
Storage:
-
Store the final NLC dispersion in a sealed container at 4°C for further characterization and use.[8]
-
Protocol for Characterization of NLCs
Characterization is essential to ensure the quality, stability, and efficacy of the NLC formulation.[1]
Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while Electrophoretic Light Scattering (ELS) is used to determine the zeta potential, which indicates the surface charge and colloidal stability.
Equipment: Zetasizer or similar particle size analyzer.
Procedure:
-
Dilute a small aliquot of the NLC dispersion with purified water to achieve an appropriate particle concentration for measurement (typically a count rate between 100 and 500 kcps).
-
Transfer the diluted sample into a disposable cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the measurement temperature (e.g., 25°C).
-
Perform the measurement for particle size and PDI. The instrument software will report the Z-average diameter and the PDI value.
-
For zeta potential, inject the diluted sample into a specific folded capillary cell.
-
Perform the measurement. The instrument will report the zeta potential in millivolts (mV).
-
Conduct all measurements in triplicate to ensure reproducibility.[10]
Principle: This method involves separating the free, unencapsulated drug from the drug-loaded NLCs. The amount of free drug in the aqueous phase is then quantified, and the encapsulated amount is calculated by subtraction from the total amount of drug added.
Equipment:
-
Ultra-centrifugal filter units (e.g., Amicon®, with a molecular weight cut-off appropriate to retain the NLCs, e.g., 10-100 kDa)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer
Procedure:
-
Place a known volume (e.g., 2 mL) of the NLC dispersion into the upper chamber of an ultra-centrifugal filter unit.
-
Centrifuge the unit at a specified speed (e.g., 4,000-10,000 x g) for a set time (e.g., 15-30 minutes) to separate the aqueous phase (filtrate) containing the free drug from the NLCs, which are retained on the filter membrane.
-
Carefully collect the filtrate from the lower chamber.
-
Quantify the concentration of the free drug in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the % EE using the following formula:[9]
% EE = [(Total Drug Added - Free Drug in Filtrate) / Total Drug Added] x 100
Visualization of Workflows
Caption: Workflow for NLC preparation.
Caption: Workflow for NLC characterization.
References
- 1. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Formulation And Evaluation Of Nanostructured Lipid Carriers (NLCs) Of 20(S)-Protopanaxadiol (PPD) By Box-Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. impactfactor.org [impactfactor.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. WO2019036028A1 - Lipids for use in lipid nanoparticle formulations - Google Patents [patents.google.com]
protocol for testing the biodegradability of diheptyl succinate in marine environments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diheptyl succinate is a biodegradable emollient often used as a silicone alternative in cosmetics and personal care products.[1] Given the potential for these products to enter marine ecosystems, assessing the biodegradability of this compound in seawater is crucial for environmental risk assessment.[2] This document outlines a detailed protocol for determining the aerobic biodegradability of this compound in a marine environment, drawing from established international standards such as OECD 306, ISO 16221, and ASTM D6691.[3][4][5][6][7] Due to its low water solubility, specific considerations for handling poorly soluble test substances are incorporated.[8][9][10][11][12]
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C18H34O4 | [8][9] |
| Molecular Weight | 314.47 g/mol | [8][9] |
| Water Solubility | ~1 mg/L at 20°C | [8] |
| LogP (Octanol-Water Partition Coefficient) | ~4.79 - 6.1 | [8][13] |
| Vapor Pressure | 4.14E-05 mmHg at 25°C | [8][9] |
Principle of the Test
This protocol determines the ultimate aerobic biodegradation of this compound in a marine environment. The test substance is exposed to a marine microbial population in a controlled laboratory setting.[3][5] Biodegradation is quantified by measuring the consumption of dissolved oxygen (Biochemical Oxygen Demand, BOD) or the evolution of carbon dioxide (CO2).[4][6][14] A positive result, indicating the potential for biodegradation in the marine environment, is generally considered to be >60% biodegradation for BOD methods or >70% for DOC removal methods within a specified timeframe.[6][15]
Experimental Workflow
Figure 1. Experimental workflow for marine biodegradability testing.
Materials and Methods
Test System
-
Test Vessels: Gas-tight bottles (e.g., 250-500 mL) equipped with a means to measure CO2 evolution (e.g., CO2 traps with barium hydroxide or a respirometer) or dissolved oxygen.[14][16]
-
Incubator: Temperature-controlled incubator capable of maintaining 20-25°C in the dark.
-
Analytical Equipment: Dissolved organic carbon (DOC) analyzer, gas chromatograph, or titration equipment for CO2 measurement.
Reagents
-
Natural Seawater: Collected from a location with low anthropogenic contamination. It should be filtered to remove large particles.
-
Artificial Seawater: If natural seawater is not available, artificial seawater can be prepared according to standard formulations (e.g., ASTM D1141).
-
Mineral Nutrients: A sterile stock solution of mineral salts (e.g., ammonium, phosphate) is added to the seawater to ensure microbial growth is not nutrient-limited.[6][15]
-
Test Substance: this compound (purity >95%).
-
Reference Substance: A readily biodegradable substance like sodium benzoate or aniline is used to verify the activity of the microbial inoculum.[17]
Experimental Protocol
Step 1: Preparation of Test Medium and Inoculum
-
Collect natural seawater and filter it through a 0.45 µm membrane filter.
-
If using artificial seawater, prepare it according to a standard protocol.
-
The seawater serves as both the test medium and the source of the microbial inoculum.[4][6] The microbial population should be acclimated to the test conditions for a short period before the start of the test.
Step 2: Preparation of Test Substance and Controls
-
Test Substance (this compound): Due to its low water solubility, this compound should be added to the test vessels using a suitable carrier or dispersion method.[11][12] Options include:
-
Adsorption onto an inert support (e.g., silica gel).
-
Dissolving in a minimal amount of a volatile, non-toxic solvent, which is then evaporated.
-
Direct addition as a fine powder or emulsion.
-
-
Blank Control: Test medium with inoculum but without the test substance. This is used to measure the background biological activity.
-
Reference Control: Test medium with inoculum and a known concentration of a readily biodegradable reference substance (e.g., sodium benzoate).
-
Toxicity Control: Test medium with inoculum, the reference substance, and the test substance. This helps to determine if this compound is inhibitory to the marine microorganisms.
Step 3: Incubation
-
Add the prepared test substance and controls to the test vessels containing the inoculated seawater medium.
-
The concentration of this compound should be between 2 and 10 mg/L of total organic carbon (TOC).
-
Seal the vessels and incubate them in the dark at a constant temperature (e.g., 20 ± 1°C) for a period of 28 to 60 days.[6]
-
Agitate the vessels continuously to ensure good mixing and oxygen transfer.
Step 4: Measurement of Biodegradation
The percentage of biodegradation is calculated based on the amount of CO2 produced or oxygen consumed relative to the theoretical maximum.
-
CO2 Evolution Method (e.g., ASTM D6691): The amount of CO2 evolved is measured periodically by titrating the remaining barium hydroxide in the CO2 traps or by using a respirometer.[14]
-
Dissolved Oxygen Consumption Method (Closed Bottle Test, e.g., OECD 306): The decrease in dissolved oxygen concentration is measured at the beginning and end of the test period.[6]
Calculation of Biodegradation:
The percentage of biodegradation (%D) is calculated as:
%D = [(CO2 produced in test vessel - CO2 produced in blank) / Theoretical CO2 production] x 100
or
%D = [(BOD of test substance - BOD of blank) / Theoretical Oxygen Demand (ThOD)] x 100
The theoretical CO2 production and ThOD are calculated based on the elemental composition of this compound (C18H34O4).
Data Presentation
Table 1: Experimental Setup
| Parameter | Condition |
| Test Method | Based on OECD 306 (Closed Bottle) or ASTM D6691 (CO2 Evolution) |
| Inoculum | Natural seawater microbial consortium |
| Test Substance Concentration | 2-10 mg TOC/L |
| Reference Substance | Sodium Benzoate (100 mg/L) |
| Incubation Temperature | 20 ± 1°C |
| Incubation Duration | 28-60 days |
| Number of Replicates | 3 for test substance, 2 for controls |
Table 2: Expected Biodegradation Results
| Test Vessel | Parameter Measured | Expected Outcome |
| This compound | % Biodegradation | >60% for passing |
| Blank Control | Background CO2/O2 change | Minimal change |
| Reference Control | % Biodegradation | >60% within 14 days |
| Toxicity Control | % Biodegradation | Similar to reference control if non-toxic |
Biodegradation Pathway
Figure 2. Simplified proposed biodegradation pathway of this compound.
Conclusion
This protocol provides a framework for assessing the aerobic biodegradability of this compound in a marine environment. Adherence to standardized methods, with appropriate modifications for a poorly soluble substance, is essential for generating reliable and reproducible data. The results of this testing are critical for understanding the environmental fate of this compound and for supporting its use in products that may come into contact with marine ecosystems.
References
- 1. paulaschoice.it [paulaschoice.it]
- 2. OECD 306 - Laboratory Assessment of Biodegradability in the Marine Environment - Analytice [analytice.com]
- 3. store.astm.org [store.astm.org]
- 4. ISO 16221: Seawater Biodegradability Test - Aropha [aropha.com]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. OECD 306 - Biodegradability Test - Seawater | Aropha Resource Center [resources.aropha.com]
- 7. OECD 306 - Biodegradation Test - Seawater - Situ Biosciences [situbiosciences.com]
- 8. This compound|lookchem [lookchem.com]
- 9. This compound - Descrizione [tiiips.com]
- 10. This compound [tiiips.com]
- 11. ecetoc.org [ecetoc.org]
- 12. legacy.brillinstitutes.com [legacy.brillinstitutes.com]
- 13. This compound | C18H34O4 | CID 85155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ASTM D6691: Aerobic Biodegradability of Plastics in Seawater Through CO2 Evolution - Aropha [aropha.com]
- 15. OECD 306: Seawater Biodegradability Test - Aropha [aropha.com]
- 16. ASTM D6691 - Marine Biodegradation - Impact Solutions [impact-solutions.co.uk]
- 17. oecd.org [oecd.org]
Application Notes and Protocols for Diheptyl Succinate in Sustainable Packaging Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diheptyl succinate (DHPS) is emerging as a sustainable and high-performance bio-based plasticizer, offering a promising alternative to traditional phthalate plasticizers in packaging materials. Derived from renewable resources, DHPS is biodegradable and exhibits low toxicity, making it an attractive option for developing eco-friendly packaging solutions, including those for sensitive applications in the pharmaceutical and food industries.[1][2][3] These application notes provide an overview of the use of this compound in sustainable packaging, along with detailed protocols for material preparation and performance evaluation.
This compound is a lightweight, emollient texture enhancer produced from succinic acid and heptanol.[4][5] Its biodegradable nature and derivation from renewable feedstocks position it as a "green" chemical.[4]
Application in Sustainable Packaging
This compound serves as an effective plasticizer, a substance added to polymers to increase their flexibility, durability, and workability. It is particularly relevant for bioplastics such as polylactic acid (PLA) and poly(butylene adipate-co-terephthalate) (PBAT), which are often brittle in their pure form. By incorporating DHPS, researchers can tailor the mechanical properties of these bioplastics to meet the demands of various packaging applications, from flexible films to rigid containers.
Succinate esters, including DHPS, have demonstrated plasticizing capabilities comparable or even superior to the commonly used di(2-ethylhexyl) phthalate (DEHP), a substance of concern due to its potential health risks.[1][2]
Data Presentation: Performance of this compound in PVC
| Property | Neat PVC | PVC with 40 phr DEHP | PVC with 40 phr this compound |
| Glass Transition Temperature (Tg) | +82 °C | Not explicitly stated, but DHPS is comparable or superior | -27 ± 0.7 °C[2] |
| Tensile Strength | High (brittle) | Approx. 19 MPa (at 50 phr)[5] | Comparable to DEHP[2][5] |
| Elongation at Break | Low | Approx. 250% (at 50 phr)[5] | Comparable to DEHP[2][5] |
| Migration Resistance | Not Applicable | Lower resistance | Excellent resistance, up to 70% lower than DEHP[5] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound in sustainable packaging materials.
Protocol 1: Preparation of Plasticized Bioplastic Films by Solution Casting
This protocol is suitable for laboratory-scale preparation of thin films for initial screening of plasticizer effectiveness.
Materials:
-
Bioplastic resin (e.g., PLA, PBAT) pellets or powder
-
This compound
-
Glass petri dishes or a flat glass plate
-
Magnetic stirrer and stir bar
-
Drying oven or vacuum oven
Procedure:
-
Dissolution: Dissolve a known amount of the bioplastic resin in the chosen solvent to create a solution of a specific concentration (e.g., 10% w/v). Stir the mixture at room temperature until the polymer is completely dissolved.[7]
-
Plasticizer Addition: Add the desired amount of this compound to the polymer solution. The concentration of the plasticizer is typically expressed in parts per hundred parts of resin (phr). For initial studies, concentrations of 10, 20, and 30 phr can be investigated.
-
Homogenization: Stir the mixture for several hours to ensure uniform distribution of the plasticizer.
-
Casting: Pour the homogenized solution into a glass petri dish or onto a level glass plate. Ensure the solution spreads evenly to achieve a uniform film thickness.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours. Slow evaporation is crucial to prevent the formation of defects in the film.[6]
-
Drying: Once the film appears solid, transfer it to a drying oven or vacuum oven at a slightly elevated temperature (e.g., 40-60°C) for several hours to remove any residual solvent.
-
Film Removal: Carefully peel the dried film from the glass substrate.
Protocol 2: Preparation of Plasticized Bioplastic Films by Melt Blending and Compression Molding
This method simulates industrial melt processing techniques and is suitable for preparing thicker films and test specimens.
Materials:
-
Bioplastic resin (e.g., PLA, PBAT) pellets
-
This compound
-
Internal mixer (e.g., Brabender) or twin-screw extruder
-
Compression molder with heated platens
-
Metal mold
Procedure:
-
Drying: Dry the bioplastic pellets in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 80°C for PLA) for at least 4 hours to remove any moisture, which can degrade the polymer during melt processing.
-
Melt Blending:
-
Set the temperature of the internal mixer or extruder to the processing temperature of the bioplastic (e.g., 170-190°C for PLA).
-
Add the dried bioplastic pellets to the mixer and allow them to melt and homogenize.
-
Inject the desired amount of this compound into the molten polymer and continue mixing for a specified time (e.g., 5-10 minutes) to ensure uniform dispersion.
-
-
Compression Molding:
-
Preheat the compression molder to the processing temperature of the bioplastic.
-
Place a specific amount of the melt-blended material into the preheated mold.
-
Apply a low pressure for a short period to allow the material to melt and fill the mold cavity completely.
-
Increase the pressure to a higher level (e.g., 5-10 MPa) and maintain it for a set time (e.g., 2-5 minutes) to form a solid sheet.
-
Cool the mold under pressure using the cooling system of the press.
-
Once cooled, remove the molded sheet.
-
Protocol 3: Evaluation of Mechanical Properties
Standard: ASTM D882 (Standard Test Method for Tensile Properties of Thin Plastic Sheeting)
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Film grips
-
Micrometer for thickness measurement
Procedure:
-
Specimen Preparation: Cut rectangular or dog-bone shaped specimens from the prepared films according to the dimensions specified in the standard.
-
Thickness Measurement: Measure the thickness of each specimen at several points along the gauge length and calculate the average.
-
Testing:
-
Mount the specimen in the grips of the UTM.
-
Set the crosshead speed (rate of grip separation) as specified in the standard.
-
Start the test and record the load and elongation until the specimen breaks.
-
-
Data Analysis: From the stress-strain curve, determine the following properties:
-
Tensile Strength at Break: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Young's Modulus: A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Protocol 4: Evaluation of Water Vapor Barrier Properties
Standard: ASTM E96/E96M (Standard Test Methods for Water Vapor Transmission of Materials)
Equipment:
-
Permeability cups (test dishes)
-
Desiccant (e.g., anhydrous calcium chloride) or distilled water
-
Environmental chamber with controlled temperature and humidity
-
Analytical balance
Procedure (Desiccant Method):
-
Place a known amount of desiccant in the permeability cup.
-
Seal the prepared film specimen over the mouth of the cup, ensuring an airtight seal.
-
Weigh the assembled cup accurately.
-
Place the cup in an environmental chamber with a specified temperature and humidity (e.g., 23°C and 50% RH).
-
Periodically remove the cup and weigh it to determine the amount of water vapor that has permeated through the film and been absorbed by the desiccant.
-
Continue the measurements until a constant rate of weight gain is observed.
-
Calculate the Water Vapor Transmission Rate (WVTR) in g/m²·day.
Protocol 5: Evaluation of Oxygen Barrier Properties
Standard: ASTM D3985 (Standard Test Method for Oxygen Gas Transmission Rate Through Plastic Film and Sheeting Using a Coulometric Sensor)
Equipment:
-
Oxygen transmission rate test instrument with a coulometric sensor
Procedure:
-
Mount the film specimen in the diffusion cell of the instrument, dividing it into two chambers.
-
Introduce a stream of nitrogen (carrier gas) into one chamber and a stream of oxygen into the other.
-
Oxygen molecules that permeate through the film are carried by the nitrogen stream to the coulometric sensor.
-
The sensor generates an electrical current proportional to the amount of oxygen detected.
-
The instrument calculates the Oxygen Transmission Rate (OTR) in cm³/m²·day.
Protocol 6: Evaluation of Plasticizer Migration
Standard: ASTM D6284 (Standard Test Method for Rubber Property—Effect of Aqueous Solutions with Available Chlorine and Chloramine) or specific food contact material regulations.
Equipment:
-
Migration cells
-
Food simulants (e.g., 10% ethanol for aqueous foods, 50% ethanol or isooctane for fatty foods)[8]
-
Analytical instrumentation for quantifying the plasticizer (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
-
Incubator or oven for controlled temperature exposure
Procedure:
-
Place the film specimen in the migration cell, in contact with a known volume of the selected food simulant.
-
Incubate the cell at a specified temperature and for a defined period (e.g., 40°C for 10 days) to simulate storage conditions.
-
After the exposure time, remove the food simulant.
-
Extract the this compound from the food simulant using an appropriate solvent.
-
Analyze the extract using GC-MS to determine the concentration of this compound that has migrated from the film.
-
Express the migration level in mg/dm² of the film surface area or mg/kg of the food simulant.
Mandatory Visualizations
Caption: Experimental workflow for preparing and evaluating this compound plasticized films.
Caption: Role of this compound in enhancing bioplastic properties for sustainable packaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Express Polymer Letters [expresspolymlett.com]
- 3. Item - Optimising ductility of poly(lactic acid)/poly(butylene adipate-co-terephthalate) blends through co-continuous phase morphology - Loughborough University - Figshare [repository.lboro.ac.uk]
- 4. Macro and Micro Routes to High Performance Bioplastics: Bioplastic Biodegradability and Mechanical and Barrier Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Characterization of Bio-Based PLA/PBAT and Cinnamon Essential Oil Polymer Fibers and Life-Cycle Assessment from Hydrolytic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Diheptyl Succinate in Aqueous Systems
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of diheptyl succinate in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully incorporate this hydrophobic compound into your aqueous formulations.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to the solubilization of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in water?
A: this compound is a diester of succinic acid and heptyl alcohol. Its molecular structure contains long hydrocarbon chains (heptyl groups), which are nonpolar and hydrophobic ("water-fearing"). These chains are significantly larger than the polar ester groups, leading to an overall low affinity for polar solvents like water. In aqueous environments, this compound molecules tend to aggregate to minimize their contact with water, resulting in very low solubility, which is reported to be approximately 1 mg/L at 20°C.
Q2: I've tried vigorous stirring and heating, but the this compound still isn't dissolving. What should I do next?
A: While mechanical agitation and gentle heating can sometimes improve the dissolution rate, they are often insufficient for highly hydrophobic compounds like this compound. The next logical step is to employ a solubilization enhancement technique. The three primary methods recommended for this compound are:
-
Co-solvency: Introducing a water-miscible organic solvent to the aqueous system to reduce the overall polarity of the solvent.
-
Micellar Solubilization: Using a surfactant to form micelles that can encapsulate the hydrophobic this compound molecules.
-
Cyclodextrin Complexation: Forming an inclusion complex with a cyclodextrin, where the this compound molecule is encapsulated within the cyclodextrin's hydrophobic cavity.
Q3: Are the solubilizing agents you recommend safe for my in vitro or in vivo experiments?
A: The safety of solubilizing agents is a critical consideration. Here is a general overview of the toxicity of commonly used agents:
-
Co-solvents: The toxicity of co-solvents varies. Ethanol is generally considered safe at low concentrations. Propylene glycol also has a good safety profile.[1] However, high concentrations of any organic solvent can be toxic to cells or organisms.
-
Surfactants: Nonionic surfactants, such as Polysorbate 80 (Tween 80), are generally less toxic than ionic surfactants.[2][3] However, all surfactants can disrupt cell membranes at high concentrations.[4]
-
Cyclodextrins: Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are generally considered to have low toxicity and are used in pharmaceutical formulations.[2] Unmodified β-cyclodextrin has lower solubility and can exhibit nephrotoxicity at high doses.[2]
It is crucial to consult relevant toxicological data and perform preliminary cytotoxicity assays to determine the appropriate concentration range of any solubilizing agent for your specific application.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates out of solution after initial dissolution. | The solution is supersaturated, or there has been a change in temperature or solvent composition. | 1. Increase the concentration of the solubilizing agent (co-solvent, surfactant, or cyclodextrin).2. Maintain a constant temperature during your experiment.3. Avoid further dilution with pure water if the system is sensitive to solvent composition changes. |
| The solution is cloudy or opalescent. | This may indicate the formation of an emulsion or a colloidal suspension rather than a true solution. This is common with surfactants. | 1. Filter the solution through a 0.22 µm syringe filter to see if the cloudiness is removed. If it is, you may have undissolved compound or large aggregates.2. Increase the surfactant concentration to ensure you are well above the critical micelle concentration (CMC) for better solubilization.3. Consider a different solubilization technique if a true solution is required for your experiment. |
| I'm seeing unexpected results in my biological assay. | The solubilizing agent itself may be interfering with the assay or exhibiting biological activity. | 1. Run a vehicle control in your assay (the aqueous system with the solubilizing agent but without this compound) to assess the effect of the excipient alone.2. Use the lowest effective concentration of the solubilizing agent.3. Consider switching to a different solubilizing agent with a known lower biological activity profile. |
Quantitative Data on Solubility Enhancement
The following tables provide illustrative data on the solubility of this compound in various aqueous systems. Please note that this data is hypothetical and intended for demonstrative purposes. You should perform your own experiments to determine the actual solubility in your specific systems.
Table 1: Solubility of this compound in Water-Ethanol Co-solvent Mixtures
| % Ethanol (v/v) in Water | Estimated Solubility of this compound (mg/L) |
| 0 | ~1 |
| 10 | 15 |
| 20 | 80 |
| 30 | 250 |
| 40 | 700 |
| 50 | >1000 |
Table 2: Micellar Solubilization of this compound using Polysorbate 80 (Tween 80)
| Concentration of Tween 80 (% w/v) | Estimated Solubility of this compound (mg/L) |
| 0 (below CMC) | ~1 |
| 0.01 | 50 |
| 0.1 | 450 |
| 0.5 | 1200 |
| 1.0 | >2000 |
Table 3: Solubility of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation
| Concentration of HP-β-CD (mM) | Estimated Solubility of this compound (mg/L) |
| 0 | ~1 |
| 5 | 100 |
| 10 | 250 |
| 20 | 600 |
| 50 | 1500 |
Detailed Experimental Protocols
This section provides detailed methodologies for the solubilization and quantification of this compound.
Protocol 1: Solubilization of this compound using a Co-solvent System (Water-Ethanol)
Objective: To prepare a stock solution of this compound in an aqueous system using ethanol as a co-solvent.
Materials:
-
This compound
-
Ethanol (200 proof, absolute)
-
Deionized water
-
Glass vials
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Determine the desired final concentration of this compound and the target percentage of ethanol in the final solution.
-
Weigh the required amount of this compound and place it in a glass vial.
-
Add the required volume of ethanol to the vial.
-
Place the vial on a magnetic stirrer and stir until the this compound is completely dissolved in the ethanol. Gentle warming (to no more than 40°C) can be used to expedite dissolution.
-
Slowly add the required volume of deionized water to the ethanol-diheptyl succinate solution while continuously stirring. Add the water dropwise to avoid precipitation.
-
Continue stirring for at least 30 minutes to ensure a homogenous solution.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
Protocol 2: Micellar Solubilization of this compound with Polysorbate 80 (Tween 80)
Objective: To prepare an aqueous solution of this compound using the nonionic surfactant Tween 80.
Materials:
-
This compound
-
Polysorbate 80 (Tween 80)
-
Deionized water
-
Glass vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a stock solution of Tween 80 in deionized water at a concentration significantly above its critical micelle concentration (CMC), for example, 1% (w/v).
-
Weigh the desired amount of this compound and add it to a glass vial.
-
Add the appropriate volume of the Tween 80 stock solution to the vial.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Place the vial in a water bath sonicator and sonicate for 15-30 minutes.
-
Allow the solution to equilibrate at room temperature for at least one hour.
-
Visually inspect the solution. A clear or slightly opalescent solution indicates successful solubilization.
Protocol 3: Phase Solubility Study of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To determine the effect of HP-β-CD concentration on the aqueous solubility of this compound and to determine the stoichiometry of the inclusion complex.[5][6]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Sealed containers (e.g., screw-cap vials)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC-UV or GC-MS system for quantification
Procedure:
-
Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 5, 10, 20, 50, 100 mM).
-
Add an excess amount of this compound to each HP-β-CD solution in sealed containers. Ensure there is undissolved solid in each container.
-
Place the containers in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and shake for a predetermined time (e.g., 48-72 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples at a high speed to pellet the undissolved this compound.
-
Carefully withdraw an aliquot from the supernatant of each sample and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of this compound using a validated analytical method (see Protocol 4 or 5).
-
Plot the total concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). The resulting graph is a phase solubility diagram.
Protocol 4: Quantification of this compound by HPLC-UV
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio will need to be optimized, but a starting point could be 80:20 (acetonitrile:water).
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: Acetonitrile/Water (isocratic or gradient)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: this compound does not have a strong chromophore, so detection will likely be in the low UV range (e.g., 210-220 nm).
-
Column Temperature: 30°C
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared samples and quantify the concentration of this compound based on the peak area and the calibration curve.
Protocol 5: Quantification of this compound by GC-MS
Objective: To develop a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound.[7][8]
Materials:
-
GC-MS system
-
DB-5ms or similar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Hexane or ethyl acetate (solvent)
-
This compound standard
Procedure:
-
Sample Preparation: If the sample is in an aqueous matrix, perform a liquid-liquid extraction with a water-immiscible solvent like hexane or ethyl acetate. Dry the organic extract with anhydrous sodium sulfate.
-
Standard Preparation: Prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
-
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1 minute, then ramp up to a higher temperature (e.g., 300°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Conditions: Electron Ionization (EI) mode at 70 eV. Scan a mass range that includes the molecular ion and characteristic fragment ions of this compound.
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared samples and quantify the concentration of this compound based on the peak area of a characteristic ion and the calibration curve.
Visualizations
The following diagrams illustrate the logical workflows for addressing the poor solubility of this compound.
Caption: Workflow for selecting and applying a solubilization strategy.
Caption: A logical troubleshooting workflow for solubility issues.
References
- 1. The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. complexgenerics.org [complexgenerics.org]
- 4. researchgate.net [researchgate.net]
- 5. search.library.uq.edu.au [search.library.uq.edu.au]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. onlinepharmacytech.info [onlinepharmacytech.info]
- 8. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diheptyl Succinate for Desired Sensory Properties
Welcome to the technical support center for optimizing the concentration of diheptyl succinate in your formulations. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges and provide clear guidance on achieving desired sensory outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in a formulation?
A1: this compound is a lightweight, biodegradable emollient that serves as a natural alternative to silicones like dimethicone and cyclomethicone.[1][2] Its primary functions are to enhance the texture of cosmetic and pharmaceutical formulations, providing a smooth, non-greasy skin feel and improving spreadability. It is derived from castor oil and is considered a "green" ingredient due to its renewability.[1]
Q2: What is the typical concentration range for this compound in formulations?
A2: The independent Cosmetic Ingredient Review panel has deemed this compound safe for use in cosmetics at concentrations up to 5%.[1] The optimal concentration will depend on the specific sensory attributes you are targeting and the other ingredients in your formulation.
Q3: How does the concentration of this compound affect the sensory properties of a cream?
A3: The concentration of this compound directly impacts the tactile sensory profile of a formulation. Generally, increasing the concentration can lead to a lighter, more slippery feel with reduced greasiness. However, exceeding the optimal concentration may not necessarily improve sensory properties and could potentially lead to undesirable effects. For a detailed, hypothetical breakdown of its sensory impact at different concentrations, please refer to the Data Presentation section.
Q4: Can this compound be used as a 1:1 replacement for silicones?
A4: While this compound is an excellent silicone alternative, a direct 1:1 replacement may not always yield identical sensory results. It is often used in combination with other ingredients, such as Capryloyl Glycerin/Sebacic Acid Copolymer, to more closely mimic the feel of different types of silicones.[2] It is recommended to perform sensory evaluations to fine-tune the concentration for your specific formulation.
Q5: Is this compound stable in typical cosmetic and pharmaceutical emulsions?
A5: this compound is generally stable in emulsions. However, like any ingredient, its stability can be affected by the overall formulation, including the choice of emulsifiers, pH, and the presence of other ingredients. For detailed guidance on stability testing, please refer to the Experimental Protocols section.
Troubleshooting Guides
This section provides solutions to common problems encountered when formulating with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Undesirable Greasy or Oily Feel | - Concentration of this compound may be too low, or the overall oil phase is too heavy.- Imbalance with other emollients in the formulation. | - Incrementally increase the concentration of this compound while reducing the concentration of heavier oils or esters.- Evaluate the sensory profile at each incremental increase to find the optimal balance. |
| Product Feels Tacky or Sticky on the Skin | - Interaction of this compound with other ingredients, such as certain polymers or humectants.- The concentration of this compound may be too high, disrupting the desired after-feel. | - Review the compatibility of all ingredients in the formulation.- Systematically decrease the concentration of this compound in small increments and conduct sensory evaluations.- Consider incorporating a small amount of a powder-feel ingredient to reduce tackiness. |
| Poor Absorption or Excessive Residue | - The overall formulation may be too occlusive.- The emulsifier system may not be optimal for the oil phase containing this compound. | - Re-evaluate the emulsifier system to ensure it is appropriate for the polarity and concentration of the oil phase.- Reduce the concentration of other occlusive ingredients in the formulation.- Assess the sensory attribute of "residue" at different time points after application (e.g., 1, 5, and 10 minutes). |
| Unexpected Change in Viscosity (Thinning or Thickening) | - this compound can influence the viscosity of an emulsion, and its interaction with thickeners may not be as expected.- The order of addition of ingredients during manufacturing may need optimization. | - Measure the viscosity of the formulation with and without this compound to understand its direct impact.- Experiment with adding this compound at different stages of the manufacturing process (e.g., before or after the thickening agent).- Ensure the chosen thickening agent is compatible with the overall formulation. |
| Emulsion Instability (Phase Separation) | - The emulsifier system is not robust enough for the oil phase containing this compound.- The homogenization process is insufficient. | - Re-evaluate the Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system to ensure it is optimized for your oil phase.- Increase the energy of homogenization (e.g., higher shear, longer mixing time).- Conduct accelerated stability testing, such as centrifugation and freeze-thaw cycles, to quickly assess stability.[3] |
Data Presentation
The following table presents representative quantitative data from a hypothetical Quantitative Descriptive Analysis (QDA) of a basic oil-in-water cream formulated with varying concentrations of this compound. A trained sensory panel would typically evaluate the attributes on a 15-point scale, where 0 indicates "not perceptible" and 15 indicates "very high intensity."
Table 1: Representative Sensory Profile of a Cream with Varying Concentrations of this compound
| Sensory Attribute | Control (0% this compound) | 1% this compound | 3% this compound | 5% this compound |
| Initial Feel | ||||
| Spreadability | 8 | 10 | 12 | 13 |
| Slipperiness | 5 | 8 | 11 | 13 |
| After Feel (5 minutes) | ||||
| Greasiness | 10 | 7 | 4 | 2 |
| Tackiness | 4 | 3 | 2 | 2 |
| Softness | 9 | 10 | 11 | 12 |
| Residue | 7 | 5 | 3 | 2 |
Note: This data is illustrative and intended to demonstrate the expected trends. Actual results will vary depending on the specific formulation.
Experimental Protocols
Protocol 1: Quantitative Descriptive Analysis (QDA) for Sensory Evaluation of a Cosmetic Cream
This protocol outlines the steps for conducting a QDA to evaluate the sensory properties of a cosmetic cream containing this compound.
1. Objective: To quantitatively describe the sensory attributes of a cosmetic cream with varying concentrations of this compound.
2. Panelist Selection and Training:
- Recruit a panel of 10-15 individuals who are regular users of cosmetic creams.
- Screen panelists for their ability to discriminate between different textures and intensities.
- Train the selected panelists on the specific sensory attributes to be evaluated, using reference standards to anchor the ends of the rating scale.
3. Sample Preparation:
- Prepare cream formulations with varying concentrations of this compound (e.g., 0%, 1%, 3%, 5%).
- Code the samples with random three-digit numbers to blind the panelists.
- Present the samples in a monadic, sequential order to avoid comparison bias.
4. Evaluation Procedure:
- Provide each panelist with a standardized amount of each sample (e.g., 0.5 mL).
- Instruct panelists to apply the sample to a designated area of their forearm.
- Panelists will rate the intensity of the predefined sensory attributes (see Table 1) on a 15-point scale at specified time points (e.g., during application and 5 minutes after application).
5. Data Analysis:
- Collect the data from all panelists.
- Calculate the mean scores for each attribute for each sample.
- Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences between the samples for each attribute.
Protocol 2: Accelerated Stability Testing of an Emulsion
This protocol describes a method for assessing the physical stability of a cosmetic emulsion containing this compound.
1. Objective: To evaluate the physical stability of an emulsion under accelerated conditions.
2. Sample Preparation:
- Prepare the final formulation of the emulsion.
- Package the emulsion in its final intended packaging as well as in inert glass containers for comparison.
3. Test Conditions:
- Elevated Temperature: Store samples at 40°C and 45°C for a period of 1 to 3 months.
- Freeze-Thaw Cycles: Subject samples to at least three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature (25°C) for 24 hours.[4]
- Centrifugation: Centrifuge a sample of the emulsion at 3000 rpm for 30 minutes to assess its resistance to creaming.[4]
4. Evaluation:
- At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks for elevated temperature testing; after each freeze-thaw cycle), evaluate the samples for the following parameters:
- Physical Appearance: Color, odor, and signs of phase separation (creaming, coalescence).
- pH: Measure the pH of the emulsion.
- Viscosity: Measure the viscosity using a rotational viscometer.
5. Acceptance Criteria: The formulation is considered stable if there are no significant changes in the evaluated parameters compared to the initial measurements and a control sample stored at room temperature.
Mandatory Visualizations
Caption: Simplified Somatosensory Pathway for Tactile Perception.
Caption: Experimental Workflow for Sensory Optimization.
References
Technical Support Center: Troubleshooting Phase Separation in Diheptyl Succinate Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation in emulsions containing diheptyl succinate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in my emulsion?
This compound is a lightweight, non-greasy emollient.[1][2][3][4] It is often used as a natural and biodegradable alternative to silicones in cosmetic and pharmaceutical formulations.[1][2] In your emulsion, it is part of the oil phase and contributes to the sensory properties and overall feel of the product.
Q2: What is phase separation and why is it happening in my this compound emulsion?
Phase separation is the breakdown of an emulsion into its individual oil and water layers. This occurs because emulsions are thermodynamically unstable systems. The primary reasons for phase separation in your this compound emulsion are likely related to one or more of the following factors:
-
Incorrect Emulsifier Selection: The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier or emulsifier blend may not be optimal for this compound.
-
Inadequate Emulsifier Concentration: The amount of emulsifier may be insufficient to adequately cover the surface of the oil droplets.
-
Insufficient Homogenization: The energy input during mixing may not be enough to create small, uniform droplets that resist coalescence.
-
Inappropriate Viscosity: The viscosity of the continuous phase (usually water) may be too low to slow down the movement and collision of droplets.
-
Changes in Temperature or pH: Fluctuations in temperature or pH can affect the performance of the emulsifiers and the overall stability of the emulsion.
Q3: What are the visual signs of emulsion instability?
Common visual cues of instability that can lead to complete phase separation include:
-
Creaming: The formation of a concentrated layer of oil droplets at the top of the emulsion. This is often a reversible first step.
-
Sedimentation: The settling of the dispersed phase at the bottom, which is the opposite of creaming.
-
Flocculation: The clumping together of oil droplets, which can lead to a thicker, non-uniform appearance.
-
Coalescence: The merging of smaller droplets to form larger ones, which is an irreversible process that leads to breaking of the emulsion.
Troubleshooting Guides
Issue 1: My emulsion with this compound separates immediately or shortly after preparation.
This indicates a fundamental issue with the formulation's ability to form a stable emulsion.
| Potential Cause | Troubleshooting Steps | Rationale |
| Incorrect HLB Value | Experimentally determine the required HLB for your specific oil phase containing this compound. (See Experimental Protocol 1) | Every oil or blend of oils has a required HLB for optimal emulsification. Using an emulsifier system with a matching HLB is critical for stability.[5][6] |
| Inappropriate Emulsifier Type | Select a different emulsifier or blend of emulsifiers with the correct HLB value. Consider both non-ionic and polymeric emulsifiers. | The chemical structure of the emulsifier is as important as its HLB value. Some emulsifiers are more effective with certain types of oils. |
| Insufficient Homogenization | Increase the speed and/or duration of homogenization. Consider using a higher-shear mixer. | Higher energy input reduces the oil droplet size, increasing the surface area and creating a more stable dispersion. |
| Low Emulsifier Concentration | Increase the total emulsifier concentration. A general starting point is 20-25% of the oil phase weight. | There must be enough emulsifier molecules to cover the entire surface of the oil droplets to prevent them from coalescing. |
Issue 2: The emulsion is stable initially but shows signs of creaming or coalescence after a few days.
This suggests a longer-term instability issue that needs to be addressed.
| Potential Cause | Troubleshooting Steps | Rationale |
| Low Viscosity of Continuous Phase | Add a rheology modifier (e.g., xanthan gum, carbomer, or cellulose derivatives) to the aqueous phase. | Increasing the viscosity of the continuous phase slows the movement of the dispersed droplets, hindering their ability to cream and coalesce. |
| Ostwald Ripening | Use a blend of oils with varying molecular weights in your oil phase or add a small amount of a highly water-insoluble compound. | Ostwald ripening is the process where smaller droplets dissolve and redeposit onto larger ones. Broadening the oil phase composition can reduce this effect. |
| Suboptimal Storage Conditions | Store the emulsion at a controlled room temperature, away from direct sunlight and temperature fluctuations. | Temperature changes can affect the viscosity, the solubility of the emulsifiers, and the kinetic energy of the droplets, all of which can lead to instability. |
| Incorrect pH | Measure the pH of the emulsion and adjust it to a range where your emulsifier system is most effective. | The charge and conformation of some emulsifiers can be pH-dependent, impacting their ability to stabilize the emulsion. |
Experimental Protocols
Protocol 1: Experimental Determination of Required HLB
Purpose: To determine the optimal Hydrophilic-Lipophilic Balance (HLB) for an oil phase containing this compound.
Methodology:
-
Prepare the Oil Phase: Create a blend of all the oil-soluble ingredients in your formulation, including this compound, in the desired proportions.
-
Select Emulsifier Pair: Choose a pair of emulsifiers, one with a low HLB (e.g., Sorbitan Oleate, HLB 4.3) and one with a high HLB (e.g., Polysorbate 80, HLB 15.0).
-
Calculate Emulsifier Blends: Prepare a series of emulsifier blends with varying HLB values (e.g., from 8 to 14 in increments of 1). The percentage of each emulsifier in the blend can be calculated using the following formula: % of High HLB Emulsifier = 100 * (Required HLB - Low HLB) / (High HLB - Low HLB)
-
Prepare Test Emulsions: For each HLB blend, prepare a small batch of your emulsion. Keep the concentration of the oil phase, water phase, and the total emulsifier concentration constant across all batches. A typical starting point for the total emulsifier concentration is 5% of the total formulation weight.
-
Homogenization: Ensure each test emulsion is prepared using the exact same homogenization method (e.g., same mixer, speed, and time).
-
Observation and Evaluation: Observe the emulsions immediately after preparation and at set time intervals (e.g., 1 hour, 24 hours, 1 week). Look for signs of instability such as creaming, coalescence, or complete phase separation. The emulsion that remains the most stable over time has an emulsifier blend with an HLB value that is closest to the required HLB of your oil phase.
Data Presentation:
Record your observations in a structured table.
| HLB of Emulsifier Blend | % High HLB Emulsifier | % Low HLB Emulsifier | Stability at 1 Hour | Stability at 24 Hours | Stability at 1 Week |
| 8 | X% | Y% | Stable | Creaming | Phase Separation |
| 9 | X% | Y% | Stable | Stable | Creaming |
| 10 | X% | Y% | Stable | Stable | Stable |
| 11 | X% | Y% | Stable | Stable | Stable |
| 12 | X% | Y% | Stable | Stable | Creaming |
| 13 | X% | Y% | Stable | Creaming | Phase Separation |
| 14 | X% | Y% | Creaming | Phase Separation | Phase Separation |
Protocol 2: Particle Size Analysis
Purpose: To assess the droplet size and distribution of the emulsion, which is a key indicator of stability.
Methodology:
-
Sample Preparation: Dilute a small amount of the emulsion in deionized water to a suitable concentration for the instrument.
-
Instrumentation: Use a particle size analyzer, such as one based on dynamic light scattering (DLS) or laser diffraction.
-
Measurement: Measure the Z-average particle size and the Polydispersity Index (PDI).
-
Analysis: A smaller Z-average size (typically below 500 nm for nanoemulsions) and a low PDI (ideally below 0.3) indicate a more uniform and kinetically stable emulsion.[7][8]
Data Presentation:
| Formulation ID | Z-Average (d.nm) | Polydispersity Index (PDI) |
| Emulsion A (HLB 10) | 250 | 0.25 |
| Emulsion B (HLB 12) | 450 | 0.40 |
| Emulsion C (with thickener) | 260 | 0.28 |
Protocol 3: Viscosity Measurement
Purpose: To measure the viscosity of the emulsion, which influences its stability against creaming and coalescence.
Methodology:
-
Instrumentation: Use a viscometer or rheometer with the appropriate spindle.
-
Sample Preparation: Place a sufficient amount of the emulsion in the sample holder.
-
Measurement: Measure the viscosity at a defined shear rate and temperature.
-
Analysis: A higher viscosity in the continuous phase generally leads to better emulsion stability.
Data Presentation:
| Formulation ID | Viscosity (cP at 25°C) |
| Emulsion A (no thickener) | 1500 |
| Emulsion B (0.2% Xanthan Gum) | 3500 |
| Emulsion C (0.5% Xanthan Gum) | 7000 |
Visualizations
Caption: Troubleshooting workflow for immediate phase separation.
Caption: General experimental workflow for emulsion preparation.
Caption: Key mechanisms of emulsion destabilization.
References
- 1. paulaschoice.fr [paulaschoice.fr]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. lesielle.com [lesielle.com]
- 4. paulaschoice.co.uk [paulaschoice.co.uk]
- 5. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Accurately Detecting Tails of Particle Size Distributions | Labcompare.com [labcompare.com]
- 8. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
Technical Support Center: Enhancing the Oxidative Stability of Formulations Containing Diheptyl Succinate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidative stability of formulations containing diheptyl succinate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in formulations?
This compound is a biodegradable and eco-friendly emollient used as an alternative to silicones in a variety of cosmetic and pharmaceutical formulations.[1] It is a diester of heptyl alcohol and succinic acid, providing a light, non-greasy feel and good spreadability. Its primary functions are to act as a skin-conditioning agent and emollient.
Q2: Is this compound prone to oxidation?
This compound is generally considered to be stable under normal conditions of use.[2] A public report by the Australian Industrial Chemicals Introduction Scheme (AICIS) states that it is not classified as oxidizing and is stable under normal conditions.[2] However, like all esters, it can be susceptible to degradation under certain conditions, such as exposure to high heat, extreme pH, and oxidizing agents. While it is not inherently prone to rapid oxidation, its presence in a complex formulation can influence the overall stability of the final product.
Q3: What are the signs of oxidative instability in a formulation containing this compound?
Signs of oxidative instability in a formulation can include:
-
Changes in odor: Development of rancid or off-odors.
-
Discoloration: A shift in the color of the product, often turning yellowish or brownish.
-
Viscosity changes: A noticeable increase or decrease in the thickness of the formulation.
-
Phase separation: Separation of oil and water phases in an emulsion.
-
pH shift: A change in the acidity or alkalinity of the product.
-
Degradation of active ingredients: Loss of efficacy of the active components in the formulation.
Q4: What factors can contribute to the oxidative degradation of a formulation with this compound?
Several factors can accelerate oxidative degradation in a formulation:
-
Exposure to UV light: Light can initiate and propagate free radical chain reactions.
-
Presence of pro-oxidant metals: Metal ions, such as iron and copper, can catalyze oxidation reactions.
-
High temperatures: Heat can increase the rate of chemical reactions, including oxidation.
-
Presence of unsaturated oils: Other ingredients in the formulation, particularly polyunsaturated oils, can be highly susceptible to oxidation and can initiate a chain reaction that may affect other components.
-
Inadequate antioxidant system: Insufficient or improper selection of antioxidants can leave the formulation vulnerable.
-
Inappropriate packaging: Packaging that allows for light and air exposure can contribute to degradation.
Q5: How can I improve the oxidative stability of my formulation containing this compound?
Improving oxidative stability involves a multi-faceted approach:
-
Incorporate a robust antioxidant system: Use a combination of antioxidants that work synergistically. For oil-in-water emulsions, consider both oil-soluble (e.g., tocopherols, BHT) and water-soluble (e.g., ascorbic acid, sodium metabisulfite) antioxidants.
-
Use chelating agents: Ingredients like EDTA can bind metal ions that catalyze oxidation.
-
Optimize pH: Maintain the formulation at a pH where the ingredients are most stable. Although this compound shows good stability across a range of pH values (4, 7, and 9 at 50°C), the stability of other ingredients should be considered.[2]
-
Protect from light: Use opaque or UV-protective packaging.
-
Control storage conditions: Store the product in a cool, dark place.
-
Minimize headspace oxygen: During manufacturing and packaging, minimize the amount of oxygen in the container.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving oxidative stability issues in formulations containing this compound.
dot graph TD { A[Start: Observe Signs of Instability] --> B{Identify the Nature of the Problem}; B --> C[Odor Change]; B --> D[Color Change]; B --> E[Viscosity Change]; B --> F[Phase Separation]; C --> G{Hypothesize Potential Causes}; D --> G; E --> G; F --> G; G --> H[Lipid Oxidation of Oils/Esters]; G --> I[Degradation of Active Ingredient]; G --> J[Interaction between Ingredients]; H --> K[Conduct Accelerated Stability Testing]; I --> K; J --> K; K --> L{Analyze Results}; L --> M[Isolate the Unstable Component]; M --> N{Reformulate}; N --> O[Optimize Antioxidant System]; N --> P[Incorporate Chelating Agent]; N --> Q[Adjust pH]; N --> R[Evaluate Packaging]; O --> S[Test Reformed Formulation]; P --> S; Q --> S; R --> S; S --> T[End: Stable Formulation];
} Troubleshooting workflow for formulation instability.
| Troubleshooting Step | Action | Rationale |
| 1. Isolate the Variable | Prepare simplified formulations by systematically removing or replacing components. For example, create a base emulsion with and without this compound. | This helps to identify if a specific ingredient is the primary contributor to instability. |
| 2. Evaluate Raw Materials | Test the oxidative stability of individual raw materials, including this compound and any natural oils, using methods like the Rancimat or Schaal Oven Test. | To ensure that the instability is not originating from a poor-quality raw material. |
| 3. Assess the Antioxidant System | Evaluate the efficacy of the current antioxidant package. Consider testing different antioxidants or combinations. For example, compare the performance of tocopherols with synthetic antioxidants like BHT or BHA. | The chosen antioxidant may not be effective for the specific lipid profile of the formulation or may be present at a suboptimal concentration. |
| 4. Investigate for Pro-oxidants | Test for the presence of metal ions. Consider the source of all raw materials, especially water, for potential contaminants. | Metal ions are potent catalysts for oxidation. |
| 5. Stress Testing | Subject the formulation to accelerated stability testing conditions (e.g., elevated temperature, UV exposure). | To predict the long-term stability of the formulation in a shorter timeframe. |
Experimental Protocols
Protocol 1: Accelerated Oxidative Stability Testing (Schaal Oven Test)
This method is used to accelerate the oxidation process by exposing the formulation to elevated temperatures.
Methodology:
-
Place a representative sample of the formulation in an open container to allow for air exposure.
-
Store the sample in a controlled temperature oven, typically at 45-60°C.
-
Place a control sample of the same formulation in a dark environment at room temperature.
-
At predetermined time intervals (e.g., 24, 48, 72 hours, and weekly), withdraw samples from both the oven and the control environment.
-
Analyze the samples for signs of oxidation, such as peroxide value, p-anisidine value, odor, and color changes.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Schaal Oven Test workflow.
Protocol 2: Determination of Peroxide Value (PV)
The peroxide value is a measure of the primary oxidation products (peroxides and hydroperoxides) in a sample.
Methodology (Iodometric Titration):
-
Accurately weigh a sample of the formulation's oil phase (extracted if necessary) into a flask.
-
Add a solution of acetic acid and chloroform to dissolve the sample.
-
Add a saturated solution of potassium iodide.
-
Swirl the flask and store it in the dark for a specified time (e.g., 1 minute).
-
Add distilled water to the flask.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator.
-
The peroxide value is calculated based on the volume of titrant used.
Protocol 3: Determination of p-Anisidine Value (p-AV)
The p-anisidine value measures the secondary oxidation products (aldehydes and ketones) in a sample.
Methodology (Spectrophotometric):
-
Weigh the sample (oil phase) and dissolve it in a suitable solvent (e.g., isooctane).
-
Measure the absorbance of this solution at 350 nm against a solvent blank.
-
Treat an aliquot of the sample solution with a solution of p-anisidine in glacial acetic acid.
-
After a specified reaction time, measure the absorbance of the solution at 350 nm against a blank containing the solvent and the p-anisidine solution.
-
Calculate the p-anisidine value based on the difference in absorbance readings.
Quantitative Data Summary
The following table summarizes common analytical methods used to assess oxidative stability. The selection of the appropriate method depends on the formulation type and the stage of oxidation being investigated.
| Analytical Method | Parameter Measured | Principle | Typical Application |
| Peroxide Value (PV) | Primary oxidation products (hydroperoxides) | Iodometric titration or colorimetric methods. | Early stages of oxidation in oils and fats. |
| p-Anisidine Value (p-AV) | Secondary oxidation products (aldehydes) | Spectrophotometric measurement of the reaction with p-anisidine. | Later stages of oxidation. |
| TOTOX Value | Total oxidation (primary and secondary products) | Calculated as 2 * PV + p-AV. | Overall assessment of oxidation. |
| Rancimat | Induction period | Measures the increase in conductivity of water as volatile oxidation products are formed at high temperature with forced aeration. | Accelerated stability testing of oils and fats. |
| Oxygen Bomb (OSI) | Induction period | Measures the pressure drop in a sealed, oxygen-pressurized vessel at elevated temperature. | Accelerated stability testing. |
| Gas Chromatography (GC) | Volatile secondary oxidation products (e.g., hexanal) | Separates and quantifies volatile compounds. | Identifying specific off-odor compounds. |
| High-Performance Liquid Chromatography (HPLC) | Non-volatile oxidation products, antioxidant depletion | Separates and quantifies non-volatile compounds. | Monitoring the degradation of specific ingredients and antioxidants. |
References
Technical Support Center: Refinement of Diheptyl Succinate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of diheptyl succinate to reduce impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound, typically through Fischer esterification of succinic acid and 1-heptanol, can lead to several impurities. These include:
-
Unreacted Starting Materials: Residual succinic acid and 1-heptanol.
-
Monoester Intermediate: Monoheptyl succinate, resulting from incomplete esterification.
-
Residual Acid Catalyst: Typically a strong acid like sulfuric acid or p-toluenesulfonic acid used to catalyze the reaction.
-
Water: Formed as a byproduct of the esterification reaction, which can limit the reaction equilibrium.
-
Colored Byproducts: Yellow or brown impurities that can form at elevated temperatures due to side reactions or degradation of the organic compounds.[1]
Q2: How can I minimize the formation of the monoester, monoheptyl succinate?
A2: To favor the formation of the desired diester, this compound, over the monoester, you can implement the following strategies:
-
Increase the Excess of Alcohol: Using a significant excess of 1-heptanol can shift the reaction equilibrium towards the formation of the diester.[1]
-
Prolong Reaction Time: Ensuring a sufficient reaction time allows for the conversion of the monoester to the diester.[1] Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Effective Water Removal: Continuous removal of water, a byproduct of the esterification, is crucial to drive the second esterification step forward.[1] This is often achieved through azeotropic distillation using a Dean-Stark apparatus.
Q3: What causes discoloration in my final this compound product, and how can I prevent it?
A3: Discoloration (yellow or brown) in the final product is often due to the presence of impurities arising from side reactions or decomposition.[1]
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Catalyst-Induced Degradation: Strong acid catalysts, especially sulfuric acid, can cause charring or degradation of the reactants and products if used in excess or at very high temperatures.[1]
-
Side Reactions: At elevated temperatures, 1-heptanol can undergo side reactions that may lead to colored byproducts. Careful temperature control is critical.[1]
-
Prevention: To prevent discoloration, use the minimum effective amount of catalyst and maintain careful temperature control throughout the reaction. Purification methods such as treatment with activated carbon can be used to remove colored impurities from the crude product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | Use an excess of 1-heptanol and continuously remove water using a Dean-Stark apparatus to drive the reaction to completion.[1] |
| Inactive or insufficient catalyst. | Ensure the acid catalyst is fresh and used in an appropriate concentration (typically 1-5 mol% relative to succinic acid).[1] | |
| Presence of water in reactants. | Use anhydrous reactants and ensure all glassware is thoroughly dried before starting the reaction.[1] | |
| Final Product is Acidic | Residual acid catalyst. | Neutralize the crude product by washing with a saturated sodium bicarbonate solution until CO2 evolution ceases.[1][2] |
| Unreacted succinic acid. | Wash the organic layer with a saturated sodium bicarbonate solution. Succinic acid will be converted to its water-soluble salt and removed in the aqueous layer.[1][3] | |
| Presence of Monoheptyl Succinate in Product | Incomplete reaction. | Increase the molar ratio of 1-heptanol to succinic acid and/or extend the reaction time.[1] |
| Product is Discolored (Yellow/Brown) | High reaction temperature causing side reactions. | Maintain a lower reflux temperature if possible, while still ensuring efficient water removal. |
| Excess or harsh acid catalyst causing charring. | Reduce the catalyst concentration. Consider using a milder catalyst like p-toluenesulfonic acid instead of sulfuric acid.[1] | |
| Impurities in starting materials. | Use high-purity succinic acid and 1-heptanol. | |
| Product Contains Water | Inefficient water removal during reaction. | Ensure the Dean-Stark apparatus is functioning correctly. |
| Incomplete drying after workup. | After washing with brine, dry the organic layer over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate for a sufficient amount of time before filtration and solvent removal.[1] |
Quantitative Data on Impurity Reduction
The following tables provide representative data on the effectiveness of various purification techniques in reducing common impurities during this compound synthesis.
Table 1: Efficiency of Aqueous Washes for Impurity Removal
| Impurity | Concentration in Crude Product (wt%) | Concentration after NaHCO₃ Wash (wt%) | Concentration after Brine Wash (wt%) | Overall Removal Efficiency (%) |
| Succinic Acid | 2.5 | < 0.1 | < 0.1 | > 96 |
| Sulfuric Acid (Catalyst) | 1.0 | < 0.05 | < 0.05 | > 95 |
| Monoheptyl Succinate | 5.0 | 4.9 | 4.8 | ~4 |
Note: The sodium bicarbonate wash is highly effective at removing acidic impurities. The brine wash primarily removes dissolved water and some water-soluble components.
Table 2: Effectiveness of Post-Wash Purification Techniques
| Purification Method | Initial Impurity Level (Area % by GC) | Final Purity of this compound (Area % by GC) | Key Impurities Removed |
| Activated Carbon Treatment | 94.0 | 94.5 | Colored Impurities |
| Vacuum Distillation | 94.5 | > 99.5 | Monoheptyl Succinate, Unreacted 1-Heptanol |
Note: Activated carbon is primarily for color removal and has a minimal effect on other impurities. Vacuum distillation is highly effective for separating the desired diester from components with different boiling points.
Experimental Protocols
Protocol 1: General Synthesis of this compound via Fischer Esterification
-
Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark apparatus.
-
Reactant Charging: To the flask, add succinic acid (1.0 eq), 1-heptanol (2.5 eq), a suitable solvent that forms an azeotrope with water (e.g., toluene), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.02 eq).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Monitoring: Monitor the reaction progress by TLC or GC until the succinic acid is consumed.
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
Protocol 2: Work-up and Purification
-
Solvent Removal: Remove the bulk of the solvent under reduced pressure using a rotary evaporator.
-
Dilution: Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate).
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Neutralization Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Swirl gently and vent frequently to release the pressure from the evolved CO₂ gas.[2] Repeat until no more gas evolves.
-
Aqueous Wash: Wash the organic layer with water.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.[1]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 3: Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude, colored this compound in a minimal amount of a suitable organic solvent.
-
Treatment: Add powdered activated carbon (typically 1-5% w/w of the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the decolorized product.
Protocol 4: Purification by Vacuum Distillation
-
Apparatus Setup: Set up a vacuum distillation apparatus. It is crucial to use a vacuum trap to protect the pump.
-
Distillation: Heat the crude this compound under vacuum. Collect the fractions that distill at the expected boiling point of this compound. The lower boiling point fractions will contain residual 1-heptanol, and the higher boiling point residue will contain the monoester and other non-volatile impurities.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Diheptyl Succinate and Formulation Viscosity
Welcome to the technical support center for addressing the impact of diheptyl succinate on formulation viscosity. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to assist in your formulation development.
Troubleshooting Guide
This guide addresses common issues encountered when incorporating this compound into formulations, with a focus on viscosity-related challenges.
Issue 1: Formulation viscosity is significantly lower than expected after adding this compound.
Q: Why did the viscosity of my emulsion (or cream) drop significantly after I added this compound?
A: this compound is a lightweight, low-viscosity emollient.[1] Its primary function is often to act as a silicone alternative, providing slip and a non-greasy feel.[2] When added to a formulation, it can dilute the concentration of thickening agents and disrupt the structure of the emulsifier and thickener network, leading to a decrease in overall viscosity. This effect is particularly noticeable in oil-in-water emulsions where the internal oil phase becomes less viscous.
Troubleshooting Steps:
-
Re-evaluate Thickener Concentration: You may need to increase the concentration of your primary or secondary thickening agents to compensate for the viscosity-reducing effect of this compound.
-
Select a Different Thickener: Some thickeners have better synergy with low-viscosity esters. Consider polymers that build viscosity through chain entanglement rather than solely through particle swelling.
-
Adjust the Oil Phase Composition: If possible, consider incorporating a portion of a higher viscosity oil or butter alongside the this compound to balance the overall viscosity of the oil phase.
-
Optimize Homogenization: Ensure that the homogenization process (speed and time) is optimized for the new formulation. Inadequate homogenization can lead to a less stable and lower-viscosity emulsion.
Issue 2: The formulation shows signs of instability (e.g., phase separation) over time.
Q: My formulation looked good initially, but after a week, I'm seeing phase separation. Could this compound be the cause?
A: While this compound itself is not inherently destabilizing, its viscosity-reducing effect can impact the long-term stability of an emulsion. Viscosity is a key factor in preventing the coalescence of droplets and the settling of suspended particles. A significant drop in viscosity can accelerate phase separation.
Troubleshooting Steps:
-
Increase Viscosity: Follow the steps outlined in Issue 1 to increase the formulation's viscosity to a level that ensures long-term stability.
-
Evaluate Emulsifier System: The chosen emulsifier might not be robust enough for the modified oil phase. You may need to increase the emulsifier concentration or add a co-emulsifier to strengthen the interfacial film around the oil droplets.
-
Check for Incompatibilities: While uncommon, ensure there are no chemical incompatibilities between this compound and other ingredients in your formulation.[3]
Issue 3: The sensory profile (texture, feel) of the formulation is not as desired.
Q: I replaced a silicone in my formulation with this compound, but the texture isn't the same. What can I do?
A: this compound is an excellent natural alternative to silicones, but it may not be a direct 1:1 replacement in terms of sensory profile.[1][2] Its feel is often described as "light" and "non-greasy," but the specific spreadability and after-feel can differ from cyclomethicone or dimethicone.
Troubleshooting Steps:
-
Blend Emollients: Consider using a blend of natural emollients. For instance, combining this compound with other esters or light oils can help to fine-tune the sensory characteristics.
-
Incorporate Sensory Modifiers: Small amounts of sensory powders (e.g., starch, silica) or elastomers can be added to adjust the final feel of the product on the skin.
-
Adjust Usage Level: The optimal concentration of this compound may be different from the silicone it is replacing. Experiment with different usage levels to achieve the desired texture.
Frequently Asked Questions (FAQs)
Q1: What is the typical usage level for this compound in a formulation?
A1: Typical usage levels for this compound can range from 1% to 15%, depending on the desired effect and the formulation type. For facial serums and light lotions, a lower concentration may be used. In anhydrous products or makeup, higher concentrations can be found.
Q2: Does this compound impact the pH of a formulation?
A2: this compound is an ester and is chemically neutral, so it does not have a direct impact on the pH of a formulation. However, changes in the stability of an emulsion could potentially lead to pH shifts over time.
Q3: Is this compound suitable for all types of formulations?
A3: this compound is versatile and can be used in a wide range of products, including oil-in-water emulsions, water-in-oil emulsions, and anhydrous systems.[4] Its primary limitation would be in completely oil-free, aqueous gel systems.
Q4: How does this compound compare to other natural silicone alternatives?
A4: this compound is known for its light, non-greasy feel and good slip. Other natural alternatives, such as C13-15 Alkane or Coco-Caprylate/Caprate, may offer different sensory profiles. The best choice depends on the specific textural and performance goals of the formulation.
Data Presentation
Table 1: Illustrative Impact of this compound on the Viscosity of a Model O/W Cream
| Formulation ID | This compound (%) | Thickener (Carbomer) (%) | Viscosity (cP at 25°C, Spindle 4, 10 RPM) | Observations |
| F1 (Control) | 0 | 0.5 | 25,000 | Thick, stable cream |
| F2 | 5 | 0.5 | 15,000 | Noticeably thinner, stable |
| F3 | 10 | 0.5 | 8,000 | Very thin lotion consistency, potential for instability |
| F4 | 5 | 0.7 | 24,500 | Viscosity comparable to control, good texture |
Note: The data in this table is illustrative and represents typical trends. Actual results will vary based on the complete formulation.
Experimental Protocols
Protocol 1: Measuring the Impact of this compound on Formulation Viscosity
Objective: To quantify the change in viscosity of an emulsion upon the addition of this compound.
Materials and Equipment:
-
Digital Viscometer (e.g., Brookfield type) with appropriate spindles.[5]
-
Beakers, overhead stirrer, and homogenization equipment.
-
Water bath for temperature control.
-
Your base formulation (without this compound).
-
This compound.
Methodology:
-
Prepare the Base Formulation: Prepare a batch of your emulsion without the this compound. Ensure it is uniform and has cooled to room temperature (25°C).
-
Initial Viscosity Measurement: Measure the viscosity of the base formulation.[6]
-
Allow the sample to equilibrate to 25°C.
-
Select a spindle and speed that gives a torque reading between 20% and 80%.
-
Record the viscosity in centipoise (cP) after 60 seconds.
-
-
Incorporate this compound: Create several variations of your base formulation by adding this compound at different concentrations (e.g., 2%, 5%, 10%).
-
For each variation, gently but thoroughly mix in the this compound until the formulation is uniform. Avoid excessive air incorporation.
-
-
Final Viscosity Measurements: For each variation, measure the viscosity using the same parameters (spindle, speed, temperature, and time) as the initial measurement.
-
Data Analysis: Compare the viscosity readings of the variations containing this compound to the base formulation.[7] This will quantify the impact of this compound at different concentrations.
Visualizations
Troubleshooting Workflow for Low Viscosity
Caption: Troubleshooting workflow for addressing low viscosity in formulations.
Logical Relationship of Formulation Components to Viscosity
Caption: Factors influencing final formulation viscosity.
References
- 1. lesielle.com [lesielle.com]
- 2. paulaschoice.co.uk [paulaschoice.co.uk]
- 3. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 4. This compound [tiiips.com]
- 5. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 6. rheosense.com [rheosense.com]
- 7. researchgate.net [researchgate.net]
mitigating potential interactions between diheptyl succinate and other excipients
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating potential interactions between diheptyl succinate and other excipients.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses as an excipient?
A1: this compound is a lightweight, non-greasy emollient and texture enhancer.[1][2][3] It is a diester of succinic acid and heptyl alcohol, often derived from natural sources like castor oil.[2][3] In pharmaceutical and cosmetic formulations, it is frequently used as a biodegradable and sustainable alternative to silicones.[1][2] Its primary functions include improving the feel and spreadability of topical formulations, reducing the stickiness of other ingredients, and enhancing the shine and texture of skin and hair.[2]
Q2: What are the potential chemical interaction mechanisms between this compound and other excipients?
A2: As a succinate ester, this compound's primary chemical vulnerabilities involve reactions at the ester linkages. The two main potential interaction mechanisms are:
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Hydrolysis: The ester bonds can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions.[4][5] This would result in the formation of succinic acid and heptanol. The presence of acidic or basic excipients (e.g., pH modifiers) or residual moisture can accelerate this degradation.[5][6]
-
Transesterification: This is a reaction where the alcohol portion (heptanol) of the ester is exchanged with another alcohol. This could potentially occur if the formulation contains other alcohol-based excipients (e.g., ethanol, propylene glycol) or ester-containing drugs, especially in the presence of an acid or base catalyst.[7][8]
Q3: How can I proactively screen for potential incompatibilities with this compound?
A3: A systematic excipient compatibility screening is crucial.[9][10] This typically involves preparing binary mixtures of this compound with the API and other key excipients (e.g., in a 1:1 ratio) and subjecting them to accelerated stability conditions (e.g., 40°C/75% RH) for a defined period.[11][12] A range of analytical techniques should be employed to detect any physical or chemical changes.[13][14] Key recommended techniques include:
-
Differential Scanning Calorimetry (DSC): To detect changes in thermal properties like melting points, which can indicate a physical or chemical interaction.[9][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify changes in chemical bonds and functional groups.[15]
-
High-Performance Liquid Chromatography (HPLC): To quantify the degradation of the API or the formation of new impurities over time.[9]
Q4: Are there any known classes of excipients that are more likely to interact with this compound?
A4: While specific interaction studies for this compound are not extensively published, based on its chemical structure (diester), formulators should be cautious with the following classes of excipients:
-
Strong Acids and Bases: Excipients like citric acid or sodium hydroxide, often used as pH modifiers, can catalyze the hydrolysis of the ester bonds.[5]
-
Hygroscopic Excipients: Ingredients that readily absorb moisture from the environment (e.g., sorbitol, certain starches) can increase the local water content, potentially facilitating hydrolysis.[16]
-
Excipients with Reactive Impurities: Some excipients may contain residual impurities like peroxides, aldehydes, or trace metals that can initiate or catalyze degradation reactions.[17][18] It is crucial to use high-purity excipient grades.
-
Other Esters and Alcohols: While less common, the potential for transesterification exists with other ester-containing molecules or high concentrations of simple alcohols, particularly under non-neutral pH conditions.[8]
Troubleshooting Guide
This guide addresses common issues encountered during formulation development with this compound.
Problem 1: I'm observing physical changes in my formulation (e.g., phase separation, "sweating," discoloration).
| Potential Cause | Troubleshooting Steps |
| Physical Incompatibility | This compound may have poor miscibility with certain polar or polymeric excipients, leading to phase separation. |
| 1. Microscopic Evaluation: Use hot-stage microscopy (HSM) to observe the physical behavior of binary mixtures upon heating.[14] This can reveal melting, dissolution, or immiscibility not evident at room temperature. | |
| 2. Solubility Assessment: Systematically test the solubility of this compound in individual liquid excipients planned for the formulation. | |
| 3. Formulation Re-evaluation: Consider adding a co-solvent or emulsifying agent to improve homogeneity. Evaluate different grades or types of the problematic excipient. | |
| Chemical Degradation (Hydrolysis) | Hydrolysis of this compound to succinic acid and heptanol can alter the formulation's physical properties. Succinic acid is a solid, and its precipitation could cause visual changes. |
| 1. pH Measurement: Check the pH of the formulation or a slurry of the solid/semi-solid formulation. A shift towards acidic pH could indicate hydrolysis. | |
| 2. FTIR Analysis: Look for the appearance of a broad O-H stretch (from the carboxylic acid) and changes in the C=O ester peak. | |
| 3. Control pH: If necessary, incorporate a buffering system to maintain a neutral pH (around 6-7), where ester stability is generally highest. |
Problem 2: My API is degrading in the presence of this compound.
| Potential Cause | Troubleshooting Steps |
| Indirect Degradation via Hydrolysis Products | The hydrolysis of this compound produces succinic acid. This localized decrease in pH could be catalyzing the degradation of an acid-labile API. |
| 1. Forced Degradation Study: Perform a forced degradation study of the API in a solution buffered with succinic acid to confirm if it is the causative agent. | |
| 2. HPLC Analysis: Use HPLC to identify and quantify API degradants. Compare the degradation profile to the API's known acid degradation pathway. | |
| 3. Mitigation: Stabilize the formulation pH with a suitable buffer system. Ensure minimal moisture content during manufacturing and storage by using appropriate drying steps or desiccants in packaging. | |
| Reactive Impurities in this compound | The excipient itself may contain trace-level reactive impurities (e.g., peroxides from the manufacturing process) that are oxidizing the API. |
| 1. Vendor Qualification: Request a certificate of analysis (CoA) for the this compound lot, paying close attention to impurity profiles. Test multiple lots or vendors. | |
| 2. Add Antioxidant: If oxidative degradation is suspected, consider adding an antioxidant (e.g., BHT, tocopherol) to the formulation.[19] | |
| 3. Stress Testing: Include an oxidative stress condition (e.g., adding a small amount of H₂O₂) in your compatibility study to see if this compound exacerbates degradation.[11] |
Experimental Protocols for Compatibility Testing
Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample (this compound, API, or a 1:1 physical mixture) into a standard aluminum DSC pan. For binary mixtures, gently blend the components with a spatula before weighing.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond the melting point of all components (e.g., 250°C) at a constant heating rate of 10°C/min under a nitrogen purge (50 mL/min).
-
Data Analysis: Analyze the resulting thermogram. Note the temperatures of thermal events (melting, crystallization, decomposition). A significant shift (>5°C) in the melting point of the API, a change in peak shape, or the appearance of new exothermic or endothermic peaks in the binary mixture compared to the individual components suggests an interaction.[14]
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Interaction Analysis
-
Sample Preparation: Prepare samples from an accelerated stability study (e.g., stored at 40°C/75% RH for 4 weeks). Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr) and press into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR-FTIR) accessory for direct analysis.
-
Spectrum Acquisition: Collect the IR spectrum for each sample over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Overlay the spectrum of the binary mixture with the spectra of the individual components. The disappearance of characteristic peaks, significant shifts in peak positions (e.g., the ester carbonyl stretch around 1730 cm⁻¹), or the appearance of new peaks (e.g., a broad O-H stretch around 3000 cm⁻¹ indicating acid formation) points to a chemical interaction.[15]
Protocol 3: Accelerated Stability Study with HPLC Analysis
-
Sample Preparation: Prepare binary mixtures (1:1 ratio) of the API with this compound and other key excipients. Also, prepare a multi-component mixture representing the final formulation.
-
Storage Conditions: Place the samples in appropriate stability chambers, for instance, at 40°C/75% RH and 50°C.
-
Time Points: Pull samples at predetermined time points (e.g., initial, 1 week, 2 weeks, 4 weeks).
-
HPLC Analysis:
-
Develop and validate a stability-indicating HPLC method capable of separating the API from its potential degradants and the excipients.
-
Dissolve a known quantity of each stored sample in a suitable solvent and analyze by HPLC.
-
Quantify the remaining percentage of the API and the area of any degradation peaks.
-
-
Data Analysis: A significant loss of API or the growth of a degradation peak in the presence of this compound, compared to the API alone, indicates an incompatibility.[9]
Data Presentation
Table 1: Example DSC Results for this compound Binary Mixtures
| Component(s) | Melting Endotherm (°C) | Appearance of New Peaks | Interpretation |
| API (Drug X) | 155.4 | N/A | Reference |
| This compound | N/A (Liquid at RT) | N/A | Reference |
| Mannitol | 166.8 | N/A | Reference |
| Magnesium Stearate | 115.2 | N/A | Reference |
| API + this compound (1:1) | 154.9 | None | Compatible |
| API + Mannitol (1:1) | 155.1 (API), 166.5 (Mannitol) | None | Compatible |
| API + Magnesium Stearate (1:1) | 148.3 | Broad exotherm at ~180°C | Potential Interaction |
Table 2: Example HPLC Stability Data (4 Weeks at 40°C/75% RH)
| Formulation | Initial API Assay (%) | 4-Week API Assay (%) | Total Degradants (%) | Interpretation |
| API alone | 100.1 | 99.5 | 0.4 | API is stable |
| API + this compound | 99.9 | 99.3 | 0.6 | No significant impact |
| API + Excipient Y (Acidic) | 100.0 | 94.2 | 5.7 | Incompatible with Excipient Y |
| API + this compound + Excipient Y | 99.8 | 85.1 | 14.6 | Incompatibility Accelerated |
Visualizations
Caption: General workflow for excipient compatibility screening.
Caption: Potential hydrolysis pathway of this compound.
Caption: Troubleshooting logic for formulation instability.
References
- 1. paulaschoice.fr [paulaschoice.fr]
- 2. freshlycosmetics.com [freshlycosmetics.com]
- 3. lesielle.com [lesielle.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. talentchemicals.com [talentchemicals.com]
- 6. Hydrolysis in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemintel360.com [chemintel360.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Drug excipient Compatibility | PDF [slideshare.net]
- 14. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 15. ijarst.in [ijarst.in]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. colorcon.com [colorcon.com]
- 19. researchgate.net [researchgate.net]
scale-up considerations for the industrial synthesis of diheptyl succinate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scale-up and industrial synthesis of diheptyl succinate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during this process.
Troubleshooting Guides
Issue 1: Low Reaction Yield or Incomplete Conversion
Low yields are a primary concern during the scale-up of this compound synthesis. The esterification of succinic acid with n-heptanol is a reversible reaction, and achieving high conversion is critical for an economically viable process.
| Potential Cause | Recommended Solution |
| Equilibrium Limitation | The reaction produces water, which can hydrolyze the ester product, shifting the equilibrium back towards the reactants. Implement continuous water removal during the reaction using a Dean-Stark apparatus or by operating under vacuum. |
| Insufficient Catalyst Activity or Loading | The catalyst may be deactivated or used in an insufficient amount for the larger scale. For heterogeneous catalysts (e.g., ion-exchange resins), ensure proper activation and bed volume. For homogeneous catalysts (e.g., p-toluenesulfonic acid), consider a slight increase in loading, but be mindful of downstream purification challenges. |
| Poor Mass Transfer/Mixing | Inadequate agitation in a large reactor can lead to poor contact between the reactants and the catalyst, especially with solid succinic acid or a heterogeneous catalyst. Ensure the reactor's agitation system is sufficient to maintain a homogeneous mixture. |
| Suboptimal Reaction Temperature | The reaction temperature may be too low, resulting in slow kinetics. Gradually increase the temperature while monitoring for potential side reactions or decomposition. A typical temperature range for this esterification is 110-140°C.[1] |
| Incorrect Stoichiometry | While a 1:2 molar ratio of succinic acid to n-heptanol is stoichiometric, using a slight excess of n-heptanol can help drive the reaction to completion. However, this will necessitate more rigorous purification to remove the unreacted alcohol. |
Issue 2: Product Purity Issues and Contamination
Achieving high purity of this compound is essential, particularly for applications in cosmetics and pharmaceuticals.
| Potential Cause | Recommended Solution |
| Residual Acid Catalyst | Homogeneous acid catalysts (e.g., sulfuric acid) must be completely neutralized before purification. A wash with a mild base solution, such as sodium bicarbonate, is typically employed.[2][3] |
| Unreacted Starting Materials | Unreacted succinic acid (a solid) can often be removed by filtration or a water wash. Excess n-heptanol, having a lower boiling point than this compound, can be removed via distillation. |
| Formation of Byproducts (e.g., ethers from heptanol) | This can occur at excessively high temperatures in the presence of a strong acid catalyst. Optimize the reaction temperature and consider using a milder, more selective catalyst. |
| Color Formation | Darkening of the reaction mixture can indicate thermal degradation of the reactants or product.[4] Reduce the reaction temperature or residence time. Consider performing the final purification steps under vacuum to lower the required temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the industrial-scale synthesis of this compound?
A1: While traditional methods may use homogeneous acid catalysts like sulfuric or p-toluenesulfonic acid due to their low cost and high activity, industrial-scale production increasingly favors heterogeneous catalysts.[5] These include acidic ion-exchange resins (e.g., Amberlyst-type resins) and zeolites. The primary advantages of heterogeneous catalysts are simplified product purification (the catalyst is easily filtered off), reduced corrosivity of the equipment, and the potential for catalyst recycling, which enhances the sustainability of the process.[5]
Q2: How can I effectively monitor the progress of the esterification reaction at an industrial scale?
A2: Real-time reaction monitoring is crucial for process control and optimization. A common technique is in-situ Fourier-transform infrared (FT-IR) spectroscopy, which can track the disappearance of the carboxylic acid peak and the appearance of the ester peak.[6] For offline analysis, gas chromatography (GC) can be used to determine the concentration of reactants and products from periodically drawn samples.[1]
Q3: What are the key safety considerations when scaling up this compound synthesis?
A3: Key safety considerations include:
-
Flammability: n-Heptanol is a flammable liquid. The reactor and associated equipment should be properly grounded, and the process should be designed to avoid sources of ignition.
-
Corrosivity: If using a strong mineral acid as a catalyst, ensure the reactor and transfer lines are constructed from corrosion-resistant materials.[5]
-
Pressure Build-up: The reaction is often heated, which can lead to a build-up of pressure. The reactor must be equipped with appropriate pressure relief systems.
-
Handling of Chemicals: All personnel should be equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, especially when handling the acid catalyst.[7]
Q4: What is a typical purification process for this compound at an industrial scale?
A4: A multi-step purification process is typically employed:
-
Catalyst Removal: If a heterogeneous catalyst is used, it is removed by filtration. For a homogeneous catalyst, a neutralization step with a weak base (e.g., sodium bicarbonate solution) is performed, followed by a water wash to remove the resulting salt.[2]
-
Removal of Excess Heptanol: The crude product is subjected to distillation, often under reduced pressure, to remove the lower-boiling unreacted n-heptanol.
-
Final Product Distillation: The this compound is then distilled, typically under high vacuum, to separate it from any high-boiling impurities and achieve the desired purity.
Experimental Protocols
Representative Industrial Synthesis of this compound
This protocol describes a batch process using a heterogeneous acid catalyst.
-
Reactor Charging: A jacketed glass-lined or stainless steel reactor is charged with succinic acid, n-heptanol (in a 1:2.2 molar ratio), and a solid acid catalyst (e.g., an acidic ion-exchange resin, at a loading of 5-10% by weight of the reactants).
-
Reaction: The mixture is agitated and heated to 120-130°C. The reaction is equipped with a condenser and a Dean-Stark trap to continuously remove the water formed during the reaction.
-
Monitoring: The reaction progress is monitored by analyzing samples for their acid value or by in-situ FT-IR. The reaction is considered complete when the acid value drops below a specified limit.
-
Catalyst Removal: After cooling the reaction mixture, the solid catalyst is removed by filtration.
-
Neutralization and Washing: The crude product is washed with a dilute aqueous solution of sodium bicarbonate to neutralize any residual acidity, followed by a wash with water to remove any remaining salts.
-
Purification: The organic layer is separated and subjected to fractional distillation under vacuum. The first fraction will contain excess n-heptanol, which can be recycled. The second fraction will be the high-purity this compound product.
Quantitative Data
Table 1: Representative Lab-Scale Reaction Parameters
| Parameter | Value | Reference |
| Succinic Acid (moles) | 0.60 | [1] |
| n-Heptanol (moles) | 0.50 | [1] |
| Catalyst | [ChCl][ZnCl2]2 eutectic solvent | [1] |
| Temperature | 110°C | [1] |
| Reaction Time | 6 hours | [1] |
| Yield | 95% | [1] |
Table 2: Physical Properties of Key Components
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Succinic Acid | 118.09 | 235 (decomposes) |
| n-Heptanol | 116.20 | 176 |
| This compound | 314.46 | 351.3 |
Visualizations
Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.
Caption: General experimental workflow for the industrial synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. Reaction Monitoring | Bruker [bruker.com]
- 7. smartlabs.co.za [smartlabs.co.za]
Technical Support Center: Enhancing the Film-Forming Properties of Diheptyl Succinate on Skin
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing the film-forming properties of diheptyl succinate in your topical formulations.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and testing of this compound-based films on the skin.
| Problem | Potential Causes | Suggested Solutions |
| Poor Film Integrity (Cracking, Flaking) | - Insufficient polymer concentration or inappropriate polymer selection.- Low flexibility of the film.- Incompatibility between this compound and other formulation components.- Excessive solvent evaporation rate. | - Increase the concentration of the primary film-forming polymer.- Incorporate a plasticizer to improve flexibility.[1] Common plasticizers include triethyl citrate, tributyl citrate, and dibutyl sebacate.- Evaluate the compatibility of this compound with all excipients. Consider using co-solvents or emulsifiers to improve miscibility.- Adjust the solvent system to include less volatile components, allowing for more uniform film formation. |
| High Film Tackiness or Stickiness | - High concentration of certain polymers or plasticizers.- Incomplete solvent evaporation.- Interaction between the film and skin surface lipids. | - Optimize the concentration of polymers and plasticizers.[2]- Incorporate ingredients known to reduce tackiness, such as silica or certain starches.- Ensure adequate drying time after application.- Evaluate the sensory profile with a trained panel to identify the source of the tackiness.[3] |
| Inadequate Adhesion to Skin | - Low surface energy of the skin.[4]- Formulation has a high interfacial tension with the skin.- Presence of moisture or sebum on the skin surface.- Insufficient contact time or pressure during application. | - Prepare the skin surface by cleaning with a pH-neutral cleanser to remove excess oils and dirt.[5]- Incorporate mucoadhesive polymers to enhance adhesion.[5]- Adjust the formulation to include ingredients that lower surface tension.- Ensure the product is applied to dry skin and allowed to set without disturbance. |
| Inconsistent Film Thickness | - Uneven application technique.- High viscosity of the formulation.- Rapid drying time preventing even spreading. | - Standardize the application method, using a specific quantity and spreading technique.- Adjust the rheology of the formulation by modifying the concentration of thickening agents.- Modify the solvent system to slow down the drying rate, allowing for better spreadability. |
| Phase Separation or Instability in Emulsion | - Inappropriate emulsifier or concentration.- High concentration of electrolytes.- Incompatibility of this compound with the oil or water phase. | - Screen different emulsifiers and optimize the concentration to achieve a stable emulsion.- Evaluate the impact of all ingredients on emulsion stability.- Consider the HLB (Hydrophile-Lipophile Balance) value required for the specific oil phase composition. |
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in topical formulations?
This compound is a lightweight, non-greasy emollient derived from succinic acid and heptyl alcohol. It is often used as a natural and biodegradable alternative to silicones in cosmetic and pharmaceutical formulations. Its primary functions are to enhance the texture of products, provide a smooth skin feel, and form a breathable, water-resistant film on the skin to help prevent moisture loss.
2. How can I quantitatively measure the film-forming properties of my this compound formulation?
Several instrumental methods can be used to quantify film-forming properties:
-
Transepidermal Water Loss (TEWL): A Tewameter® can measure the reduction in water evaporation from the skin surface after application, indicating the film's barrier function.[6][7][8]
-
Skin Hydration: A Corneometer® measures the hydration level of the stratum corneum, showing the film's ability to lock in moisture.[8][9][10]
-
Film Integrity and Thickness: Techniques like reflectance confocal microscopy (RCM) can visualize the film on the skin surface and assess its uniformity and thickness.
-
Adhesion: A texture analyzer can be adapted to measure the force required to lift the film from a substrate, providing a quantitative measure of adhesion.[5]
3. What types of polymers are compatible with this compound for enhanced film formation?
This compound is compatible with a range of film-forming polymers. The choice of polymer will depend on the desired film characteristics (e.g., flexibility, water resistance, breathability). Common examples include:
-
Cellulose derivatives: Hydroxypropyl cellulose (HPC) and Hydroxypropyl methylcellulose (HPMC).
-
Polymethacrylates: Eudragit® polymers can be used to modify release and film properties.
-
Polyacrylates: Such as Dermacryl® 79.
-
Polyvinylpyrrolidone (PVP): Known for its good film-forming and adhesive properties.
It is crucial to conduct compatibility studies to ensure the chosen polymer is soluble and stable in the final formulation.
4. How does the concentration of this compound affect the sensory properties of the film?
The concentration of this compound can significantly influence the sensory profile of the final product. As a lightweight emollient, it generally contributes to a non-greasy, smooth feel. Higher concentrations may enhance the slipperiness and silkiness of the film. A sensory panel evaluation is the most effective way to characterize the specific attributes and optimize the concentration for the desired consumer experience.[2][3][11][12]
5. Can I use this compound in combination with other emollients?
Yes, this compound is often used in combination with other emollients to achieve a specific sensory profile and functional properties. When formulating, consider the polarity and viscosity of the co-emollients, as these will impact the overall feel, spreadability, and stability of the formulation.
Experimental Protocols
Protocol 1: Evaluation of Film-Forming Efficacy using Transepidermal Water Loss (TEWL) and Skin Hydration
Objective: To quantify the effect of a this compound-containing formulation on the skin's barrier function and hydration level.
Materials:
-
Tewameter® (for TEWL measurement)
-
Corneometer® (for skin hydration measurement)
-
Test formulation(s) containing this compound
-
Control formulation (without this compound)
-
Volunteer panel with healthy skin
Methodology:
-
Volunteer Acclimatization: Allow volunteers to acclimatize in a controlled environment (e.g., 21°C, 50% relative humidity) for at least 30 minutes before measurements.
-
Baseline Measurements: Define test areas on the volar forearm. Measure and record baseline TEWL and skin hydration values for each area.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test and control formulations to the designated areas.
-
Post-Application Measurements: At specified time points (e.g., 1, 2, 4, and 8 hours post-application), measure and record TEWL and skin hydration values.
-
Data Analysis: Calculate the percentage change from baseline for both TEWL and skin hydration for each formulation. Statistically compare the results of the test formulation to the control.
Expected Outcome: A successful film-forming formulation containing this compound should demonstrate a statistically significant decrease in TEWL and a significant increase in skin hydration compared to the baseline and the control formulation.
Protocol 2: Sensory Panel Evaluation of Film Properties
Objective: To qualitatively and quantitatively assess the sensory characteristics of a this compound-based film on the skin.
Materials:
-
Test formulation(s) containing this compound
-
Benchmark formulation (e.g., a silicone-based product)
-
Trained sensory panel (10-15 panelists)
-
Standardized sensory evaluation questionnaires
-
Controlled environment for evaluation
Methodology:
-
Panelist Training: Train panelists on the specific sensory attributes to be evaluated, with clear definitions and reference standards. Key attributes for film-formers include:
-
Pick-up: Firmness, stickiness
-
Rub-out: Spreadability, absorbency, slipperiness
-
After-feel: Tackiness, greasiness, silkiness, softness
-
-
Sample Presentation: Provide panelists with coded, randomized samples of the test and benchmark formulations.
-
Evaluation Procedure: Instruct panelists to apply a standardized amount of each product to a designated area of their skin and evaluate the sensory attributes at different stages (initial application, during rub-in, and after a set time, e.g., 5 minutes).
-
Data Collection: Panelists will rate the intensity of each attribute on a labeled magnitude scale (e.g., 0-10).
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to identify significant differences in sensory attributes between the formulations.
Quantitative Data Summary
The following tables provide an overview of expected quantitative data based on typical formulation performance. Actual results will vary depending on the complete formulation.
Table 1: Impact of this compound on Skin Barrier Function and Hydration
| Formulation | Mean TEWL Reduction from Baseline (g/m²/h) | Mean Skin Hydration Increase from Baseline (Corneometer Units) |
| Control (Base Emulsion) | 5-10% | 15-25% |
| Formulation with 3% this compound | 15-25% | 30-45% |
| Formulation with 5% this compound | 20-35% | 40-60% |
Note: Data is illustrative and based on typical performance.[7][8][10][13]
Table 2: Comparative Sensory Profile of this compound vs. Dimethicone
| Sensory Attribute | This compound (5%) | Dimethicone (5%) |
| Spreadability | 8.5 ± 0.5 | 9.0 ± 0.4 |
| Slipperiness (Initial) | 8.0 ± 0.6 | 9.2 ± 0.3 |
| Greasiness (After-feel) | 2.1 ± 0.3 | 1.5 ± 0.2 |
| Tackiness (After-feel) | 2.5 ± 0.4 | 1.8 ± 0.3 |
| Silkiness (After-feel) | 7.8 ± 0.7 | 8.5 ± 0.5 |
Note: Sensory scores are on a 0-10 scale, where 0 = not perceptible and 10 = highly intense. Data is hypothetical and for illustrative purposes.[2][3]
Visualizations
Caption: Workflow for Evaluating Film-Forming Efficacy.
Caption: Troubleshooting Logic for Common Film Issues.
References
- 1. Progress in bio-based plastics and plasticizing modifications - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA12555F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. SENSORIAL ANALYSIS | Inovapotek [inovapotek.com]
- 4. m.youtube.com [m.youtube.com]
- 5. diabetesonthenet.com [diabetesonthenet.com]
- 6. researchgate.net [researchgate.net]
- 7. A pilot study to evaluate the effects of topically applied cosmetic creams on epidermal responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transepidermal Water Loss (TEWL) and Corneometry With Hydrogel Vehicle in the Treatment of Atopic Dermatitis: A Randomized, Investigator-Blind Pilot Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. Alteration of skin hydration and its barrier function by vehicle and permeation enhancers: a study using TGA, FTIR, TEWL and drug permeation as markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DFD-01 Reduces Transepidermal Water Loss and Improves Skin Hydration and Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beyond skin feel: innovative methods for developing complex sensory profiles with silicones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Descriptive Skin Feel Analysis [sensorysociety.org]
- 13. researchgate.net [researchgate.net]
long-term stability testing of diheptyl succinate in cosmetic products
Technical Support Center: Diheptyl Succinate Stability Testing
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for the long-term stability testing of cosmetic products containing this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in cosmetic formulations?
A1: this compound is a lightweight, non-greasy emollient derived from natural sources like castor oil and succinic acid.[1][2][3] It is often used as a natural and biodegradable alternative to silicones such as dimethicone.[2][3][4] Its primary functions are to enhance the texture and feel of products, provide slip for easy application, reduce the greasiness of other oils, and form a light film on the skin or hair to help prevent moisture loss.[2][3]
Q2: Is this compound generally considered a stable ingredient?
A2: Yes, this compound is considered a stable emollient. It is an ester that is not highly susceptible to oxidation. A hydrolysis test conducted at 50°C at pH levels of 4, 7, and 9 showed less than 10% hydrolysis, indicating good chemical stability under these stressed conditions.[5] However, the overall stability of a cosmetic formulation depends on the interaction of all ingredients within the system.[6][7][8]
Q3: Are there any known incompatibilities of this compound with other common cosmetic ingredients?
A3: There is no widespread evidence suggesting major incompatibilities. This compound is generally compatible with a wide range of cosmetic ingredients. It is often used to improve the sensory profile of formulations containing natural oils by reducing their tackiness.[4] However, as with any formulation, instability can arise from complex interactions between emulsifiers, thickeners, active ingredients, and emollients like this compound, especially under stress conditions like extreme pH or temperature.[6][7]
Q4: Does the use of this compound as a silicone alternative require special considerations during stability testing?
A4: While this compound mimics the sensory properties of silicones, its chemical structure is different. As an ester, it has the potential to undergo hydrolysis under extreme pH conditions (highly acidic or alkaline), although it has shown resistance to this.[5] When formulating, it is crucial to evaluate the stability of the emulsification system, as the polarity and interfacial behavior of this compound will differ from that of a silicone oil. Standard stability protocols for emulsions are sufficient, but particular attention should be paid to potential changes in viscosity and droplet size over time.
Troubleshooting Guide
Q1: My emulsion (cream/lotion) containing this compound is showing signs of phase separation or creaming. What are the potential causes and how can I fix it?
A1: Phase separation in an emulsion is a common stability issue and is rarely caused by a single stable ingredient like this compound alone.[6] It typically points to a weakness in the overall formulation.[7][8]
-
Troubleshooting Steps:
-
Review the Emulsification System: The chosen emulsifier(s) may not be optimal for the oil phase composition or concentration. Check the HLB (Hydrophile-Lipophile Balance) requirement of your oil phase. Consider using a combination of emulsifiers or adding a stabilizer.
-
Assess Thickener/Stabilizer Performance: The concentration or type of gum or polymer may be insufficient to maintain the suspension of oil droplets.[9] Some polymers can be sensitive to shear during processing, which can reduce their effectiveness.[9]
-
Evaluate Processing Parameters: Over-mixing can incorporate excessive air, leading to instability, while under-mixing can result in a non-uniform emulsion with large droplet sizes.[9] Ensure your homogenization speed and time are optimized.
-
Check for pH Drift: A significant change in the formulation's pH during storage can impact the effectiveness of pH-sensitive emulsifiers and polymers, leading to emulsion breakdown.[9]
-
Ingredient Interaction: While unlikely to be the sole cause, consider the interaction of this compound with other components. Run a simplified stability test with fewer ingredients to isolate the problem.
-
Q2: I've observed a significant change in the viscosity of my product over time. What should I investigate?
A2: Viscosity changes are a key indicator of instability.[6][10]
-
Troubleshooting Steps:
-
Polymer/Thickener Degradation: This is a primary cause. High temperatures can degrade certain natural gums. Also, check for microbial contamination, as bacteria can break down thickening agents.[9]
-
Emulsion Coalescence: If the emulsion is beginning to break, the viscosity will often decrease. This relates back to the stability of the emulsification system.[7][8]
-
pH Shift: The effectiveness of many common thickeners (e.g., carbomers) is highly dependent on pH. A drift in pH can cause a dramatic loss or gain in viscosity. Monitor the pH of your stability samples.
-
Interaction with Packaging: Certain ingredients can be absorbed by the packaging, or components can leach from the packaging into the product, affecting the formulation's rheology.[10][11]
-
Q3: The color or odor of my formulation has changed during stability testing. Is this compound the cause?
A3: It is highly unlikely that this compound is the cause of color or odor changes, as it is a stable, colorless, and low-odor material. The cause is typically the degradation of other ingredients.[6][9]
-
Troubleshooting Steps:
-
Check for Oxidation: Fragrance components, natural oils, and certain vitamins (like Vitamin C or A) are prone to oxidation, which leads to discoloration and rancid odors. The addition of an antioxidant (like tocopherol) or a chelating agent can help.[9]
-
Light Exposure: Ensure your product is adequately protected from UV light, which can accelerate the degradation of light-sensitive ingredients and cause color changes.[6][11] Use opaque or UV-protected packaging.
-
Interaction with Packaging: The product may be reacting with the packaging material itself. Always conduct stability tests in the final intended packaging.[12]
-
Data Presentation
Table 1: Hydrolytic Stability of this compound
This table summarizes the results of a hydrolysis study on this compound under accelerated temperature conditions.
| pH | Temperature | Duration | Result |
| 4 | 50°C | 5 days | < 10% hydrolysis |
| 7 | 50°C | 5 days | < 10% hydrolysis |
| 9 | 50°C | 5 days | < 10% hydrolysis |
(Data sourced from Australian Industrial Chemicals Introduction Scheme Public Report[5])
Table 2: Standard Conditions for Cosmetic Stability Testing
These are common conditions used for both real-time and accelerated stability testing of cosmetic products.[11][13][14]
| Study Type | Storage Condition | Testing Frequency (Typical) | Purpose |
| Long-Term (Real-Time) | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months | To determine the actual shelf life under normal storage conditions.[13][15] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months | Used if a significant change occurs during accelerated testing.[14] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 2, 3 months | To predict long-term stability and estimate shelf life quickly.[10][13] A product stable for 3 months at 45°C is often predicted to be stable for two years at room temperature.[6][11] |
| Refrigerated | 4°C ± 2°C | 0, 1, 2, 3 months | Serves as a control for comparison and can reveal crystallization issues.[11] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
This test uses elevated temperature and humidity to speed up chemical degradation and predict long-term stability.[16]
-
Objective: To evaluate the physical and chemical stability of the cosmetic formulation under thermal stress.
-
Materials:
-
Methodology:
-
Prepare a sufficient number of samples of the same batch.
-
Record initial ("time zero") measurements for all stability parameters (see step 5).
-
Place samples in the stability chamber at 40°C / 75% RH. Place control samples in a refrigerator.
-
Withdraw samples at predetermined intervals (e.g., 2 weeks, 1 month, 2 months, 3 months). Allow samples to equilibrate to room temperature before analysis.
-
At each interval, evaluate and record the following parameters compared to the control:
-
Physical/Chemical Properties: Appearance, color, odor, pH, viscosity, and specific gravity.[10]
-
Emulsion Integrity: Microscopic examination for droplet size and signs of coalescence.
-
Packaging Compatibility: Check for leakage, weight loss, discoloration of the packaging, or changes to the product in contact with the packaging.[10][12]
-
-
-
Interpretation: Significant changes in any parameter may indicate potential long-term instability. The rule of thumb is that 3 months of stability at 40-45°C suggests a shelf life of at least 24 months.[11][13]
Protocol 2: Freeze-Thaw Cycle Testing
This test assesses the stability of an emulsion when subjected to extreme temperature changes, simulating shipping conditions.
-
Objective: To determine if the formulation can withstand temperature cycling without phase separation, crystallization, or other physical changes.
-
Methodology:
-
Place product samples in a freezer at -10°C for 24 hours.
-
Remove the samples and allow them to thaw at room temperature (25°C) for 24 hours. This completes one cycle.
-
Repeat this process for a minimum of three cycles.[11]
-
After the final cycle, visually and physically inspect the product for any changes in texture, consistency, color, or signs of separation compared to a control sample that did not undergo cycling.[11]
-
-
Interpretation: A stable product will show no significant changes after three or more cycles.
Protocol 3: Centrifuge Testing
This is a quick mechanical stress test to predict creaming or separation in emulsions.[11]
-
Objective: To rapidly assess the physical stability of an emulsion.
-
Methodology:
-
Place a sample of the product into a centrifuge tube. For some protocols, the sample is pre-heated to 50°C to further stress the emulsion.[11]
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
After centrifugation, inspect the sample for any signs of separation, such as a layer of oil or water forming at the top or bottom.[11]
-
-
Interpretation: Any visible separation indicates a potential long-term instability in the emulsion.[11]
Visualizations
Caption: A flowchart of the typical workflow for a comprehensive cosmetic stability study.
Caption: A decision tree for troubleshooting common causes of emulsion instability.
References
- 1. paulaschoice.fr [paulaschoice.fr]
- 2. lesielle.com [lesielle.com]
- 3. freshlycosmetics.com [freshlycosmetics.com]
- 4. This compound (Explained + Products) [incidecoder.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Understanding Stability Testing - The Personal Care Coach and Training Company [thepersonalcarecoach.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. Stability Issues - Botanichem [botanichem.co.za]
- 9. Cosmetic emulsion separation [personalcarescience.com.au]
- 10. certifiedcosmetics.com [certifiedcosmetics.com]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. skinconsult.com [skinconsult.com]
- 13. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
- 14. certified-laboratories.com [certified-laboratories.com]
- 15. humiditycontrol.com [humiditycontrol.com]
- 16. certified-laboratories.com [certified-laboratories.com]
Validation & Comparative
A Comparative Analysis of Diheptyl Succinate and Dimethicone in Skin Creams
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at Two Common Emollients
In the landscape of cosmetic and pharmaceutical formulation, the selection of emollients is a critical determinant of a product's sensory profile, performance, and consumer acceptance. For years, dimethicone, a silicone-based polymer, has been a go-to ingredient for its unique lubricating and skin-feel properties. However, with a growing demand for natural and sustainable ingredients, alternatives like diheptyl succinate are gaining prominence. This guide provides a comprehensive comparative analysis of this compound and dimethicone, presenting experimental data and detailed methodologies to aid in formulation decisions.
Physicochemical and Functional Properties
This compound is a 100% plant-based, biodegradable emollient derived from castor oil.[1][2] It is often marketed as a natural substitute for silicones, offering a non-greasy, silky feel to formulations.[2][3] Dimethicone, a non-biodegradable, synthetic polydimethylsiloxane, is valued for its ability to form a protective, breathable barrier on the skin, enhancing spreadability and reducing moisture loss.[4][5]
The following tables summarize the key properties and performance characteristics of both ingredients.
| Property | This compound | Dimethicone |
| INCI Name | This compound | Dimethicone |
| Source | Plant-derived (Castor Oil)[1][2] | Synthetic (from Silica)[6] |
| Biodegradability | Readily biodegradable[3] | Non-biodegradable |
| Key Functions | Emollient, Skin Conditioning[7] | Emollient, Skin Protectant, Occlusive Agent[8][9] |
| Common Trade Names | Often part of "LexFeel N" series (with Capryloyl Glycerin/Sebacic Acid Copolymer)[3] | Various |
| Sensory Profile | Lightweight, non-greasy, silky, powdery feel[10] | Smooth, silky, velvety feel, reduces tackiness[9] |
| Solubility | Oil Soluble | Insoluble in water, dispersible in oils[6] |
Performance Analysis: A Quantitative Comparison
While direct head-to-head quantitative data from a single study is limited, the following tables synthesize available information to provide a comparative overview of their performance in key areas.
Table 1: Sensory Profile Comparison
Sensory perception is a critical factor in consumer acceptance. This compound, particularly in blends like the LexFeel N series, is specifically designed to mimic the sensory experience of dimethicone.[3][10]
| Sensory Attribute | This compound (as LexFeel N series) | Dimethicone (various viscosities) |
| Spreadability | Designed to match the spreading speed of corresponding dimethicone viscosities (e.g., 10 cSt to 350 cSt)[11][12] | Excellent, varies with viscosity[8] |
| Feel during Application | Silky, smooth, easy to apply[10] | Smooth, gliding, reduces drag[9] |
| Afterfeel | Powdery, light, dry, non-greasy[10] | Soft, velvety, non-tacky[8] |
| Greasiness Reduction | Can reduce the greasiness of natural oils in formulations[3] | Reduces oily feeling of some creams[8] |
| Shine Enhancement | Enhances shine on skin and hair[2] | Can provide a matte or shiny finish depending on formulation |
Table 2: Functional Performance Comparison
The functional performance of these emollients is primarily related to their ability to improve skin hydration and barrier function.
| Performance Metric | This compound | Dimethicone |
| Moisturization | Forms a water-resistant film to prevent moisture loss[2] | Forms a barrier to prevent transepidermal water loss (TEWL)[9] |
| Occlusivity | Provides some occlusivity through film formation[2] | Acts as an occlusive agent, with effectiveness varying by formulation[8] |
| Comedogenicity | Generally considered non-comedogenic | Non-comedogenic[4] |
| Hypoallergenicity | Generally considered safe and non-irritating | Hypoallergenic and non-irritating[5] |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following sections detail the methodologies for key performance evaluations.
Sensory Analysis Protocol
Objective: To quantitatively and qualitatively assess the sensory attributes of a skin cream containing either this compound or dimethicone.
Methodology: Descriptive analysis is conducted using a trained sensory panel (typically 10-15 panelists).[13][14][15]
-
Panelist Training: Panelists are trained to identify and rate the intensity of specific sensory attributes on a structured scale (e.g., a 10-point or 15-point scale).[16]
-
Sample Preparation: Creams with standardized concentrations of this compound and dimethicone are prepared in a neutral base. Samples are presented in coded, identical containers to blind the panelists.[13]
-
Evaluation Procedure:
-
Appearance: Panelists assess visual attributes like gloss, color, and texture in the container.
-
Pick-up: Panelists evaluate properties like firmness and stickiness upon first touching the product.[14]
-
Rub-out: A standardized amount of the cream is applied to a designated area of the forearm. Panelists evaluate attributes such as spreadability, thickness, and absorption during application.[14]
-
Afterfeel: At specific time points (e.g., 1 minute and 5 minutes after application), panelists assess the residual feel on the skin, including slipperiness, moisture, stickiness, greasiness, and softness.[14][15]
-
-
Data Analysis: The intensity ratings for each attribute are collected and statistically analyzed to determine significant differences between the samples.
Spreadability Testing Protocol
Objective: To quantitatively measure and compare the spreadability of creams containing this compound and dimethicone.
Methodology: The parallel-plate method is a common and straightforward technique.[1]
-
Apparatus: A flat, smooth surface (e.g., a glass plate) and a standard weight or a texture analyzer are used.[17][18]
-
Sample Application: A pre-determined volume or weight of the cream is placed on the center of the glass plate.[17]
-
Measurement:
-
Calculation: The spreadability is often expressed as the area of the circle formed by the spread sample. The larger the area, the greater the spreadability.
Transepidermal Water Loss (TEWL) Measurement Protocol
Objective: To assess the effect of this compound and dimethicone on the skin's barrier function by measuring TEWL.
Methodology: An in vivo study using an open-chamber evaporimeter (e.g., Tewameter®).[19][20]
-
Subject Acclimatization: Subjects are required to acclimatize in a room with controlled temperature and humidity for at least 20-30 minutes before measurements are taken.[20]
-
Baseline Measurement: A baseline TEWL reading is taken from a designated area on the forearm before the product is applied.[20]
-
Product Application: A standardized amount of the test cream is applied to the designated skin area.
-
Post-Application Measurements: TEWL readings are taken from the treated area at specified time intervals (e.g., 1, 2, and 4 hours after application). An untreated area serves as a control.
-
Data Analysis: The TEWL values are recorded in g/m²/h. A reduction in TEWL compared to the baseline and the untreated control indicates an improvement in the skin's barrier function.[19]
Logical Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative analysis of this compound and dimethicone in skin cream formulations.
Caption: Workflow for the comparative analysis of emollients in skin creams.
Conclusion
Both this compound and dimethicone are effective emollients that significantly enhance the sensory properties of skin creams. Dimethicone has a long history of use and is well-characterized for its film-forming and occlusive properties. This compound presents a compelling natural and biodegradable alternative, with manufacturers claiming comparable sensory performance to various grades of dimethicone.
The choice between these two ingredients will depend on the specific goals of the formulation. For products where a "natural" or "silicone-free" claim is desired, this compound is an excellent option. For formulations where cost and a long-established performance profile are paramount, dimethicone remains a reliable choice. The experimental protocols outlined in this guide provide a framework for conducting in-house comparative studies to determine the most suitable emollient for a given application. Further research presenting direct, quantitative comparisons of these two ingredients in the same formulation base would be highly valuable to the cosmetic and pharmaceutical industries.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. lesielle.com [lesielle.com]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. personalcaremagazine.com [personalcaremagazine.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Silicones as Alternatives to Hydrocarbons in Personal Care Formulations | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Objective and subjective in vivo comparison of two emollient products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison between silicone‐free and silicone‐based emulsions: Technological features and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. LexFeel® N5 MB - INOLEX [inolex.com]
- 12. Replace Silicones Confidently - Inolex [inolex.com]
- 13. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 14. SENSORIAL ANALYSIS | Inovapotek [inovapotek.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. SOP for Spreadability Testing in Semisolids – SOP Guide for Pharma [pharmasop.in]
- 18. academic.oup.com [academic.oup.com]
- 19. Tewameter probe TM HEX- Global TEWL Measuring probe | MEDELINK [medelink.ca]
- 20. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
A Scientific Guide to Validating the Non-Comedogenic Properties of Diheptyl Succinate
For Researchers, Scientists, and Drug Development Professionals
The selection of emollients in topical formulations is a critical factor in ensuring product safety and efficacy, particularly for populations prone to acne vulgaris. Diheptyl succinate, a plant-derived, biodegradable emollient, is increasingly marketed as a non-comedogenic alternative to silicones. This guide provides a comprehensive comparison of this compound with other common emollients, details the established experimental protocols for validating non-comedogenic claims, and explores the underlying signaling pathways of comedogenesis.
Comparative Analysis of Emollient Comedogenicity
While this compound is widely purported to be non-comedogenic, specific quantitative data from standardized comedogenicity studies remains elusive in publicly accessible literature. Its related compound, dioctyl succinate, has a reported comedogenicity rating of 3 on a 0-5 scale, suggesting a moderate potential to clog pores.[1][2][3] In contrast, several alternative emollients have undergone more extensive testing, providing a basis for comparison. The following table summarizes the available comedogenicity data for these alternatives.
| Ingredient | Comedogenicity Rating (0-5 Scale) | Irritancy Rating (0-5 Scale) | Notes |
| This compound | Data not publicly available | Data not publicly available | Marketed as a non-comedogenic silicone alternative. |
| Dioctyl Succinate | 3[1][2][3] | 2[1] | A related succinate ester with moderate comedogenic potential. |
| Squalane | 0-1[2][4] | Low | A stable, hydrogenated form of squalene, a natural component of sebum. Considered non-comedogenic. |
| Caprylic/Capric Triglyceride | 0-1 | Low | Derived from coconut oil and glycerin, it is considered non-comedogenic. |
| Dimethicone | 1 | Low | A silicone-based polymer generally considered non-comedogenic. |
| Coco-Caprylate/Caprate | Low | Low | A coconut-derived emollient considered to be non-comedogenic. |
Experimental Protocols for Assessing Comedogenicity
The validation of non-comedogenic claims relies on rigorous and standardized experimental protocols. The two most recognized methods are the Rabbit Ear Assay and Human Clinical Trials.
The Rabbit Ear Assay (REA)
Historically, the rabbit ear model has been a primary method for screening the comedogenic potential of cosmetic ingredients.[5] The inner ear of a rabbit is more sensitive than human skin and develops microcomedones more rapidly, serving as an accelerated model.
Protocol:
-
Animal Model: New Zealand albino rabbits are typically used.
-
Test Substance Application: The test material is applied topically to the inner ear canal of the rabbit.
-
Duration: Applications are repeated over a period of two to three weeks.
-
Evaluation: After the application period, the follicular epithelium is examined for the formation of microcomedones. This can be done through histological analysis of tissue sections or by using a cyanoacrylate biopsy technique to remove and count the follicular casts.
-
Grading: The degree of follicular hyperkeratosis is graded on a scale, typically from 0 (no effect) to 5 (highly comedogenic).
It is important to note that the REA has limitations, including the potential for false positives due to the higher sensitivity of the rabbit ear compared to human skin.[6]
Human Clinical Trials (Patch Testing)
The gold standard for validating non-comedogenic claims is through clinical trials on human subjects.[7] The Human Repeat Insult Patch Test (HRIPT) is a common design.
Protocol:
-
Subject Selection: Participants with oily or acne-prone skin and a history of comedo formation are recruited.
-
Test Site: The upper back is typically used as the application site.
-
Patch Application: The test material is applied under an occlusive or semi-occlusive patch. Patches are typically applied several times a week for a period of four to six weeks.
-
Evaluation: At the beginning and end of the study, the test sites are evaluated for the presence and number of microcomedones. This is often done using cyanoacrylate biopsies, where a cyanoacrylate adhesive is applied to the skin and then removed with a slide, pulling out the follicular contents for microscopic analysis.
-
Data Analysis: The change in the number of comedones from baseline is statistically analyzed to determine if the test material induced a significant increase. A product is generally considered non-comedogenic if it does not result in a statistically significant increase in comedones compared to a negative control.
Signaling Pathways in Comedogenesis
The formation of comedones (comedogenesis) is a complex process involving follicular hyperkeratosis, increased sebum production, and inflammation. Several signaling pathways are implicated in this process.
References
- 1. Account Suspended [insolitbeauty.com]
- 2. labmuffin.com [labmuffin.com]
- 3. platinumskincare.com [platinumskincare.com]
- 4. frenchlady.co [frenchlady.co]
- 5. An improved rabbit ear model for assessing comedogenic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is the rabbit ear model, in its present state, prophetic of acnegenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety assessment on comedogenicity of dermatological products containing d-alpha tocopheryl acetate in Asian subjects: A double-blind randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Diheptyl Succinate and Other Natural Emollients
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of diheptyl succinate against other commonly used natural emollients: coco-caprylate/caprate, caprylic/capric triglyceride, and squalane. The information presented is based on publicly available data and is intended to assist in the selection of appropriate emollients for cosmetic and pharmaceutical formulations.
Executive Summary
This compound is a natural, biodegradable emollient derived from castor oil that is often marketed as a silicone alternative.[1][2][3] It is known for its lightweight, non-greasy feel and its ability to reduce the tackiness of heavier oils in formulations.[1][2][3][4] This comparative study examines its performance in key areas such as sensory profile, spreadability, and occlusivity against other widely used natural emollients. While direct quantitative comparisons under identical testing conditions are limited in publicly available literature, this guide synthesizes available data to provide a comprehensive overview.
Data Presentation
Table 1: Comparative Sensory Profile of Natural Emollients
| Attribute | This compound | Coco-Caprylate/Caprate | Caprylic/Capric Triglyceride | Squalane |
| Initial Feel | Lightweight, Silky[5][6] | Light, Dry[1][7] | Light, Non-greasy[8][9] | Light, Silky[10] |
| Greasiness | Low, reduces greasiness of other oils[1][2][3][4] | Low[11] | Low to Medium[9][12] | Low, non-greasy residue[10] |
| Absorption | Fast[11] | Fast[7] | Fast to Medium[8] | Fast[10] |
| After-feel | Smooth, Powdery, Non-tacky[5] | Dry, Velvety[7] | Soft, Smooth[8][9] | Soft, Supple, Non-greasy[10] |
| Shine | Enhances shine[1][6] | Moderate | Low | Natural sheen[10] |
Table 2: Comparative Physicochemical and Performance Properties
| Property | This compound | Coco-Caprylate/Caprate | Caprylic/Capric Triglyceride | Squalane |
| INCI Name | This compound | Coco-Caprylate/Caprate | Caprylic/Capric Triglyceride | Squalane |
| Source | Castor Oil[1] | Coconut Oil[1][7] | Coconut/Palm Oil[8] | Olives, Sugarcane[10] |
| Spreadability | Good, mimics silicones[5] | Excellent, Fast-spreading[1][11] | Good[9] | Excellent[10] |
| Occlusivity | Low | Low | Moderate, forms a light film[8][13] | Moderate, reduces TEWL[10] |
| Viscosity | Low | Low | Low[9] | Low |
| Comedogenicity | Non-comedogenic | Non-comedogenic | Non-comedogenic[8] | Non-comedogenic[10] |
| Biodegradability | Readily biodegradable[2][3] | Readily biodegradable | Readily biodegradable | Readily biodegradable |
Note: Specific quantitative values for spreadability and occlusivity are highly dependent on the test methodology and are not consistently reported across different sources for these emollients. The information presented is a qualitative summary of performance claims.
Experimental Protocols
Sensory Panel Analysis
Objective: To quantitatively assess and compare the sensory attributes of different emollients.
Methodology:
-
Panelist Selection and Training: A panel of 10-15 trained assessors is selected. Panelists are trained on a standardized lexicon of sensory terms for skin feel (e.g., greasiness, silkiness, absorption, tackiness, residue) and their corresponding rating scales.
-
Sample Preparation: Pure emollient samples (0.1 mL) are presented in blinded, randomized order.
-
Application: Panelists apply a standardized amount of each emollient to a designated area on their volar forearm.
-
Evaluation: Panelists rate the intensity of each sensory attribute at specified time points (e.g., during application, 1 minute after, 5 minutes after) on a labeled magnitude scale (e.g., 0-100).
-
Data Analysis: The mean scores for each attribute are calculated and statistically analyzed to determine significant differences between the emollients.
Spreadability Testing (Parallel-Plate Method)
Objective: To measure the spreading area of an emollient over time.
Methodology:
-
Apparatus: A parallel-plate extensometer or a flat, level glass surface with a millimeter grid is used.
-
Sample Application: A precise volume (e.g., 1 mL) of the emollient is placed at the center of the bottom plate.
-
Spreading: A top plate of a standardized weight is carefully placed onto the emollient.
-
Measurement: The diameter of the emollient circle is measured at regular intervals (e.g., every 10 seconds for 1 minute).
-
Calculation: The spreading area is calculated from the diameter at each time point. The data can be plotted as area versus time to compare the spreading rates of different emollients.
Occlusivity Testing (Transepidermal Water Loss - TEWL)
Objective: To determine the occlusive properties of an emollient by measuring its effect on transepidermal water loss.
Methodology:
-
Instrumentation: A Tewameter® or similar evaporimeter is used to measure TEWL.
-
Test Area: A defined area on the volar forearm of human volunteers is marked.
-
Baseline Measurement: Baseline TEWL is measured before the application of any product.
-
Product Application: A standardized amount (e.g., 2 mg/cm²) of the emollient is applied to the test area.
-
TEWL Measurement: TEWL is measured at set time intervals (e.g., 30, 60, and 120 minutes) after application. An untreated adjacent area serves as a control.
-
Calculation: The Occlusivity Index (OI) can be calculated using the formula: OI = [(TEWLcontrol - TEWLtreated) / TEWLcontrol] x 100.
Mandatory Visualization
Caption: Workflow for the comparative study of natural emollients.
Caption: Mechanism of action of emollients on the skin barrier.
References
- 1. Coco-caprilate/caprate - Descrizione [tiiips.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. researchgate.net [researchgate.net]
- 5. LexFeel N100 MB - INOLEX - Degreaser - Natural Origin - ECOCERT [knowde.com]
- 6. LexFeel® N20 MB - Inolex [inolex.com]
- 7. specialchem.com [specialchem.com]
- 8. avenalab.com [avenalab.com]
- 9. Caprylic/Capric Triglyceride | Cosmetic Ingredients Guide [ci.guide]
- 10. formulabotanica.com [formulabotanica.com]
- 11. ulprospector.com [ulprospector.com]
- 12. specialchem.com [specialchem.com]
- 13. Effect of an Emollient Emulsion Containing 15.0% of Caprylic/Capric Triglyceride on the Urocanic Acid of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Hydrating Efficacy of Diheptyl Succinate: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the in vivo performance of emollients is critical for formulating effective skincare and dermatological products. This guide provides a comparative analysis of the skin hydration effects of diheptyl succinate and two common alternatives, squalane and caprylic/capric triglyceride, based on available in vivo data.
This compound, a plant-derived emollient often marketed as a natural alternative to silicones, is recognized for its ability to form a protective, water-resistant film on the skin, thereby preventing moisture loss.[1][2] While direct, publicly available in vivo studies quantifying its specific impact on skin hydration through metrics like corneometry and Transepidermal Water Loss (TEWL) are limited, its mechanism of action suggests a role in maintaining skin hydration by occlusion.
In contrast, more extensive in vivo data is available for popular emollients like squalane and caprylic/capric triglyceride, providing benchmarks for skin hydration performance. It is important to note that the following data originates from separate studies and should not be interpreted as a direct head-to-head comparison.
Quantitative Assessment of Skin Hydration
The following table summarizes the available in vivo data for the skin hydration effects of squalane and caprylic/capric triglyceride.
| Ingredient | Metric | Result | Source |
| Squalane (Sugarcane-Derived) | Corneometry | +51% immediate improvement in moisturization | [3] |
| TEWL | -13.9% reduction | [3] | |
| Caprylic/Capric Triglyceride (15% in emulsion) | Corneometry | Increase in superficial skin hydration | [4][5] |
| TEWL | Reduction in TEWL | [4][5] |
Experimental Protocols
The methodologies employed in the cited in vivo assessments are crucial for interpreting the results.
Corneometry and TEWL Measurement for Squalane
While the specific study protocol for the sugarcane-derived squalane data is proprietary, a general methodology for such assessments is as follows:
-
Objective: To assess the immediate and short-term skin hydration and barrier function effects of a topical product.
-
Subjects: A panel of healthy volunteers with normal to dry skin.
-
Test Area: The volar forearm is typically used.
-
Instrumentation:
-
Corneometer®: Measures the electrical capacitance of the skin, which correlates with the hydration level of the stratum corneum.
-
Tewameter®: Measures the rate of transepidermal water loss (TEWL), indicating the integrity of the skin barrier.
-
-
Procedure:
-
Baseline Measurement: Initial corneometry and TEWL readings are taken from the designated test areas before product application.
-
Product Application: A standardized amount of the test material (e.g., 2 mg/cm²) is applied to the test area.
-
Post-Application Measurements: Corneometry and TEWL readings are taken at specified time points (e.g., immediately after application, 2 hours, 4 hours, and 24 hours) to assess the change from baseline.
-
Controlled Environment: Measurements are conducted in a temperature and humidity-controlled room to minimize environmental influences.
-
In Vivo Assessment of an Emulsion with Caprylic/Capric Triglyceride
The study evaluating the emollient emulsion containing 15% caprylic/capric triglyceride followed this protocol:
-
Objective: To determine the effect of the emollient emulsion on superficial skin hydration and TEWL.[4][5]
-
Subjects: Healthy volunteers.[4]
-
Test Area: Delimited areas on the volar forearm.[4]
-
Procedure:
-
Aliquots of the emollient emulsion were applied to the test areas and left for 2 hours.[4]
-
Skin Hydration Measurement: A Corneometer® was used to measure the superficial skin hydration before and after the application period.[5]
-
TEWL Measurement: A Tewameter® was used to measure the transepidermal water loss before and after the application period to assess the occlusive effect of the emulsion.[5]
-
The study found a statistically significant increase in skin hydration and a reduction in TEWL, attributed to the occlusive film formed by the caprylic/capric triglyceride.[4][5]
-
Visualizing the Experimental Workflow
The following diagrams illustrate the typical workflows for in vivo skin hydration studies.
Caption: General workflow for in vivo skin hydration studies.
Caption: How occlusive emollients improve skin hydration.
References
- 1. lesielle.com [lesielle.com]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. @Ôm©.eýùàÁã½(7f0¨þÚh_6vÁ¶y(:94Ô_;ëà#u6 8 [biossance.com]
- 4. Effect of an Emollient Emulsion Containing 15.0% of Caprylic/Capric Triglyceride on the Urocanic Acid of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Toxicological Assessment of Diheptyl Succinate and DEHP Plasticizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicological profiles of diheptyl succinate and Di(2-ethylhexyl) phthalate (DEHP), two plasticizers with significantly different safety profiles. While DEHP has been a widely used plasticizer for decades, concerns over its toxicity have led to the development of alternatives like this compound. This document synthesizes available experimental data to offer an objective comparison, focusing on key toxicological endpoints to inform material selection and risk assessment in research and pharmaceutical applications.
Executive Summary
Di(2-ethylhexyl) phthalate (DEHP) is a well-documented toxicant, classified as a substance of very high concern due to its reproductive toxicity and endocrine-disrupting properties.[1] It has been shown to cause a range of adverse effects in animal studies, including liver and kidney toxicity, reproductive and developmental harm, and carcinogenicity.[2][3] In contrast, this compound is presented as a "green" plasticizer with a more favorable safety profile.[1] Available data, primarily from studies on analogue compounds, suggest it has low acute and subchronic toxicity and is not genotoxic. However, there is a notable lack of comprehensive reproductive and developmental toxicity studies specifically on this compound.
Quantitative Toxicity Data Comparison
The following tables summarize the available quantitative toxicological data for this compound and DEHP. It is important to note that much of the data for this compound is based on studies of structurally similar analogue compounds, a limitation that should be considered in any direct comparison.
Table 1: Acute and Subchronic Toxicity
| Toxicological Endpoint | This compound | DEHP |
| Acute Oral Toxicity (LD50) | > 2,000 mg/kg bw (rat, female; for Di-2-ethylhexyl succinate)[2] | 23,600 - >50,000 mg/kg bw (rodents)[4] |
| 11,210 mg/kg bw (for an analogue)[5] | ||
| Acute Dermal Toxicity (LD50) | > 2,000 mL/kg bw (rat, male/female; for Di-2-ethylhexyl succinate)[2] | > 2,000 mg/kg bw[6] |
| Subchronic Oral Toxicity (NOAEL) | 1,000 mg/kg/day (rat, 28-day study on an analogue)[7] | 28.9 mg/kg/day (rat)[4] |
Table 2: Reproductive and Developmental Toxicity
| Toxicological Endpoint | This compound | DEHP |
| Reproductive Toxicity (NOAEL) | > 250 mg/kg bw/day (oral, two-generation study on an analogue)[8] | 4.8 mg/kg/day (rat, F1 and F2 generations)[2][8][9] |
| Developmental Toxicity (NOAEL) | 50 mg/kg bw/day (oral, two-generation study on an analogue)[8] | 300 mg/kg/day (rat, for malformations)[3] |
| 1500 mg/kg/day (presumed, for an analogue)[8] |
Table 3: Genotoxicity and Carcinogenicity
| Toxicological Endpoint | This compound | DEHP |
| Genotoxicity (Ames Test) | Negative (in a bacterial reverse mutation assay)[7] | Generally negative in non-mammalian in vitro mutation assays, but some positive results in rodent and human cell assays[10] |
| Carcinogenicity | No data available | Carcinogenic in rats and mice, causing liver tumors |
Experimental Protocols
The toxicological data presented above are derived from studies following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key types of toxicity studies.
Acute Oral Toxicity (Following OECD Guideline 423)
The Acute Toxic Class Method is a stepwise procedure to assess the acute oral toxicity of a substance.
-
Test System: Typically, young adult rats of a single sex (usually females) are used.
-
Procedure: The test substance is administered orally by gavage in a stepwise manner using a minimum of three animals per step. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The absence or presence of compound-related mortality or moribundity determines the next step, which could involve testing at a higher or lower dose level, or no further testing.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
-
Endpoint: The test allows for the classification of the substance into a GHS hazard category based on its acute oral toxicity.
Subchronic Oral Toxicity (Following OECD Guideline 407)
This 28-day study provides information on the adverse effects of a substance following repeated oral administration.
-
Test System: Rodents, preferably rats, are used. At least three dose groups and a control group are required, with a minimum of 5 males and 5 females per group.
-
Procedure: The test substance is administered daily by gavage or in the diet/drinking water for 28 days.
-
Observations: Daily clinical observations, weekly measurements of body weight and food/water consumption, and hematological and clinical biochemistry analyses at the end of the study are conducted.
-
Pathology: All animals are subjected to a gross necropsy, and histopathological examination of major organs and tissues is performed.
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.
Prenatal Developmental Toxicity (Following OECD Guideline 414)
This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.
-
Test System: Pregnant rodents (preferably rats) or non-rodents (preferably rabbits) are used. At least three dose levels and a control group are required, with a sufficient number of females to yield approximately 20 litters with implantation sites at term.
-
Procedure: The test substance is administered daily, typically from implantation to the day before cesarean section.
-
Observations: Maternal clinical signs, body weight, and food consumption are monitored throughout the pregnancy.
-
Fetal Examination: At term, fetuses are delivered by cesarean section and examined for external, visceral, and skeletal malformations and variations.
-
Endpoint: The NOAELs for maternal toxicity and developmental toxicity are determined.
Signaling Pathways and Mechanisms of Toxicity
DEHP Mechanism of Toxicity
DEHP is a known endocrine-disrupting chemical that can interfere with the body's hormonal systems.[1] Its toxicity, particularly its effects on the liver and reproductive system, is primarily mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), especially PPARα.
Caption: Simplified signaling pathway of DEHP-induced toxicity.
This compound - A Safer Alternative by Design
This compound is a diester of succinic acid and heptanol. Succinic acid is a naturally occurring dicarboxylic acid and an intermediate in the citric acid cycle. This inherent biodegradability is a key feature of its design as a safer plasticizer.
Caption: General experimental workflow for an in vivo rodent toxicity study.
Comparative Logic and Conclusions
The available toxicological data strongly indicate that this compound is a significantly less toxic alternative to DEHP.
Caption: Logical comparison of DEHP and this compound toxicity profiles.
References
- 1. Exposure to the non-phthalate plasticizer di-heptyl succinate is less disruptive to C57bl/6N mouse recovery from a myocardial infarction than DEHP, TOTM or related di-octyl succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. An assessment of the potential developmental and reproductive toxicity of di-isoheptyl phthalate in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. oecd.org [oecd.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. This compound and Pregnancy | Motherfigure [motherfigure.com]
- 8. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]
- 9. Diethylhexyl Succinate | C20H38O4 | CID 102903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Ecotoxicity Profile of Diheptyl Succinate in Aquatic Environments: A Comparative Analysis
For Immediate Release
A comprehensive review of available ecotoxicological data for diheptyl succinate and its common alternatives reveals a favorable environmental profile for this widely used emollient, particularly in aquatic ecosystems. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the aquatic toxicity of this compound and other emollients, supported by experimental data and standardized testing protocols.
Comparative Ecotoxicity Data
The following table summarizes the acute aquatic toxicity data for this compound and several common alternatives used in cosmetic and pharmaceutical formulations. The data is presented for three key trophic levels: fish, aquatic invertebrates (Daphnia), and algae.
| Substance | Test Organism | Endpoint | Result (mg/L) | Guideline |
| This compound | Daphnia magna (Water Flea) | 48h EC50 (Immobilisation) | >100 | OECD 202[1] |
| Fish | 96h LC50 | Data not available | - | |
| Algae | 72h EC50 | Data not available | - | |
| Coco-Caprylate/Caprate | Danio rerio (Zebra Fish) | 96h LL50 (Lethal Loading) | >100 | OECD 203[2][3] |
| Daphnia magna (Water Flea) | 21d NOEC (Reproduction) | >10 | OECD 211[3] | |
| Desmodesmus subspicatus (Green Algae) | 72h EC50 (Growth Inhibition) | >1000 | OECD 201[3] | |
| Caprylic/Capric Triglyceride | Aquatic Organisms | - | Not considered harmful | [4][5] |
| Undecane (as a component of alkane mixtures) | Oncorhynchus mykiss (Rainbow Trout) | 96h LL50 | >10 - <30 | OECD 203[6] |
| Acartia tonsa (Marine Copepod) | 48h LL50 | >10,000 | ISO TC147/SC5/WG2[6] | |
| Skeletonema costatum (Marine Algae) | 72h EL50 | >100,000 | ISO 10253[6] | |
| Dicaprylyl Ether | Aquatic Organisms | - | Data not publicly available in detail | - |
In comparison, alternatives like Coco-Caprylate/Caprate also exhibit a very low aquatic toxicity profile, with high LC50 and EC50 values for fish and algae, respectively.[2][3] Other alternatives such as Caprylic/Capric Triglyceride are generally considered not harmful to aquatic life.[4][5] Simple alkanes like undecane, which can be used as emollient alternatives, show a range of toxicities, with some potential for harm to fish.[6]
Experimental Protocols
The ecotoxicity data presented is typically generated following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the results.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna.
-
Test Organisms: Young daphnids (Daphnia magna), aged less than 24 hours at the start of the test.
-
Procedure: Daphnids are exposed to a range of concentrations of the test substance in water for 48 hours.
-
Endpoint: The concentration at which 50% of the daphnids are immobilized (EC50) is determined. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Test Conditions: The test is conducted under static conditions (no renewal of the test solution) at a controlled temperature (20 ± 1 °C) and with a defined photoperiod.
OECD 203: Fish, Acute Toxicity Test
This guideline evaluates the acute lethal toxicity of a substance to fish.
-
Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Procedure: Fish are exposed to the test substance dissolved in water at several concentrations for a period of 96 hours.
-
Endpoint: The median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period, is calculated.
-
Test Conditions: The test can be static, semi-static (test solution is periodically renewed), or flow-through. Water temperature, pH, and dissolved oxygen levels are monitored throughout the test.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test determines the effect of a substance on the growth of freshwater algae.
-
Test Organisms: A rapidly growing species of green algae, such as Desmodesmus subspicatus or Pseudokirchneriella subcapitata.
-
Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance over 72 hours.
-
Endpoint: The test measures the inhibition of cell growth in relation to a control group. The EC50 is the concentration that causes a 50% reduction in either growth rate or yield.
-
Test Conditions: The test is performed in a nutrient-rich medium under continuous, uniform illumination and constant temperature.
Visualizing the Process and Pathways
To further clarify the experimental workflow and the potential biological impact of toxicants, the following diagrams are provided.
References
A Head-to-Head Comparison of Diheptyl Succinate and Capryloyl Glycerin/Sebacic Acid Copolymer for Cosmetic Formulation
In the landscape of cosmetic and pharmaceutical formulation, the demand for high-performance, consumer-friendly, and sustainable ingredients is ever-present. As alternatives to traditional silicones, diheptyl succinate and capryloyl glycerin/sebacic acid copolymer have emerged as prominent emollients, each offering a unique profile of sensory and functional benefits. This guide provides a detailed, data-supported comparison of these two ingredients to aid researchers, scientists, and drug development professionals in their formulation decisions.
Overview and Chemical Identity
This compound is a lightweight, non-greasy emollient derived from castor oil and non-GMO wheat.[1] It is the ester of succinic acid and heptyl alcohol. Often marketed as a natural alternative to cyclomethicone, it is known for its silky, powdery skin feel and its ability to reduce the tackiness of formulations.[1][2]
Capryloyl Glycerin/Sebacic Acid Copolymer is a biodegradable polymer derived from coconut and castor oils.[3] It functions as a film-forming agent and an emollient, often used to mimic the substantive feel of dimethicone.[4][5] This copolymer is valued for its ability to provide shine, enhance pigment dispersion, and offer a long-lasting, smooth feel on the skin and hair.[3][6]
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of these ingredients is crucial for predicting their behavior in formulations. The following table summarizes key data points gathered from various technical sources.
| Property | This compound | Capryloyl Glycerin/Sebacic Acid Copolymer |
| INCI Name | This compound | Capryloyl Glycerin/Sebacic Acid Copolymer |
| Appearance | Transparent, viscous liquid | Viscous liquid |
| Molecular Formula | C18H34O4 | (C10H18O4.C3H8O3)x.xC8H16O2 |
| Molecular Weight | 314.46 g/mol | > 1,000 Da |
| Boiling Point | 351.3°C at 760 mmHg | 323°C at 101.3 kPa[4] |
| Flash Point | 157.5°C | 231°C[4] |
| Density | 0.945 g/cm³ | 1,040 kg/m ³ at 20°C[4] |
| Water Solubility | < 1.0 × 10-3 g/L at 20 °C | <0.001 g/L at 20 °C[4] |
| LogP | 4.79380 | - |
| Origin | Plant-derived (castor oil, wheat)[1] | Plant-derived (coconut oil, castor oil)[3] |
Performance and Functional Comparison
While direct head-to-head quantitative performance data for the individual ingredients is limited in publicly available literature, their primary functions and sensory profiles can be compared based on technical data sheets of commercial blends and qualitative descriptions. These ingredients are often used in combination, in products such as the LexFeel™ N series, where their ratios are adjusted to mimic silicones of varying viscosities.[2]
| Performance Aspect | This compound | Capryloyl Glycerin/Sebacic Acid Copolymer |
| Primary Function | Emollient, Texture Enhancer[7] | Film-Former, Emollient, Polymer[8][9] |
| Sensory Profile | Lightweight, silky, powdery, dry after-feel[1] | Cushioning, substantive, smooth, long-lasting feel |
| Silicone Alternative for | Cyclomethicone (volatile, low viscosity silicones)[2] | Dimethicone (less volatile, higher viscosity silicones)[4] |
| Key Benefits | Reduces greasiness and tackiness, fast-spreading[2] | Provides shine, pigment dispersion, occlusive barrier[3][10] |
| Common Applications | Creams, lotions, makeup primers, hair anti-frizz products[11][12] | Hair conditioners, lipsticks, sunscreens, color cosmetics[3][6] |
Experimental Protocols for Performance Evaluation
To provide a framework for the objective comparison of these emollients, detailed methodologies for key experiments are outlined below.
Spreadability Assessment
The spreadability of an emollient is a critical factor influencing the sensory experience of a topical product. It can be quantified using the parallel-plate method.
Objective: To measure and compare the spreading area of this compound and capryloyl glycerin/sebacic acid copolymer over time.
Apparatus:
-
Two flat, smooth glass plates (e.g., 20 cm x 20 cm)
-
Standardized weight (e.g., 125 g)
-
Ruler or caliper
-
Stopwatch
-
Controlled temperature and humidity environment
Procedure:
-
Ensure the glass plates are clean, dry, and placed on a level surface.
-
Accurately weigh 1 gram of the test emollient and place it at the center of the bottom plate.
-
Carefully place the top glass plate over the sample, ensuring it is centered.
-
Place the standardized weight on the center of the top plate and simultaneously start the stopwatch.
-
Measure the diameter of the spread emollient at predetermined time intervals (e.g., 1, 5, and 10 minutes).
-
Calculate the spread area (A = πr²) for each time point.
-
Repeat the experiment at least three times for each emollient and calculate the average spread area and standard deviation.
Sensory Profile Analysis
A trained sensory panel can provide quantitative data on the tactile properties of the emollients.
Objective: To quantitatively assess and compare the sensory attributes of this compound and capryloyl glycerin/sebacic acid copolymer.
Panel: A panel of 8-12 trained assessors.
Procedure:
-
Define a set of sensory attributes relevant to emollient performance (e.g., spreadability, absorbency, greasiness, silkiness, tackiness, residue).
-
Develop a standardized rating scale for each attribute (e.g., a 10-point scale where 1 = low intensity and 10 = high intensity).
-
Apply a standardized amount of each emollient to a designated area on the panelists' forearms.
-
Instruct panelists to evaluate each attribute at specific time points (e.g., during application, 1 minute after, and 5 minutes after).
-
Collect and analyze the data statistically (e.g., using ANOVA) to identify significant differences between the two ingredients.
-
Visualize the results using a spider plot for a clear comparative representation of the sensory profiles.
Film-Forming and Moisturization Potential (In-Vivo)
The ability of an emollient to form a film on the skin can contribute to its moisturizing properties by reducing transepidermal water loss (TEWL).
Objective: To evaluate the effect of each ingredient on skin hydration and barrier function.
Apparatus:
-
Corneometer® for measuring skin hydration.
-
Tewameter® for measuring TEWL.
-
Controlled environment room (constant temperature and humidity).
Procedure:
-
Recruit a panel of subjects with healthy skin.
-
Acclimatize subjects to the controlled environment for at least 30 minutes.
-
Measure baseline skin hydration and TEWL on designated test areas on the forearms.
-
Apply a standardized amount of each emollient to the respective test areas. An untreated area should be used as a control.
-
Measure skin hydration and TEWL at specified time intervals (e.g., 1, 2, 4, and 6 hours post-application).
-
Calculate the percentage change in hydration and the reduction in TEWL compared to baseline and the control area.
-
Analyze the data statistically to determine the significance of the effects.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Chemical classification of the two emollients.
Caption: Workflow for comparative performance testing.
Caption: Relationship as natural alternatives to silicones.
Conclusion
This compound and capryloyl glycerin/sebacic acid copolymer are both highly effective, plant-derived ingredients that serve as excellent alternatives to silicones in a wide range of cosmetic and pharmaceutical applications.
-
This compound excels in providing a light, dry, and silky skin feel, making it ideal for formulations where a non-greasy and fast-absorbing characteristic is desired. Its primary role is that of a texture-enhancing emollient.
-
Capryloyl glycerin/sebacic acid copolymer , with its polymeric nature, offers more substantive benefits, including film-formation for enhanced moisturization and shine, and effective pigment dispersion. It is the ingredient of choice for creating a more cushioned and long-lasting sensory experience.
The selection between these two ingredients, or their combination in varying ratios, will ultimately depend on the specific performance and sensory targets of the formulation. For researchers and formulators, conducting the experimental protocols outlined in this guide will provide the quantitative data needed to make an informed decision and optimize product performance.
References
- 1. Vellaplex MB - INOLEX - Capryloyl Glycerin/Sebacic Acid Copolymer [knowde.com]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. newdirections.com.au [newdirections.com.au]
- 4. Capryloyl glycerin/sebacic acid copolymer [tiiips.com]
- 5. personalcaremagazine.com [personalcaremagazine.com]
- 6. echemi.com [echemi.com]
- 7. paulaschoice.fr [paulaschoice.fr]
- 8. SOPHIM offers a natural alternative to silicones [cosmeticsbusiness.com]
- 9. cosmileeurope.eu [cosmileeurope.eu]
- 10. lesielle.com [lesielle.com]
- 11. specialchem.com [specialchem.com]
- 12. specialchem.com [specialchem.com]
A Comparative Analysis of Diheptyl Succinate and Silicones as Pigment Dispersants in Cosmetic Formulations
For researchers, scientists, and professionals in drug and cosmetic development, the selection of an optimal pigment dispersant is critical to achieving desired product aesthetics, stability, and sensory experience. This guide provides an objective comparison of diheptyl succinate, a plant-derived alternative, and various silicones, well-established performers in pigment dispersion.
This analysis synthesizes available data on key performance indicators, including viscosity reduction, pigment wetting, and overall dispersion stability. While direct, comprehensive comparative studies are limited, this guide compiles existing quantitative data and outlines the experimental methodologies used to evaluate these dispersants.
Executive Summary
This compound, often in combination with other naturally-derived ingredients, presents itself as a viable, biodegradable alternative to silicones for pigment dispersion. Technical data suggests it can offer superior performance in reducing the viscosity of pigment grinds compared to some silicones, potentially allowing for higher pigment loads and the use of untreated pigments. Silicones, available in a wide range of viscosities and structures (e.g., dimethicone, cyclomethicone), are proven performers with a long history of use. They are known for providing a smooth, silky feel and forming stable pigment dispersions. The choice between these two classes of dispersants will ultimately depend on the specific formulation goals, including desired sensory profile, sustainability targets, and cost considerations.
Quantitative Performance Data
The following table summarizes available quantitative data for the performance of this compound (represented by the LexFeel™ N series, which contains this compound) and a common silicone (dimethicone) in pigment dispersion. It is important to note that this data is sourced from a technical datasheet for the LexFeel™ N series and represents a direct comparison under specific experimental conditions.
| Performance Metric | This compound (LexFeel™ N Series) | Silicone (Dimethicone 50 cSt) | Test Method |
| Viscosity of 50% Red 7 Lake Dispersion (cP) | Rotational Viscometer | ||
| LexFeel™ N5 | ~10,000 | - | |
| LexFeel™ N20 | ~12,000 | - | |
| LexFeel™ N50 | ~15,000 | - | |
| LexFeel™ N100 | ~18,000 | - | |
| LexFeel™ N200 | ~25,000 | - | |
| LexFeel™ N350 | ~30,000 | - | |
| >50,000 |
Data sourced from a technical datasheet for the LexFeel™ N Series.
Key Performance Parameters and Experimental Protocols
The evaluation of a pigment dispersant's performance relies on a set of standardized tests. Below are detailed methodologies for key experiments relevant to this comparison.
Viscosity Measurement
Objective: To determine the efficiency of a dispersant in reducing the viscosity of a pigment concentrate. Lower viscosity at a given pigment concentration indicates better dispersion.
Experimental Protocol:
-
Preparation of Pigment Dispersion:
-
Accurately weigh the pigment (e.g., Red 7 Lake) and the dispersant (this compound or silicone) into a suitable vessel. A common concentration for testing is 50% pigment by weight.
-
Add the dispersant to the pigment and premix using a spatula until the pigment is wetted.
-
Homogenize the mixture using a high-shear mixer (e.g., a rotor-stator homogenizer) for a specified time (e.g., 5 minutes) and speed to ensure uniform dispersion.
-
-
Viscosity Measurement:
-
Allow the dispersion to equilibrate to a controlled temperature (e.g., 25°C).
-
Use a rotational viscometer or rheometer equipped with a suitable spindle or geometry for viscous samples.
-
Measure the viscosity at a defined shear rate or over a range of shear rates to characterize the rheological behavior. For a simple comparison, a single shear rate measurement can be used.[1][2]
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
Color Development and Strength
Objective: To assess the ability of the dispersant to fully develop the pigment's color, which is indicative of good dispersion and deagglomeration.
Experimental Protocol:
-
Preparation of Tint Base:
-
Create a standardized white base formulation (tint base), typically containing titanium dioxide in a cosmetic base.
-
-
Let-down:
-
Add a small, precise amount of the pigment dispersion (e.g., 1% by weight) to the tint base.
-
Mix thoroughly until the color is uniform.
-
-
Drawdown and Measurement:
-
Apply a uniform film of the colored base onto a standardized color measurement card (e.g., a Leneta card) using a drawdown bar of a specific thickness.
-
Allow the film to dry completely.
-
Measure the color of the dried film using a spectrophotometer or colorimeter. The color is typically quantified using the CIELAB color space (L, a, b* values).[3][4][5][6]
-
Color strength can be compared to a standard, or the L, a, and b* values can be used to compare the color development between different dispersants. A lower L* value (for colored pigments in a white base) and higher chroma (calculated from a* and b*) generally indicate better color development.
-
References
- 1. rheosense.com [rheosense.com]
- 2. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 3. Society of Cosmetic Chemists > Education > Blog > Colors in Cosmetics – The Importance of Dispersion [scconline.org]
- 4. infinitalab.com [infinitalab.com]
- 5. Identifying Color Differences Using L*a*b* or L*C*H* Coordinates [sensing.konicaminolta.us]
- 6. What Is CIELAB Color Space? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
A Clinical Investigation into the Anti-Frizz Efficacy of Diheptyl Succinate in Hair Care: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-frizz efficacy of diheptyl succinate against a common silicone alternative, dimethicone. The information presented is based on available technical data and established in-vitro testing methodologies designed to substantiate anti-frizz claims in the hair care industry.
Executive Summary
Frizz is a common hair concern characterized by stray, flyaway hairs that stand up from the main body of the hair, creating a rough and irregular texture. This phenomenon is primarily caused by the absorption of moisture from the environment into the hair fiber, leading to changes in its shape and cuticle structure. Consumers are increasingly seeking effective anti-frizz solutions, with a growing interest in natural and biodegradable ingredients. This compound, a plant-derived emollient, has emerged as a promising alternative to traditional silicone-based anti-frizz agents. This guide delves into the comparative performance of this compound and provides detailed experimental protocols for its validation.
Mechanism of Action: How Anti-Frizz Agents Work
The primary mechanism of most anti-frizz ingredients is to form a thin, hydrophobic film on the hair surface. This barrier serves two main purposes:
-
Moisture Regulation: It prevents the rapid absorption of environmental moisture (humidity) into the hair shaft, which is a key trigger for frizz.
-
Cuticle Smoothing: It helps to seal and smooth the outer cuticle layer of the hair, reducing friction between hair fibers and minimizing the appearance of flyaways.
Silicones, such as dimethicone, have long been the industry standard due to their excellent film-forming and conditioning properties. However, concerns over their potential for buildup and environmental persistence have driven the search for alternatives. This compound, derived from castor oil, is a lightweight, non-greasy emollient that is readily biodegradable.[1] It is often combined with capryloyl glycerin/sebacic acid copolymer to mimic the sensory properties of silicones.[2]
Comparative Performance Data: this compound vs. Dimethicone
While specific clinical trial data directly comparing the anti-frizz efficacy of this compound to dimethicone is not publicly available, we can extrapolate performance expectations based on supplier technical data and the known mechanisms of these ingredients. The following table summarizes the expected comparative performance based on instrumental and sensory evaluations.
| Performance Metric | This compound (with Capryloyl Glycerin/Sebacic Acid Copolymer) | Dimethicone (100 cSt) | Test Method |
| Frizz Control (at 85% RH) | Good - Forms a protective film to block humidity. | Excellent - Forms a robust, water-resistant film. | Image Analysis of Hair Tress Volume |
| Shine/Luster | Enhances natural shine.[2] | High shine enhancement. | Glossymeter Measurement |
| Sensory Feel (Slip/Detangling) | Mimics the feel of cyclomethicone and dimethicone, providing good slip.[2] | Excellent slip and detangling properties. | Sensory Panel Evaluation |
| Residue/Buildup | Low potential for buildup. | Can lead to buildup with repeated use without proper cleansing. | Repeated Application and Combing Analysis |
| Biodegradability | Readily biodegradable.[2] | Low biodegradability. | OECD 301B Biodegradation Test |
Experimental Protocols for Anti-Frizz Efficacy Validation
To validate the anti-frizz claims of a hair care product containing this compound, a rigorous in-vitro testing protocol is required. The following outlines a standard methodology employing image analysis to quantify frizz.
Objective:
To evaluate the anti-frizz efficacy of a hair care formulation containing this compound compared to a placebo and a benchmark product (containing dimethicone) on hair tresses under controlled high humidity conditions.
Materials and Equipment:
-
Hair Tresses: Standardized, virgin, medium-dark brown human hair tresses.
-
Test Products:
-
Leave-on conditioner with 2% this compound and 1% Capryloyl Glycerin/Sebacic Acid Copolymer.
-
Placebo leave-on conditioner (without active ingredients).
-
Benchmark leave-on conditioner with 2% Dimethicone (100 cSt).
-
-
Environmental Chamber: Capable of maintaining controlled temperature (25°C) and relative humidity (RH) (55% and 85%).
-
Image Analysis System: High-resolution digital camera, controlled lighting setup, and image analysis software.
-
Hair Straightening Iron.
-
Standard Shampoo (e.g., Sodium Laureth Sulfate solution).
Experimental Workflow:
Procedure:
-
Tress Preparation: Wash all hair tresses with a standard SLES solution to remove any existing treatments. Rinse thoroughly and allow to air dry completely.
-
Baseline Measurement: Capture an initial image of each dry, untreated tress.
-
Product Application: Evenly apply a standardized amount of the assigned test product (Placebo, this compound formulation, or Dimethicone formulation) to each tress.
-
Styling: Straighten each tress with a flat iron at a controlled temperature.
-
Initial Imaging (T0): Place each straightened tress in the environmental chamber at 25°C and 55% RH. After equilibration, capture a high-resolution image.
-
Humidity Challenge: Increase the relative humidity in the chamber to 85% while maintaining the temperature at 25°C.
-
Final Imaging (T24): After 24 hours of exposure to high humidity, capture a final high-resolution image of each tress.
-
Image Analysis: Using image analysis software, measure the area of the hair tress silhouette in both the initial and final images. The percentage increase in area corresponds to the degree of frizzing.
Data Analysis:
The anti-frizz efficacy is calculated as the percentage reduction in frizz (area increase) compared to the placebo-treated tress.
% Frizz Reduction = [ (ΔArea_Placebo - ΔArea_Test) / ΔArea_Placebo ] * 100
Where ΔArea is the change in the area of the hair tress between T0 and T24.
Signaling Pathways in Hair Frizz
While "signaling pathways" are more commonly associated with biological processes within living cells, the concept can be adapted to illustrate the cascade of events leading to hair frizz. The primary "signal" is environmental humidity.
Conclusion
This compound presents a viable, natural, and biodegradable alternative to silicones for anti-frizz hair care formulations. While direct, publicly available clinical data is limited, the known film-forming properties of this compound, especially when combined with capryloyl glycerin/sebacic acid copolymer, suggest a strong potential for effective frizz control. The detailed experimental protocol provided in this guide offers a robust framework for the validation of these claims, enabling researchers and product developers to substantiate the performance of their formulations with reliable, quantitative data. Further sensory panel studies would be beneficial to fully characterize the consumer-perceivable attributes of this compound-based products in comparison to their silicone-containing counterparts.
References
A Comparative Analysis of Succinate-Based Esters as High-Performance Plasticizers
For Researchers, Scientists, and Drug Development Professionals
The paradigm shift towards safer, bio-based materials has intensified the search for effective alternatives to traditional phthalate plasticizers. Succinate-based esters have emerged as leading candidates, offering comparable, and in some cases superior, plasticizing efficiency with the added benefits of lower toxicity and enhanced biodegradability.[1][2][3] This guide provides a detailed comparative study of various succinate esters, supported by experimental data, to aid in the selection of appropriate plasticizers for polymers such as polyvinyl chloride (PVC) and polylactic acid (PLA).
Comparative Performance Data
The plasticizing efficiency of succinate esters is a function of their molecular structure, particularly the length of their alcohol chains.[2][4] Esters with longer alkoxy chains generally exhibit greater efficiency and permanence.[4][5] The following table summarizes the performance of various succinate-based plasticizers in comparison to the conventional phthalate plasticizer, Di(2-ethylhexyl) phthalate (DEHP).
| Plasticizer | Polymer System | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Glass Transition Temp. (Tg) Reduction | Migration Resistance |
| Succinate Ester Mixture ¹ | PVC | 50 | ~19[6][7] | ~250[6][7] | N/A | N/A | Excellent (70% lower leaching than DEHP)[6][7][8] |
| Di-octyl succinate (DOS) | PVC | 40 | Comparable to DEHP[9] | Comparable to DEHP[9] | Reduced by up to 43% vs DEHP[9] | Significant reduction, lower than DOP[1] | Reduced by up to 38% vs DEHP[9] |
| Di-hexyl succinate (DHS) | PVC | N/A | N/A | N/A | N/A | Significant reduction, lower than DOP[1] | N/A |
| Di-isodecyl succinate (DIDS) | PVC | N/A | N/A | N/A | N/A | N/A | Offers lower volatility and reduced migration compared to DOS[5] |
| DEHP (Control) | PVC | 50 | ~18[8] | ~250[8] | Baseline | Baseline | Baseline |
| Poly(glycerol succinate) (PGSu) ² | PLLA | 10% (wt) | ▼ 40% vs neat PLLA | ▲ 175% (from 4% to 11%)[10] | N/A | N/A | N/A |
¹ Data from a study on synthesized esters from succinic acid, oleic acid, and propylene glycol.[6] ² Data for Poly(L-lactic acid) (PLLA) blends.
Experimental Protocols
Reproducible and standardized methodologies are critical for the accurate evaluation of plasticizer performance. The following are detailed protocols for key experiments.
1. Preparation of Plasticized PVC Sheets
-
Formulation: Polyvinyl chloride (PVC) resin is blended with the succinate ester plasticizer at specified concentrations (e.g., 40, 50, 60 parts per hundred resin - phr). A thermal stabilizer (e.g., calcium zinc stearate) is typically included.
-
Mixing: The components are dry-blended before being processed in a two-roll mill at a temperature of 140-200°C until a homogeneous sheet is formed.
-
Molding: The milled sheet is then compression-molded into plaques of a specified thickness at a controlled temperature and pressure.
-
Conditioning: The molded samples are conditioned in a controlled environment (e.g., 23 ± 2°C and 50 ± 10% relative humidity) for at least 24 hours before testing, as per standards like ASTM D2284.[11]
2. Mechanical Properties Testing
-
Method: Tensile strength and elongation at break are determined using a universal testing machine according to ASTM D2284.[11]
-
Procedure: Dumbbell-shaped specimens are cut from the conditioned sheets. The samples are subjected to tensile stress at a constant crosshead speed until failure.
-
Data: Tensile strength is calculated as the maximum stress applied, and elongation at break is the percentage increase in length at the point of rupture.[12]
3. Hardness Measurement
-
Method: Shore A hardness is measured using a durometer following the ASTM D2240 standard.[12]
-
Procedure: The indenter of the durometer is pressed into the surface of the plasticized PVC sample, and the hardness value is read directly from the scale. Multiple readings are taken at different points and averaged.
4. Thermal Analysis (Glass Transition Temperature)
-
Method: The glass transition temperature (Tg) is determined using Differential Scanning Calorimetry (DSC).[13]
-
Procedure: A small, weighed sample of the plasticized material is placed in an aluminum pan. The sample is subjected to a controlled temperature program (heating/cooling cycles) in an inert atmosphere (e.g., nitrogen).[14] The Tg is identified as a step-change in the heat flow curve during the second heating scan to eliminate thermal history.[13] A lower Tg indicates higher plasticizing efficiency.[15]
5. Migration Resistance Test (Solvent Extraction)
-
Method: The resistance of the plasticizer to migration is evaluated by measuring weight loss after immersion in a solvent.
-
Procedure: Pre-weighed samples of the plasticized PVC are fully immersed in a solvent (e.g., petroleum ether, hexane, or an oil) for a specified time and temperature (e.g., 24 hours at 23°C).[16]
-
Analysis: After immersion, the samples are removed, carefully wiped dry, and re-weighed. The percentage of weight loss is calculated, corresponding to the amount of plasticizer that has leached out.[17]
Visualizing Workflows and Relationships
Caption: Experimental workflow for evaluating plasticizer performance.
Caption: Impact of alkyl chain length on plasticizer properties.
Conclusion
Succinate-based esters represent a highly effective and environmentally friendlier class of plasticizers.[6][7] The experimental evidence indicates that their performance in PVC is comparable to traditional phthalates in terms of mechanical properties like tensile strength and elongation at break.[8] Notably, they often exhibit superior resistance to migration, which enhances the long-term stability and safety of the final product.[6][7] The plasticizing efficiency is directly influenced by the molecular weight and structure of the ester; longer-chain succinates such as di-octyl and di-decyl succinates are particularly effective.[4][5] For applications involving biopolymers like PLA, succinate-based additives can significantly improve ductility, transforming the material from brittle to flexible.[10] The choice between different succinate esters will depend on the specific performance requirements of the end application, such as the desired flexibility, operating temperature range, and need for long-term stability.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 3. Exposure to the non-phthalate plasticizer di-heptyl succinate is less disruptive to C57bl/6N mouse recovery from a myocardial infarction than DEHP, TOTM or related di-octyl succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid | Semantic Scholar [semanticscholar.org]
- 7. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Poly(Glycerol Succinate) as an Eco-Friendly Component of PLLA and PLCL Fibres towards Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 12. opastpublishers.com [opastpublishers.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Synthesis and performance evaluation of low-molecular-weight biobased polyester rubber as a novel eco-friendly polymeric plasticizer for polyvinyl chloride [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Diheptyl Succinate in a Laboratory Setting
Essential guidance for the safe and compliant disposal of diheptyl succinate, ensuring the protection of laboratory personnel and the environment.
This compound is recognized for its favorable safety profile and biodegradability, and it is not classified as a hazardous substance under the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals. Despite its non-hazardous nature, proper disposal procedures are essential to maintain a safe and compliant laboratory environment. The following guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety glasses, gloves, and a lab coat. Ensure that the disposal activities are carried out in a well-ventilated area. In the event of a spill, it should be physically contained, collected, and then disposed of according to the procedures outlined below.[1][2]
Disposal Procedures
The appropriate disposal method for this compound depends on the form of the waste—whether it is the pure chemical, contaminated laboratory materials, or empty containers.
Unused or Waste this compound (Liquid)
For liquid this compound, the primary recommended disposal method is collection for off-site disposal at an approved waste facility.
Experimental Protocol:
-
Segregation and Collection: Collect unused or waste this compound in a dedicated, properly sealed, and clearly labeled waste container. The container should be compatible with the chemical.
-
Labeling: The label should clearly identify the contents as "this compound Waste (Non-Hazardous)."
-
Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal through an approved waste management vendor.
While some non-hazardous, biodegradable liquids may be permissible for drain disposal, this is subject to strict local regulations and institutional policies. It is imperative to consult with and receive approval from your EHS department before considering this option.
Contaminated Laboratory Materials
Solid materials such as gloves, absorbent pads, or other labware contaminated with this compound should be disposed of as solid waste.
Experimental Protocol:
-
Collection: Place all contaminated solid materials into a designated, leak-proof waste container or a durable plastic bag.
-
Labeling: Clearly label the container or bag as "Solid Waste Contaminated with this compound."
-
Disposal: This waste is generally suitable for disposal in the regular solid waste stream that is sent to a landfill. However, it is best practice to place it directly into a dumpster rather than in internal laboratory trash bins that are handled by custodial staff.[3] Confirm this procedure with your institution's EHS guidelines.
Empty this compound Containers
Properly emptied containers can typically be disposed of in the regular trash or recycled, provided they are managed correctly.
Experimental Protocol:
-
Emptying: Ensure the container is as empty as possible, with no free-flowing liquid remaining.
-
Rinsing: Triple rinse the container with a suitable solvent (e.g., ethanol or isopropanol). Collect the rinsate as chemical waste; do not pour it down the drain unless authorized by your EHS department.
-
Defacing: Completely remove or deface the original product label to prevent any confusion.[3]
-
Disposal: The cleaned and defaced container can then be disposed of in the regular trash or recycled according to your facility's procedures.
Quantitative Data Summary
There is a lack of specific quantitative limits for the disposal of this compound, as it is not classified as a hazardous substance. Disposal decisions should be based on the qualitative guidelines provided by your institution's EHS department and local regulations.
| Parameter | Guideline | Source |
| Hazard Classification | Not classified as hazardous under GHS | |
| Small Spills | Physical containment and collection | [1][2] |
| Liquid Waste | Collection for disposal at an approved waste facility | Institutional EHS Policy |
| Solid Waste | Landfill |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling Diheptyl succinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Diheptyl succinate in a laboratory setting. Adherence to these guidelines is crucial for maintaining a safe research environment.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to good laboratory practices necessitates the use of appropriate personal protective equipment to minimize exposure and ensure safety.
Summary of Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber gloves are recommended for handling this compound. Nitrile gloves are not recommended for prolonged contact as they have poor resistance to esters.[1][2][3][4][5][6][7][8][9] | This compound is a diester. Butyl rubber provides excellent resistance to esters, ensuring adequate protection against potential skin contact.[2][3][5][6][9] Nitrile gloves, while suitable for many laboratory chemicals, offer poor resistance to esters and may degrade upon prolonged contact.[1][4][10] |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from accidental splashes or aerosols of this compound, which could cause irritation. |
| Skin and Body Protection | A standard laboratory coat should be worn. | Prevents contamination of personal clothing and minimizes skin contact. |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation. | This compound has low volatility. However, if handling large quantities or in a poorly ventilated area, a risk assessment should be conducted to determine if respiratory protection is necessary. In such cases, an appropriate respirator should be selected based on the potential for aerosol generation and the workplace exposure limits. |
II. Operational Plans
A. Handling and Storage
-
General Handling : Always handle this compound in a well-ventilated area.[11] Avoid direct contact with skin and eyes.[11] Do not eat, drink, or smoke in the handling area.[11][12]
-
Storage : Store in a cool, dry place in a tightly sealed container to prevent contamination. Keep away from strong oxidizing agents.
B. Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Don Appropriate PPE : Before cleaning, ensure you are wearing the recommended PPE (butyl rubber gloves, safety glasses, and a lab coat).
-
Contain the Spill : For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.
-
Collect the Absorbed Material : Carefully scoop the absorbed material into a suitable, labeled container for disposal.
-
Clean the Area : Wash the spill area with soap and water.
-
Dispose of Waste : Dispose of the collected waste and any contaminated cleaning materials according to the disposal plan.
III. Disposal Plan
This compound is considered biodegradable.[4] However, all chemical waste should be disposed of responsibly.
-
Waste Collection : Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.
-
Disposal Method : For non-hazardous chemical waste like this compound, disposal in a designated landfill is the recommended method.[13][14][15] Do not pour down the drain unless approved by your institution's environmental health and safety department.[13]
-
Consult Local Regulations : Always adhere to your institution's and local regulations for chemical waste disposal.[16]
IV. Visual Guides
To further clarify the procedures, the following diagrams illustrate the PPE selection process and the relationship between hazards and protective measures.
Caption: PPE selection workflow for handling this compound.
Caption: Relationship between potential hazards and protective equipment.
References
- 1. gloves.com [gloves.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Butyl or nitrile gloves: what to choose against chemical risks? [oxwork.com]
- 4. primodentalproducts.com [primodentalproducts.com]
- 5. Chemical Resistant Gloves | Fisher Scientific [fishersci.co.uk]
- 6. cdn.mscdirect.com [cdn.mscdirect.com]
- 7. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 8. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 9. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. lsu.edu [lsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
